Borane;morpholine
Description
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Properties
IUPAC Name |
borane;morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.BH3/c1-3-6-4-2-5-1;/h5H,1-4H2;1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVAHVOGOBRFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B.C1COCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12BNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Borane Morpholine Complex: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, properties, and applications of borane (B79455) morpholine (B109124) complex, a versatile reducing agent in modern organic chemistry.
The borane morpholine complex is a stable, easy-to-handle amine-borane adduct that has garnered significant attention as a mild and selective reducing agent. Its utility spans a wide range of chemical transformations, making it a valuable tool in both academic research and the pharmaceutical industry. This guide provides a detailed overview of its synthesis, key physicochemical and spectral properties, and established experimental protocols for its application.
Core Properties and Specifications
The borane morpholine complex is a white crystalline solid that is stable under normal laboratory conditions.[1] Unlike many other borane reagents, it exhibits relatively low sensitivity to moisture, enhancing its ease of use.[2] Key quantitative properties are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₁₂BNO | [3] |
| Molecular Weight | 100.96 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [3][5] |
| Melting Point | 97-99 °C | [3][6][7] |
| Boiling Point | 128.9 °C at 760 mmHg | [5] |
| Solubility | Soluble in water (may decompose), ether, THF, acetone.[4][5][8] | |
| Purity (Typical) | ≥ 95% | [3][6] |
Synthesis of Borane Morpholine Complex
The synthesis of borane morpholine complex is typically achieved through the reaction of a borane source with morpholine. The following protocol is a representative method for its laboratory-scale preparation.
Experimental Protocol: Synthesis from Borane-Tetrahydrofuran (B86392) Complex
Objective: To synthesize borane morpholine complex from borane-tetrahydrofuran (BH₃·THF) complex and morpholine.
Materials:
-
Borane-tetrahydrofuran complex solution (1 M in THF)
-
Morpholine
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Nitrogen or Argon gas supply
-
Schlenk line or equivalent inert atmosphere setup
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a connection to a nitrogen or argon line.
-
Inert Atmosphere: Purge the flask with inert gas to remove air and moisture.
-
Reagent Addition: To the flask, add a measured volume of borane-tetrahydrofuran complex solution. Cool the flask to 0 °C using an ice bath.
-
Morpholine Addition: Slowly add an equimolar amount of morpholine to the stirred BH₃·THF solution via the dropping funnel. A white precipitate of the borane morpholine complex will form.
-
Reaction Completion: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for an additional 1-2 hours.
-
Isolation: The product can be isolated by filtration. Wash the collected solid with cold, anhydrous diethyl ether or THF to remove any unreacted starting materials.
-
Drying: Dry the resulting white crystalline solid under vacuum to obtain the pure borane morpholine complex.
Safety Precautions: Borane-tetrahydrofuran complex is a flammable and moisture-sensitive reagent. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Spectroscopic and Analytical Data
The structure and purity of the borane morpholine complex are confirmed through various spectroscopic techniques.
| Spectroscopic Data | Characteristic Features | Reference(s) |
| ¹H NMR | Signals for the BH₃ group (broad), and protons of the morpholine ring. | [3] |
| ¹³C NMR | Signals corresponding to the carbon atoms of the morpholine ring. | [3][9] |
| ¹¹B NMR | A characteristic signal for the boron atom in an amine-borane adduct. | [3] |
| Infrared (IR) Spectroscopy | B-H stretching vibrations are typically observed in the range of 2300-2500 cm⁻¹. A B-N stretching vibration can also be identified. | [3] |
Applications in Organic Synthesis
The primary application of borane morpholine complex is as a reducing agent.[6][10] It offers a milder alternative to more reactive borohydride (B1222165) reagents and is particularly useful for the reduction of aldehydes and ketones to their corresponding alcohols.[3]
Experimental Protocol: Reduction of a Ketone
Objective: To reduce a ketone to a secondary alcohol using borane morpholine complex.
Materials:
-
Ketone (e.g., acetophenone)
-
Borane morpholine complex
-
Anhydrous tetrahydrofuran (THF) or methanol (B129727) (MeOH)
-
Mineral acid (e.g., 2 M HCl in ether or concentrated H₂SO₄)
-
Nitrogen or Argon gas supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the ketone (1.0 equivalent) in a suitable solvent (e.g., THF or MeOH).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add the borane morpholine complex (1.5 - 2.0 equivalents) portion-wise to the stirred solution.
-
Acid Addition: Slowly add a catalytic amount of a mineral acid (0.1 - 1.0 equivalent) dropwise, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of water or a dilute acid solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizing the Synthesis and Application
Synthesis of Borane Morpholine Complex
Caption: Reaction scheme for the synthesis of borane morpholine complex.
General Workflow for Ketone Reduction
Caption: Experimental workflow for the reduction of a ketone.
Conclusion
The borane morpholine complex is a robust and versatile reagent with significant applications in organic synthesis, particularly in the development of pharmaceutical intermediates.[3] Its stability, selectivity, and ease of handling make it an attractive choice for researchers and drug development professionals. The detailed protocols and compiled data in this guide serve as a valuable resource for the effective utilization of this important synthetic tool.
References
- 1. Borane morpholine complex(4856-95-5) 13C NMR spectrum [chemicalbook.com]
- 2. york.ac.uk [york.ac.uk]
- 3. BORANE-N-METHYLMORPHOLINE - Ataman Kimya [atamanchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Borane, compound with morpholine [webbook.nist.gov]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid [beilstein-journals.org]
- 9. Raman Spectroscopic and Quantum Chemical Investigation of the Pyridine-Borane Complex and the Effects of Dative Bonding on the Normal Modes of Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Physicochemical Properties of Borane Morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borane (B79455) morpholine (B109124) complex (C₄H₁₂BNO) is a versatile and stable amine-borane adduct that serves as a valuable reagent in organic synthesis. Its utility as a mild and selective reducing agent, particularly for the conversion of carbonyl compounds to alcohols, makes it an important tool in the development of pharmaceuticals and other fine chemicals. This technical guide provides a detailed overview of the core physicochemical properties of borane morpholine, including comprehensive data on its stability, solubility, and reactivity, along with detailed experimental protocols and mechanistic insights.
Physicochemical Properties
Borane morpholine is a white crystalline solid that is stable in air, making it a more convenient and safer alternative to gaseous diborane (B8814927) or less stable solutions like borane-tetrahydrofuran (B86392) (BH₃·THF).[1] Its enhanced stability is attributed to the dative bond between the nitrogen atom of the morpholine ring and the boron atom of borane.
Quantitative Physicochemical Data
The key physical and chemical properties of borane morpholine are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₄H₁₂BNO | [2] |
| Molecular Weight | 100.96 g/mol | [2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 97-99 °C | [3] |
| Solubility in Water | 75.3 g/L at 18 °C | [3] |
| Flash Point | 105 °C | [3] |
| Bulk Density | 500-800 g/L | [3] |
Spectroscopic Data
The structural characterization of borane morpholine is well-established through various spectroscopic techniques.
| Spectroscopic Data | Description | References |
| ¹H NMR | The proton NMR spectrum exhibits characteristic signals for the protons on the morpholine ring and the borane group. A representative spectrum is available. | [4][5] |
| ¹³C NMR | The carbon-13 NMR spectrum shows signals corresponding to the carbon atoms of the morpholine ring. A representative spectrum is available. | [4] |
| ¹¹B NMR | The boron-11 (B1246496) NMR spectrum is a key diagnostic tool for characterizing amine-borane adducts and typically shows a quartet. | [6] |
| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for B-H and N-H stretching, confirming the complex formation. A representative spectrum is available for download. | [7] |
Reactivity and Applications
Borane morpholine is primarily utilized as a reducing agent in organic synthesis.[8] It offers good chemoselectivity, allowing for the reduction of aldehydes and ketones in the presence of other functional groups.[1]
Reduction of Carbonyl Compounds
The reduction of aldehydes and ketones to their corresponding alcohols is a key application of borane morpholine. The reaction mechanism involves the transfer of a hydride ion from the borane moiety to the electrophilic carbonyl carbon. The reaction can be catalyzed by acid.[9]
The general reactivity trend for amine-borane complexes is inversely related to the strength of the nitrogen-boron bond; weaker bonds lead to a faster release of borane and thus higher reactivity. The stability of solid borane morpholine suggests it is less reactive than highly labile complexes but more reactive than very stable ones like triethylamine-borane.[10]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of borane morpholine and its application in the reduction of carbonyl compounds.
Synthesis of Borane Morpholine Complex
This protocol describes a general laboratory-scale synthesis of the borane morpholine complex.
Materials:
-
Morpholine
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Anhydrous hexane
-
Nitrogen or Argon gas
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve morpholine in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the borane-THF solution dropwise to the stirred morpholine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the crude solid product.
-
Purify the product by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexane.[11]
-
Dry the purified white crystalline solid under vacuum.
Reduction of an Aldehyde or Ketone
This protocol provides a general procedure for the reduction of an aldehyde or ketone using borane morpholine.
Materials:
-
Aldehyde or ketone
-
Borane morpholine complex
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the aldehyde or ketone (1.0 mmol) in anhydrous THF (5 mL).
-
Add borane morpholine (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the alcohol product.[11]
Visualizations
Reaction Mechanism for Carbonyl Reduction
The following diagram illustrates the proposed mechanism for the acid-catalyzed reduction of a ketone by borane morpholine.
General Experimental Workflow for Carbonyl Reduction
The diagram below outlines the typical experimental workflow for the reduction of a carbonyl compound using borane morpholine.
References
- 1. andersondevelopment.com [andersondevelopment.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. Borane-morpholine | JSC Aviabor [jsc-aviabor.com]
- 4. Borane morpholine complex(4856-95-5) 13C NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Borane, compound with morpholine [webbook.nist.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. DSpace [repository.tcu.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of Borane Morpholine Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and bonding of the borane (B79455) morpholine (B109124) complex. Borane morpholine is a versatile reducing agent and a stable borane carrier, making it a compound of significant interest in organic synthesis and drug development. A thorough understanding of its structural characteristics is crucial for optimizing its applications and exploring new functionalities. This document summarizes key structural data from solid-state, gas-phase, and computational analyses, offers generalized experimental protocols for its characterization, and visualizes its molecular architecture.
Core Molecular Structure and Bonding
Borane morpholine (C₄H₉NO·BH₃) is an amine-borane adduct formed through a dative covalent bond between the nitrogen atom of the morpholine ring and the boron atom of borane.[1] In this complex, the nitrogen atom acts as a Lewis base, donating its lone pair of electrons to the electron-deficient boron atom, which acts as a Lewis acid. This interaction results in the formation of a stable, tetrahedral geometry around the boron atom.[2]
The morpholine ring in the complex typically adopts a chair conformation. The bonding within the morpholine ring consists of standard single covalent bonds between carbon, nitrogen, and oxygen atoms. The key feature of the complex is the N-B bond, which significantly influences the overall geometry and reactivity of the molecule.
Quantitative Structural Data
The molecular structure of borane morpholine has been elucidated through various experimental and computational methods, primarily single-crystal X-ray diffraction for the solid-state and gas-phase electron diffraction (GED) for the gaseous state, supported by density functional theory (DFT) calculations.[1] The following tables summarize the key bond lengths and angles obtained from these studies.
| Bond/Angle | Solid-State (X-ray Diffraction) | Gas-Phase (GED) | Computational (DFT) |
| Bond Lengths (Å) | |||
| B-N | 1.605(2) | 1.658(5) | 1.667 |
| B-H (average) | 1.12(2) | 1.221(4) | 1.226 |
| N-C (average) | 1.488(2) | 1.477(2) | 1.480 |
| C-C (average) | 1.517(2) | 1.529(2) | 1.530 |
| C-O (average) | 1.423(2) | 1.429(2) | 1.428 |
| Bond Angles (°) | |||
| C-N-C | 110.1(1) | 109.2(4) | 109.5 |
| C-N-B | 108.9(1) | 109.7(3) | 109.5 |
| N-B-H (average) | 107(1) | 105.7(8) | 106.1 |
| H-B-H (average) | 112(1) | 112.9(9) | 112.6 |
| N-C-C | 110.1(1) | 109.6(2) | 109.8 |
| C-O-C | 110.6(1) | 110.0(4) | 110.5 |
Data sourced from Hibble et al.[1]
Molecular Visualization
The following diagram illustrates the molecular structure of borane morpholine, highlighting the connectivity of the atoms.
Experimental Protocols
Detailed experimental protocols for the characterization of borane morpholine are crucial for reproducible research. The following are generalized methodologies for key analytical techniques.
Single-Crystal X-ray Diffraction
This technique provides precise information about the atomic arrangement in the solid state.
-
Crystal Growth : Single crystals of borane morpholine suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent, such as diethyl ether or a mixture of dichloromethane (B109758) and hexane.
-
Data Collection : A suitable single crystal is mounted on a goniometer head. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map and refined isotropically or placed in calculated positions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure in solution.
-
Sample Preparation :
-
Data Acquisition :
-
Acquire spectra on a standard NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR).
-
¹H NMR : Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.[3] The spectrum will show signals for the protons on the morpholine ring and the borane group.
-
¹³C NMR : This provides information on the carbon framework of the morpholine ring.
-
¹¹B NMR : This is a key diagnostic tool for amine-borane adducts.[3] A characteristic signal, often a quartet due to coupling with the attached protons, will be observed. The chemical shift is indicative of the coordination environment of the boron atom.
-
Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state.[1]
-
Sample Introduction : The borane morpholine sample is heated in a reservoir to achieve a sufficient vapor pressure. The vapor is then introduced into a high-vacuum chamber through a nozzle.
-
Data Collection : A high-energy electron beam (e.g., ~40 keV) is passed through the gas jet.[2] The scattered electrons create a diffraction pattern on a detector (e.g., an image plate or a CCD camera).[2]
-
Data Analysis : The diffraction pattern is analyzed to obtain a radial distribution curve, which represents the probability of finding two atoms at a given distance from each other. The molecular structure is then determined by fitting a theoretical model to the experimental data.
Logical Workflow for Structural Elucidation
The determination of the molecular structure and bonding of borane morpholine follows a logical progression that integrates experimental data and computational modeling.
References
The Synthesis of Borane-Amine Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Borane-amine complexes are a versatile and increasingly important class of reagents in modern chemistry. Their tunable steric and electronic properties, achieved through the coordination of a borane (B79455) moiety with an amine, provide a stable and manageable source of borane for a wide range of chemical transformations. This stability, coupled with their efficacy as reducing agents and building blocks, has made them invaluable tools in organic synthesis and, notably, in the field of drug development. This technical guide provides a comprehensive overview of the core methodologies for synthesizing borane-amine complexes, complete with detailed experimental protocols, quantitative data for comparative analysis, and mechanistic insights visualized through signaling pathway diagrams.
Core Synthetic Methodologies
The synthesis of borane-amine complexes can be broadly categorized into three primary strategies: direct reaction with a borane source, salt metathesis, and Lewis base exchange. The choice of method often depends on the nature of the amine, the desired scale of the reaction, and the required purity of the final product.
Direct Reaction with a Borane Source
The most straightforward approach to synthesizing borane-amine complexes is the direct reaction of an amine with a borane source, such as diborane (B8814927) (B₂H₆) or a more conveniently handled borane complex like borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂).[1] This method is advantageous for its simplicity and often high yields.
The reaction proceeds via the donation of the lone pair of electrons from the nitrogen atom of the amine to the empty p-orbital of the boron atom, forming a dative bond.
Reaction Scheme: Direct Reaction
Caption: General scheme for the direct synthesis of borane-amine complexes.
Salt Metathesis
The salt metathesis route involves the reaction of an ammonium (B1175870) salt with a metal borohydride (B1222165), typically sodium borohydride (NaBH₄).[2] This method is particularly useful for synthesizing borane complexes of primary and secondary amines and can often be performed under mild conditions. An in-situ generation of the ammonium salt from the corresponding amine and a mild acid can also be employed.[2]
Reaction Scheme: Salt Metathesis
Caption: The salt metathesis pathway for borane-amine complex synthesis.
Lewis Base Exchange
This method relies on the displacement of a weaker Lewis base from an existing borane complex by a stronger amine Lewis base.[3] The equilibrium of the reaction is driven by the relative Lewis basicity of the amines and can be shifted towards the desired product by using an excess of the incoming amine or by removing the displaced Lewis base. This approach is valuable for the synthesis of complexes from amines that might be sensitive to the conditions of other methods.
Reaction Scheme: Lewis Base Exchange
Caption: Lewis base exchange for the synthesis of borane-amine complexes.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various borane-amine complexes using the methodologies described above.
Table 1: Synthesis of Borane-Amine Complexes via Direct Reaction
| Amine | Borane Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Trimethylamine | B₂H₆ | - | - | - | High | [4] |
| Pyridine | BH₃·THF | THF | Room Temp. | - | High | [5] |
| Dimethylamine (B145610) | BH₃·SMe₂ | THF | 0 - 50 | - | High | [6] |
Table 2: Synthesis of Borane-Amine Complexes via Salt Metathesis
| Amine | Ammonium Salt | Borohydride | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethylamine | (CH₃)₂NH₂Cl | NaBH₄ | THF | 25 - 30 | 5 | 90 | [7] |
| tert-Butylamine | t-BuNH₃Cl | NaBH₄ | THF | Room Temp. | 2 | 92 | [2] |
| Triethylamine | (C₂H₅)₃NHCl | NaBH₄ | THF | Reflux | 6-8 | 90 | [8] |
| 2-Picoline | In-situ from 2-picoline + NaHCO₃/H₂O | NaBH₄ | THF | Room Temp. | 24 | 93 | [2] |
Table 3: Synthesis of Borane-Amine Complexes via Lewis Base Exchange
| Starting Borane Complex | Amine | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| BH₃·SMe₂ | N-Heterocyclic Carbene | Benzene | Reflux | Overnight | - | [3] |
| Tertiary Amine-Borane | Phosphine | - | - | - | - | [9] |
Experimental Protocols
Synthesis of Borane-Dimethylamine Complex via Salt Metathesis[7]
Workflow
Caption: Experimental workflow for the synthesis of borane-dimethylamine.
Materials:
-
Dimethylamine hydrochloride ((CH₃)₂NH₂Cl)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a 500 mL reaction flask, add dimethylamine hydrochloride (81.55 g, 1 mol) and sodium borohydride (37.83 g, 1 mol).
-
Add 300 g of anhydrous THF to the flask.
-
Stir the reaction mixture at a constant temperature of 25-30 °C for 5 hours.
-
After the reaction is complete, filter the mixture to remove the sodium chloride precipitate.
-
The filtrate is then concentrated under reduced pressure (0.09 MPa) at a temperature of 25-85 °C.
-
The resulting residue is crystallized directly to yield dimethylamine borane.
Expected Yield: ~90%
Synthesis of Borane-tert-Butylamine Complex via Salt Metathesis[2]
Materials:
-
tert-Butylammonium (B1230491) chloride (t-BuNH₃Cl)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve tert-butylammonium chloride in anhydrous THF.
-
To the stirred solution, add sodium borohydride in small portions.
-
Continue stirring at room temperature for 2 hours.
-
Filter the reaction mixture to remove the inorganic salts.
-
Evaporate the THF from the filtrate under reduced pressure.
-
Add hexanes to the residue to precipitate the borane-tert-butylamine complex.
-
Collect the solid product by filtration and dry under vacuum.
Expected Yield: 92%
Open-Flask Synthesis of 2-Picoline-Borane Complex[2]
Materials:
-
2-Picoline
-
Sodium borohydride (NaBH₄)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Tetrahydrofuran (THF)
Procedure:
-
In a flask open to the air, combine 2-picoline, sodium borohydride, and sodium bicarbonate in THF.
-
Slowly add water to the stirred mixture.
-
Continue stirring vigorously at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite to remove solids.
-
Wash the filter cake with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the 2-picoline-borane complex.
Expected Yield: 93%
Relevance to Drug Development and Pharmaceutical Synthesis
Borane-amine complexes play a significant role in drug development and pharmaceutical synthesis, primarily due to their utility as selective reducing agents and their potential as pharmacophores.[6][9]
-
Selective Reductions: In the synthesis of complex drug molecules, the selective reduction of one functional group in the presence of others is a critical challenge. Borane-amine complexes offer a milder and more selective alternative to other reducing agents like lithium aluminum hydride.[5] Their tunable reactivity allows for the targeted reduction of aldehydes, ketones, and imines without affecting more sensitive functional groups, a crucial aspect in multi-step pharmaceutical syntheses. For instance, the synthesis of the antifungal agent butenafine (B35027) utilizes a borane-trimethylamine complex in a key reductive amination step.[7]
-
Chiral Synthesis: The development of chiral drugs is a cornerstone of modern medicine. Chiral borane-amine complexes can be employed as reagents or catalysts in asymmetric synthesis to produce enantiomerically pure active pharmaceutical ingredients (APIs). The synthesis of chiral boranes via asymmetric insertion of carbenes into B-H bonds, for example, opens avenues for creating novel chiral reducing agents.
-
Biological Activity: Beyond their role as synthetic reagents, some borane-amine complexes exhibit inherent biological activity. A number of these complexes have demonstrated antineoplastic, antiviral, and hypolipidemic properties.[9] These compounds can act as inhibitors of key enzymes involved in metabolic pathways, such as those in de novo purine (B94841) biosynthesis, making them interesting candidates for further investigation in drug discovery programs.[9] The synthesis of functionalized borane-amine complexes allows for the exploration of structure-activity relationships and the optimization of their therapeutic potential.
Conclusion
The synthesis of borane-amine complexes is a well-established field with a variety of reliable and scalable methods. The choice of synthetic route—direct reaction, salt metathesis, or Lewis base exchange—allows for the preparation of a wide array of these valuable reagents with tailored properties. For researchers and professionals in drug development, a thorough understanding of these synthetic methodologies is crucial for leveraging the unique reactivity and potential biological activity of borane-amine complexes in the creation of novel therapeutics. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the practical application and further exploration of this important class of compounds.
References
- 1. Recent developments in the synthesis and synthetic applications of borane-amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Item - Amine-Boranes: Synthesis and Applications - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. US20160101984A1 - Preparation of amine-boranes, including ammonia borane - Google Patents [patents.google.com]
- 9. Synthesis and pharmacological activities of amine-boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Stability and Storage of Borane Morpholine Complex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage conditions for the borane (B79455) morpholine (B109124) complex (CAS RN: 4856-95-5). Borane morpholine is a versatile reducing agent utilized in various chemical syntheses. Understanding its stability profile is critical for ensuring its efficacy, safety, and the reproducibility of experimental results. This document outlines the factors influencing its stability, recommended storage and handling procedures, and methods for assessing its degradation.
Core Stability Profile
Borane morpholine is a white crystalline solid that is valued for its relative stability compared to other borane complexes, such as borane-tetrahydrofuran (B86392) (THF) or borane-dimethyl sulfide (B99878) (DMS). However, it is classified as a flammable solid and is sensitive to moisture, heat, and certain chemical agents. The stability of the complex is primarily attributed to the dative bond between the nitrogen atom of the morpholine ring and the boron atom of borane. The reactivity of amine-borane complexes is generally inversely related to the strength of this nitrogen-boron (N-B) bond; a stronger bond correlates with greater stability and lower reactivity.
Factors Affecting Stability
Several environmental and chemical factors can influence the stability of the borane morpholine complex, leading to its degradation.
1. Moisture and Water: The primary factor affecting the stability of borane morpholine is moisture. The complex readily undergoes hydrolysis in the presence of water, leading to the evolution of hydrogen gas and the formation of morpholine and boric acid. This reaction is accelerated in acidic conditions.
3. Incompatible Materials: Contact with a range of chemical substances can lead to the rapid decomposition of borane morpholine, potentially with the release of flammable gases. It is crucial to avoid contact with the following:
- Acids: Strong acids can catalyze the hydrolysis of the complex.
- Alcohols: Protic solvents like alcohols can react with the borane complex, leading to its decomposition.[3]
- Strong Oxidizing Agents: These can react vigorously with the reducing agent.[3]
- Acid Anhydrides and Acid Chlorides: These are reactive towards the complex.[3]
- Bases: Strong bases can also promote decomposition.[3]
4. Solvents: The choice of solvent is critical when working with borane morpholine.
- Protic Solvents: Solvents such as water and alcohols can lead to the solvolysis and decomposition of the complex. While reactions are sometimes performed in protic media, the potential for degradation must be considered.
- Aprotic Solvents: Aprotic solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM) are generally preferred for reactions involving borane morpholine to prevent solvolysis.[4][5][6]
Quantitative Stability Data
While specific kinetic data for the decomposition of borane morpholine under various conditions is limited in publicly available literature, the following table summarizes key stability-related parameters.
| Parameter | Value | Citation(s) |
| Appearance | White crystalline solid | [2] |
| Melting Point | 97-99 °C | [1][2] |
| Moisture Sensitivity | Decomposes in water | [7] |
| Thermal Stability | Decomposes upon strong heating, releasing toxic fumes including nitrogen oxides and boron oxides. | [8] |
| Hydrolysis Products | Hydrogen gas, morpholine, boric acid | |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Oxides of boron. | [3] |
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the integrity and ensuring the safe use of borane morpholine complex.
Storage Conditions
-
Container: Store in a tightly closed, properly labeled container.[3]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and air.
-
Temperature: Store in a cool, dry, and well-ventilated area. Avoid exposure to direct sunlight and heat sources.[3]
-
Location: Store in a designated flammables and corrosives area, away from incompatible materials.[3]
Handling Procedures
-
Work Area: Handle in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat and closed-toe shoes.
-
-
Ignition Sources: Keep away from open flames, sparks, and other sources of ignition. Use non-sparking tools when handling.[3]
-
Moisture: Avoid contact with water and humid environments.
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of borane morpholine. These should be adapted based on available equipment and specific experimental goals.
Protocol 1: Determination of Hydrolysis Rate by Hydrogen Evolution
This method quantifies the rate of hydrolysis by measuring the volume of hydrogen gas evolved over time.
Materials:
-
Borane morpholine complex
-
Degassed water or buffer solution of desired pH
-
Reaction flask with a side arm
-
Gas burette or other gas collection apparatus
-
Magnetic stirrer and stir bar
-
Thermostated water bath
Procedure:
-
Set up the reaction apparatus with the reaction flask connected to the gas burette.
-
Place a known amount of borane morpholine into the reaction flask.
-
Equilibrate the apparatus to the desired temperature using the water bath.
-
Inject a known volume of degassed water or buffer into the reaction flask while stirring.
-
Start a timer immediately upon the addition of the aqueous solution.
-
Record the volume of hydrogen gas collected in the gas burette at regular time intervals.
-
Continue recording until gas evolution ceases.
-
The rate of hydrolysis can be determined from the plot of hydrogen volume versus time.
Protocol 2: Stability Assessment by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the degradation of borane morpholine in solution over time.
Materials:
-
Borane morpholine complex
-
Deuterated solvent of choice (e.g., D₂O, CD₃OD, or an aprotic solvent like THF-d₈)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of borane morpholine of known concentration in the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum, integrating the characteristic signals of borane morpholine.
-
Store the NMR tube under the desired conditions (e.g., at a specific temperature).
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the integral of the borane morpholine signals and the appearance of new signals corresponding to degradation products.
-
The percentage of remaining borane morpholine can be calculated at each time point to determine the rate of decomposition.
Protocol 3: Development of a Stability-Indicating HPLC Method
A High-Performance Liquid Chromatography (HPLC) method can be developed to separate and quantify borane morpholine from its potential degradation products.
Method Development Starting Point:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often effective for separating polar and non-polar compounds.
-
Detection: Borane morpholine lacks a strong chromophore, so UV detection at a low wavelength (e.g., < 220 nm) may be necessary. Alternatively, derivatization with a UV-active agent could be explored for enhanced sensitivity.[9][10] A Refractive Index Detector (RID) could also be employed.[11]
-
Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation of a borane morpholine sample should be performed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The HPLC method should be able to resolve the intact borane morpholine peak from all degradation product peaks.[12]
Signaling Pathways and Workflows
Logical Relationship of Factors Affecting Stability
Caption: Factors influencing the stability of borane morpholine.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of borane morpholine.
Conclusion
The borane morpholine complex is a valuable and relatively stable reducing agent, provided it is stored and handled under appropriate conditions. Its primary vulnerabilities are moisture, heat, and a range of incompatible chemical substances. For researchers, scientists, and drug development professionals, adherence to the storage and handling guidelines outlined in this document is essential for ensuring the reagent's performance and for maintaining a safe laboratory environment. When quantitative stability data is required, the experimental protocols provided offer a starting point for a thorough investigation into the degradation kinetics and pathways of this important chemical compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Borane-morpholine | JSC Aviabor [jsc-aviabor.com]
- 3. fishersci.com [fishersci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. chemicalland21.com [chemicalland21.com]
- 8. A mechanistic and kinetic study on the decomposition of morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. squjs.squ.edu.om [squjs.squ.edu.om]
- 10. Hydrolysis of ammonia borane for green hydrogen production over a Pd/C3N4 nanocatalyst synthesized by electron beam irradiation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 12. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
Core Mechanism: A Lewis Acid-Base Adduct Formation
An In-depth Technical Guide on the Mechanism of Borane (B79455) Morpholine (B109124) Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation mechanism, synthesis, and characterization of the borane morpholine complex. Borane morpholine is a stable and versatile amine-borane adduct widely utilized as a selective reducing agent in organic synthesis, pharmaceutical development, and polymer chemistry.[1][2][3] Its stability in air and slow hydrolysis by water make it a valuable and manageable hydridic reagent, particularly in aqueous and mixed-solvent systems.[2]
The formation of the borane morpholine complex is a classic example of a Lewis acid-base reaction.[4] The core of the mechanism involves the interaction between an electron-deficient borane (the Lewis acid) and the electron-rich nitrogen atom of morpholine (the Lewis base).
-
Lewis Base (Electron Donor): The nitrogen atom in the morpholine ring possesses a lone pair of non-bonding electrons.
-
Lewis Acid (Electron Acceptor): The boron atom in borane (BH₃) has a vacant 2p orbital, making it electron-deficient and a strong electron acceptor.[5]
The mechanism proceeds via the donation of the nitrogen's electron lone pair into the empty orbital of the boron atom, forming a coordinate covalent bond, also known as a dative bond (N→B).[5][6] This adduct formation induces a significant structural change in the borane moiety. The geometry at the boron center shifts from a trigonal planar (sp² hybridization) in free borane to an approximately tetrahedral geometry (sp³ hybridization) in the final complex.[4][6] This structural reorganization leads to a stable, neutral adduct.
The stability of the resulting amine-borane adduct is directly related to the basicity of the amine. It has been noted that amines with a pKa value greater than 5.0–5.5 typically form stable dative bonds with borane.[5]
Quantitative Data Summary
The physical and spectroscopic properties of the borane morpholine complex are crucial for its identification and quality assessment.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Appearance | White crystalline solid | [2] |
| Molecular Formula | C₄H₁₂BNO | [7] |
| Molecular Weight | 100.96 g/mol | [8] |
| Melting Point | 92-100 °C (with decomposition) | |
| Elemental Analysis (Theory) | B: 10.71%, N: 13.87% | [7] |
| Stability | Stable in air, slowly hydrolyzed by water | [2] |
Table 2: Spectroscopic Data for Characterization
| Technique | Feature | Typical Chemical Shift / Frequency | Reference(s) |
| ¹¹B NMR | N-BH₃ Adduct | -3 to -11 ppm (quartet) | [9] |
| ¹H NMR | BH₃ | ~1.0-2.0 ppm (broad quartet) | [10] |
| O-CH₂-CH₂-N | ~3.8 ppm (multiplet) | [10] | |
| O-CH₂-CH₂-N | ~2.9 ppm (multiplet) | [10] | |
| IR Spectroscopy | B-H Stretch | 2200-2400 cm⁻¹ | [9][10] |
| N-B Dative Bond | ~1000-1200 cm⁻¹ | [9] |
Note: NMR chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data for ¹H NMR is inferred from structurally similar amine-borane adducts.
Experimental Protocols
Protocol 1: Synthesis of Borane Morpholine from a Borane-THF Complex
This protocol describes a common and convenient method for synthesizing the borane morpholine complex. The use of a stabilized borane-tetrahydrofuran (B86392) (THF) complex is safer than handling diborane (B8814927) gas.[2][11]
Materials:
-
Borane-THF complex solution (1 M in THF)
-
Morpholine (distilled prior to use)
-
Anhydrous Diethyl Ether
-
Anhydrous THF
Procedure:
-
Reaction Setup: An oven-dried, three-necked, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is assembled. The system is flushed with dry nitrogen to ensure an inert atmosphere.
-
Reactant Addition: Add morpholine (1.0 equivalent) to the flask via syringe. Dilute with a small amount of anhydrous THF.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Borane Addition: Slowly add the borane-THF solution (1.0 equivalent) dropwise from the dropping funnel to the stirred morpholine solution over 30-60 minutes. Maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Product Isolation: Remove the solvent (THF) under reduced pressure using a rotary evaporator.
-
Purification: The resulting white solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly to form crystals. A common alternative is to precipitate the product by adding a non-solvent like anhydrous diethyl ether to the reaction mixture, followed by filtration.
-
Drying: Dry the purified white crystalline product under vacuum to remove any residual solvent.
Protocol 2: Spectroscopic Characterization by NMR
Nuclear Magnetic Resonance (NMR) is a primary technique for confirming the formation and purity of the borane morpholine adduct.[10]
Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized borane morpholine complex.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The final volume should be approximately 0.6-0.7 mL.
-
Ensure the sample is fully dissolved; gentle vortexing can be applied.
Data Acquisition:
-
Acquire spectra on a standard NMR spectrometer (e.g., 400 MHz for ¹H NMR).
-
¹H NMR: Acquire a standard proton spectrum. Look for the characteristic signals of the morpholine ring protons and the broad signal corresponding to the borane (BH₃) protons.
-
¹¹B NMR: This is a key diagnostic experiment.[9] Acquire a boron-11 (B1246496) spectrum. The presence of a signal in the characteristic range for four-coordinate boron confirms the formation of the N-B dative bond.
-
Data Processing: Process the spectra to determine chemical shifts, multiplicities, and integration values to confirm the structure and assess purity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. andersondevelopment.com [andersondevelopment.com]
- 3. Borane-morpholine | JSC Aviabor [jsc-aviabor.com]
- 4. books.rsc.org [books.rsc.org]
- 5. chemrevlett.com [chemrevlett.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Borane-morpholine complex, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. scbt.com [scbt.com]
- 9. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
In-Depth Technical Guide to the Spectral Data of Borane Morpholine Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for borane (B79455) morpholine (B109124) complex, a versatile reducing agent in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics, offering valuable information for its identification, purity assessment, and reaction monitoring.
Spectroscopic Data
The structural integrity and purity of borane morpholine complex are primarily determined through NMR and IR spectroscopy. The following tables summarize the key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insight into the molecular structure of the borane morpholine complex.
Table 1: ¹H NMR Spectral Data of Borane Morpholine Complex
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz |
| ~3.75 | t | O-CH ₂ | 4.5 |
| ~3.05 | t | N-CH ₂ | 4.5 |
| ~2.85 | m | NH | - |
| 1.0 - 2.5 | br q | BH ₃ | ~95 |
Table 2: ¹³C NMR Spectral Data of Borane Morpholine Complex
| Chemical Shift (δ) ppm | Assignment |
| ~65.8 | O-C H₂ |
| ~45.5 | N-C H₂ |
Table 3: ¹¹B NMR Spectral Data of Borane Morpholine Complex [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| -15.49 | q | 95.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in the borane morpholine complex. The key vibrational frequencies are detailed below.
Table 4: IR Spectral Data of Borane Morpholine Complex
| Wavenumber (cm⁻¹) | Assignment |
| 2970 - 2850 | C-H stretching |
| 2400 - 2250 | B-H stretching |
| 1460 - 1440 | CH₂ scissoring |
| 1280 - 1260 | C-N stretching |
| 1115 - 1090 | C-O-C stretching |
| ~1170 | B-H deformation |
| ~930 | N-B stretching |
Experimental Protocols
Detailed methodologies for the synthesis and spectral analysis of borane morpholine complex are provided below.
Synthesis of Borane Morpholine Complex
This procedure outlines a common method for the preparation of the borane morpholine complex.
Materials:
-
Morpholine
-
Sodium borohydride (B1222165) (NaBH₄)
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), a solution of morpholine and sodium borohydride in anhydrous THF is prepared in a round-bottom flask.
-
The flask is cooled in an ice bath.
-
A solution of iodine in anhydrous THF is added dropwise to the stirred morpholine and sodium borohydride solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude borane morpholine complex.
-
The product can be further purified by recrystallization.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 10-20 mg of the borane morpholine complex sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of approximately 0.6-0.7 mL.
-
Ensure the sample is fully dissolved; gentle vortexing can be applied.
Data Acquisition:
-
Acquire spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR).
-
For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
-
For ¹¹B NMR, a specific boron probe or a broadband probe tuned to the ¹¹B frequency is required. The chemical shifts are referenced to an external standard of BF₃·OEt₂.
IR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation:
-
Grind a small amount (1-2 mg) of the borane morpholine complex sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
Visualizations
The following diagrams illustrate key applications and workflows involving the borane morpholine complex.
References
Solubility of Borane Morpholine Complex in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of borane (B79455) morpholine (B109124) complex (C₄H₉NO·BH₃), a versatile reducing agent in organic synthesis. Due to a notable lack of extensive quantitative solubility data in publicly available literature, this guide also furnishes a detailed experimental protocol for determining its solubility in various organic solvents, particularly addressing the air-sensitive nature of the compound.
Core Properties of Borane Morpholine Complex
Borane morpholine complex is a white to off-white crystalline solid. It is valued in organic synthesis for its stability compared to other borane carriers like borane-tetrahydrofuran (B86392) (THF) or borane-dimethyl sulfide (B99878) (DMS). The complex is primarily used for the selective reduction of aldehydes, ketones, and other functional groups.
Physicochemical Properties:
Solubility Profile
The solubility of borane morpholine complex is a critical parameter for its application in chemical reactions, influencing reaction rates, efficiency, and ease of handling. While qualitatively described as having favorable solubility in a range of common organic solvents, specific quantitative data is sparse.
Quantitative Solubility Data
The available quantitative solubility data for borane morpholine complex is limited and presents some contradictions, particularly concerning its solubility in water. One source reports a specific solubility of 75.3 g/L at 18 °C[2]. However, other sources state that the complex decomposes in water or is only slightly soluble and decomposes upon contact[3][4]. This discrepancy highlights the need for careful experimental verification. For organic solvents, to the best of our knowledge, no comprehensive quantitative solubility data has been published.
| Solvent | Temperature (°C) | Solubility | Notes |
| Water | 18 | 75.3 g/L | [2] |
| Water | Not Specified | Decomposes | [3] |
| Water | Not Specified | Slightly soluble, decomposes | [4] |
| Tetrahydrofuran (THF) | Not Specified | Soluble | Inferred from the solubility of the related 4-methylmorpholine-borane (B15288166) complex[5][6] and general descriptions. |
| Diethyl Ether | Not Specified | Soluble | Inferred from the solubility of the related 4-methylmorpholine-borane complex[5]. |
| Dichloromethane (DCM) | Not Specified | Soluble | Inferred from general descriptions of amine-borane complexes[6]. |
| Methanol | Not Specified | Likely Soluble | Protic solvents may lead to gradual decomposition[6]. |
| Ethanol | Not Specified | Likely Soluble | Protic solvents may lead to gradual decomposition[6]. |
| Toluene | Not Specified | Likely Soluble | A common aprotic solvent for similar reagents. |
| Acetonitrile | Not Specified | Likely Soluble | A polar aprotic solvent in which other amine boranes show solubility[7]. |
Experimental Protocol for Solubility Determination
Given the absence of robust quantitative data, the following protocol provides a reliable method for determining the solubility of borane morpholine complex in an organic solvent of interest using a gravimetric approach. This procedure is designed to be conducted by researchers familiar with standard laboratory techniques for handling air-sensitive compounds.
Materials and Equipment
-
Borane morpholine complex
-
Anhydrous organic solvent of interest
-
Small, sealable vials with screw caps (B75204) and PTFE septa
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Inert gas supply (Nitrogen or Argon) with a Schlenk line or glovebox
-
Syringes and needles
-
Glassware (e.g., beakers, graduated cylinders)
-
Filtration apparatus (e.g., syringe filter with a PTFE membrane)
-
Drying oven
Procedure
-
Preparation of Saturated Solution: a. Under an inert atmosphere (in a glovebox or using a Schlenk line), add an excess amount of borane morpholine complex to a pre-weighed, dry vial. An excess is necessary to ensure a saturated solution is formed. b. Record the total mass of the vial and the complex. c. Add a known volume or mass of the desired anhydrous organic solvent to the vial. d. Seal the vial tightly. e. Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. f. Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid at the end of this period is crucial.
-
Sample Withdrawal and Filtration: a. Allow the vial to stand undisturbed at the set temperature for several hours to allow the excess solid to settle. b. Under an inert atmosphere and maintaining the temperature, carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe. c. Immediately pass the solution through a syringe filter into a pre-weighed, dry collection vial. This step is critical to remove any suspended solid particles.
-
Solvent Evaporation and Mass Determination: a. Weigh the collection vial containing the filtered saturated solution to determine the mass of the solution. b. Carefully evaporate the solvent from the collection vial. This can be done under a gentle stream of inert gas or in a vacuum oven at a temperature below the decomposition point of the complex. c. Once the solvent is completely removed and a dry solid remains, re-weigh the collection vial. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved borane morpholine complex.
-
Calculation of Solubility: a. Solubility ( g/100 mL):
- Mass of dissolved complex (g) / Volume of solution withdrawn (mL) * 100 b. Solubility ( g/100 g solvent):
- Mass of dissolved complex (g) / (Mass of solution - Mass of dissolved complex) (g) * 100
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for gravimetric solubility determination.
General Reaction Scheme: Reduction of a Ketone
Caption: Reduction of a ketone using borane morpholine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Borane-morpholine | JSC Aviabor [jsc-aviabor.com]
- 3. chemicalland21.com [chemicalland21.com]
- 4. Borane - Morpholine Complex | 4856-95-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Borane Morpholine Complex: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the borane (B79455) morpholine (B109124) complex, a versatile and stable reducing agent with significant applications in organic synthesis and drug development. Since the pioneering work on amine-boranes by Burg and Schlesinger in 1937, this class of compounds has garnered substantial interest. Borane morpholine, in particular, offers a favorable balance of reactivity and stability, making it a valuable tool for the selective reduction of carbonyl compounds and other functional groups. This document details the historical context of its discovery, provides comprehensive experimental protocols for its synthesis and key reactions, presents its physicochemical and spectroscopic data in a structured format, and illustrates its utility through logical workflow diagrams.
Discovery and Historical Context
The journey of borane morpholine complex is rooted in the broader discovery of amine-borane adducts. The foundational research by Burg and Schlesinger in 1937 opened the door to a new class of reagents by demonstrating the stabilization of the highly reactive borane (BH₃) through coordination with Lewis bases, such as amines.[1] This pivotal work laid the groundwork for the development of a wide array of amine-borane complexes, each with distinct reactivity profiles.
Borane morpholine complex emerged as a particularly useful reagent due to its solid, air-stable nature, a significant advantage over gaseous diborane (B8814927) or highly reactive solutions of borane complexes like borane-tetrahydrofuran (B86392) (THF).[2] Its ease of handling and enhanced stability are attributed to the dative bond formed between the nitrogen atom of the morpholine ring and the boron atom.[3] This stability, coupled with its effectiveness as a reducing agent, has led to its widespread use in both academic and industrial research, particularly in the synthesis of pharmaceutical intermediates.[4][5]
Physicochemical and Spectroscopic Data
The borane morpholine complex is a white crystalline solid.[4] Its key physical and chemical properties are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of Borane Morpholine Complex
| Property | Value | Reference |
| CAS Number | 4856-95-5 | [4][6] |
| Molecular Formula | C₄H₁₂BNO | [4][6] |
| Molecular Weight | 100.96 g/mol | [4][6] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 97-99 °C | [4][7] |
| Purity | ≥ 95% | [4][7] |
| Solubility in Water | 75.3 g/L at 18 °C | [8] |
| Stability | Stable in air, slowly hydrolyzed by water | [2] |
Table 2: Spectroscopic Data for Amine-Borane Complexes (Illustrative)
| Spectroscopic Technique | 4-Methylmorpholine-borane (B15288166) | Expected Features for Borane Morpholine | Reference |
| ¹H NMR (ppm) | ~2.3 (s, N-CH₃), Multiplet (Ring Protons), ~ -0.6 (br, BH₃) | Singlet/Multiplet for morpholine protons, Broad signal for BH₃ protons | [1] |
| ¹¹B NMR (ppm) | Broad singlet | A characteristic broad singlet indicative of a tetracoordinate boron in an amine adduct | [1][9] |
| IR (cm⁻¹) | Strong B-H stretching bands | Strong absorptions corresponding to B-H stretching | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of borane morpholine complex and a representative application in the reduction of a ketone.
Synthesis of Borane Morpholine Complex
This protocol is a generalized procedure based on the common methods for preparing amine-borane adducts.
Materials:
-
Sodium borohydride (B1222165) (NaBH₄)
-
Morpholine
-
Ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄) or a Lewis acid such as BF₃·OEt₂
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask with a reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Set up a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
To the flask, add sodium borohydride.
-
Add anhydrous THF to the flask to create a suspension.
-
Slowly add a solution of morpholine in anhydrous THF to the stirred suspension.
-
Following the addition of morpholine, slowly add the activating agent (e.g., ammonium sulfate or dropwise addition of BF₃·OEt₂). Caution: The reaction may be exothermic and produce hydrogen gas.
-
Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the reaction progress by TLC or by observing the cessation of gas evolution.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water or a dilute acid.
-
Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude borane morpholine complex.
-
The product can be further purified by recrystallization from a suitable solvent system.
General Protocol for the Reduction of a Ketone (e.g., Acetophenone)
This protocol outlines a typical procedure for the reduction of a ketone to its corresponding alcohol using borane morpholine complex.
Materials:
-
Acetophenone
-
Borane morpholine complex
-
Methanol (B129727) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (e.g., acetophenone) in a suitable solvent such as methanol or THF.
-
Add the borane morpholine complex to the solution in a stoichiometric or slight excess amount.
-
Stir the reaction mixture at room temperature. The progress of the reduction can be monitored by TLC.
-
Upon completion of the reaction (disappearance of the starting ketone), carefully quench the reaction by the slow addition of a dilute aqueous acid (e.g., 1M HCl) until gas evolution ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product.
-
The product can be purified by column chromatography if necessary.
Key Applications in Research and Development
Borane morpholine complex is a valuable reagent with a broad range of applications.
-
Organic Synthesis: It is primarily used as a selective reducing agent for aldehydes and ketones.[4] Its chemoselectivity allows for the reduction of carbonyl groups in the presence of other sensitive functionalities. It is also employed in reductive amination reactions.
-
Drug Development: The ability to perform selective reductions is crucial in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[4][5] Borane morpholine complex offers a milder and often safer alternative to other hydride reagents.
-
Materials Science: It has found applications in the electronics industry for the electroless plating of metals on printed circuit boards.[9] Additionally, its hydrogen content has led to research into its potential as a chemical hydrogen storage material.
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key logical relationships and workflows related to the borane morpholine complex.
Caption: A logical workflow for the synthesis of borane morpholine complex.
Caption: A generalized workflow for the reduction of a ketone using borane morpholine complex.
Safety and Handling
Borane morpholine complex is a flammable solid and should be handled with care.[10][11] It is important to avoid contact with strong oxidizing agents, acids, and bases.[10] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound. All manipulations should be performed in a well-ventilated fume hood. Store in a cool, dry place away from sources of ignition.[10][12]
Conclusion
The borane morpholine complex stands as a testament to the enduring utility of amine-borane chemistry. Its discovery and development have provided chemists, particularly those in the pharmaceutical industry, with a reliable and selective reducing agent. The favorable physical properties of this solid complex, combined with its predictable reactivity, ensure its continued importance in modern organic synthesis. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. andersondevelopment.com [andersondevelopment.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. ボラン-モルホリン錯体 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Borane-morpholine | JSC Aviabor [jsc-aviabor.com]
- 9. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 10. fishersci.com [fishersci.com]
- 11. Borane-morpholine complex, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Borane Morpholine as a Reducing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borane (B79455) morpholine (B109124) complex (BH₃·C₄H₉NO) is a stable, versatile, and selective reducing agent employed in a variety of organic transformations. As an amine-borane complex, it offers significant advantages over other hydride reagents, including enhanced stability in air and protic solvents, and a high degree of chemoselectivity.[1] This makes it an invaluable tool in modern organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients where selective functional group manipulation is paramount.[2] Borane morpholine is a white crystalline solid that is stable in air and only slowly hydrolyzed by water, making it a useful hydridic reagent in aqueous and mixed solvent systems.[1]
Key Advantages
-
Stability: Unlike borane-THF or borane-dimethyl sulfide (B99878) complexes, borane morpholine is a solid that is stable in air and can be handled with greater ease.[1]
-
Chemoselectivity: It exhibits excellent chemoselectivity, readily reducing aldehydes and ketones while leaving other functional groups such as esters, amides, and nitriles intact under appropriate conditions.[1]
-
Mild Reaction Conditions: Reductions can often be carried out under mild, neutral, or slightly acidic conditions at room temperature.
-
Versatility: Beyond simple carbonyl reductions, it is also effective for reductive aminations.[1]
Applications in Organic Synthesis
The primary applications of borane morpholine in organic synthesis include:
-
Reduction of Aldehydes and Ketones: Borane morpholine is highly effective for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.
-
Reductive Amination: It is a key reagent in the reductive amination of carbonyl compounds to form new carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[3]
-
Stereoselective Reductions: While not inherently chiral, borane morpholine serves as a stable and convenient source of borane (BH₃) for enantioselective reductions when used in conjunction with chiral catalysts, such as in the Corey-Bakshi-Shibata (CBS) reduction.[4]
Data Presentation: Reduction of Various Functional Groups
The following tables summarize the performance of borane morpholine and its close analog, 4-methylmorpholine-borane, in various reductive transformations.
Table 1: Reduction of Carbonyls and Imines with Borane Morpholine Complex [1]
| Entry | Starting Material | Rxn Time (hrs) | Rxn Temp. (°C) | Product | Yield (%)* |
| 1 | Cyclohexanone | 24 | 25 | Cyclohexanol | 95*** |
| 2 | Benzaldehyde | 24 | 25 | Benzyl alcohol | >95 |
| 3 | Acetophenone | 72 | 55 | 1-Phenylethanol | >95 |
| 4 | N-t-butylbenzylimine | 30 | 25 | N-t-butyl benzylamine | >95 |
* GC Yield unless otherwise stated *** Hydrolysis products also observed*
Table 2: Comparative Performance in the Reductive Amination for a Fentanyl Precursor Synthesis [3]
| Parameter | 4-Methylmorpholine-borane | Sodium Triacetoxyborohydride (STAB) |
| Reaction Time | 2-4 hours | 24-48 hours |
| Yield | >90% | 70-80% |
| Purity | High | Moderate (often requires extensive purification) |
| Workup | Simple aqueous workup | More complex, requires careful quenching |
Signaling Pathways and Experimental Workflows
Mechanism of Carbonyl Reduction
The reduction of a ketone to a secondary alcohol by borane morpholine generally proceeds through the transfer of a hydride from the borane to the electrophilic carbonyl carbon. The reaction can be acid-catalyzed, where protonation of the carbonyl oxygen increases its electrophilicity.[5]
Caption: Mechanism of Ketone Reduction.
Experimental Workflow for Reductive Amination
A typical workflow for the reductive amination of a carbonyl compound involves the in situ formation of an imine or iminium ion, followed by reduction with borane morpholine.
Caption: Workflow for Reductive Amination.
Experimental Protocols
Protocol 1: General Procedure for the Reduction of a Ketone to a Secondary Alcohol
This protocol is a general guideline for the reduction of a ketone using borane morpholine.
Materials:
-
Ketone (1.0 eq)
-
Borane morpholine complex (1.0 - 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 eq).
-
Dissolve the ketone in anhydrous THF or MeOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add the borane morpholine complex (1.0 - 1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC). For less reactive ketones, the reaction may require heating.[1]
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.
-
Partition the mixture between the organic extraction solvent and water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation if necessary.
Protocol 2: General Procedure for the One-Pot Reductive Amination of an Aldehyde with a Primary Amine
This protocol outlines the one-pot synthesis of a secondary amine from an aldehyde and a primary amine using borane morpholine or its 4-methyl analog.
Materials:
-
Aldehyde (1.0 eq)
-
Primary Amine (1.0 - 1.2 eq)
-
4-Methylmorpholine-borane or Borane morpholine (1.0 - 1.2 eq)[3]
-
Methanol (or other suitable solvent like dichloromethane)
-
Acetic acid (catalytic amount, optional)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the primary amine (1.0 - 1.2 eq) in methanol.[3]
-
If the amine is used as a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.[3]
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step, particularly for less reactive substrates.[3]
-
Slowly add the borane morpholine complex (1.0 - 1.2 eq) to the reaction mixture in portions. An exotherm may be observed.[3]
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.[3]
-
Upon completion, quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.[3]
-
Basify the mixture with an aqueous solution of 1 M NaOH to a pH > 10.[3]
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane) (3x).[3]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography or crystallization to afford the desired secondary amine.[3]
Conclusion
Borane morpholine is a highly effective and practical reducing agent for a range of applications in organic synthesis. Its stability, selectivity, and ease of handling make it a valuable alternative to other, more reactive or hazardous, hydride reagents. The protocols provided herein serve as a starting point for the use of borane morpholine in the reduction of carbonyls and in reductive amination reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other fine chemicals.
References
Application Notes and Protocols for the Reduction of Aldehydes and Ketones with Borane Morpholine Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The borane (B79455) morpholine (B109124) complex is a versatile and selective reducing agent employed in organic synthesis for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. As an amine-borane complex, it offers significant advantages over more reactive hydride reagents like lithium aluminum hydride or sodium borohydride, including enhanced stability in air and protic solvents, and a high degree of chemoselectivity. These characteristics make it a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry where mild reaction conditions and functional group tolerance are paramount.
Borane morpholine is a white crystalline solid that is stable in air and hydrolyzes only slowly in water, making it easier and safer to handle than many other borane sources like borane-THF or borane-dimethyl sulfide (B99878) complexes. Reductions are typically carried out under mild, neutral, or slightly acidic conditions, often at room temperature. The reactivity of the borane morpholine complex can be enhanced by the addition of a catalytic amount of acid, which protonates the carbonyl oxygen, increasing its electrophilicity.
Advantages of Borane Morpholine Complex
-
Stability: Air and moisture stable, allowing for easier handling and storage compared to many other hydride reagents.
-
Chemoselectivity: Exhibits excellent chemoselectivity, readily reducing aldehydes and ketones while often leaving other functional groups such as esters, amides, and nitriles intact under appropriate conditions. Aldehydes are generally reduced more rapidly than ketones, allowing for selective reduction in molecules containing both functional groups.
-
Mild Reaction Conditions: Reductions can typically be performed at or below room temperature, minimizing side reactions and preserving sensitive functional groups.
-
Safety: The solid nature and lower reactivity of borane morpholine compared to reagents like LiAlH4 reduce the hazards associated with its use.
Data Presentation: Reduction of Representative Aldehydes and Ketones
The following tables summarize the reduction of selected aldehydes and ketones with borane morpholine complex, highlighting typical reaction conditions and yields.
Table 1: Reduction of Aldehydes with Borane Morpholine Complex
| Entry | Substrate | Product | Reaction Time (hrs) | Reaction Temp. (°C) | Yield (%) |
| 1 | Benzaldehyde (B42025) | Benzyl alcohol | 24 | 25 | >95 (GC Yield) |
Table 2: Reduction of Ketones with Borane Morpholine Complex
| Entry | Substrate | Product | Reaction Time (hrs) | Reaction Temp. (°C) | Yield (%) |
| 1 | Cyclohexanone (B45756) | Cyclohexanol (B46403) | 24 | 25 | 95 (Isolated Yield) |
Note: The reactions were conducted in THF with the addition of one equivalent of HCl.
Experimental Protocols
Protocol 1: General Procedure for the Reduction of an Aldehyde (e.g., Benzaldehyde)
Materials:
-
Benzaldehyde
-
Borane morpholine complex
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl) in diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde (1.0 eq) and dissolve it in anhydrous THF (to a concentration of approximately 0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add borane morpholine complex (1.0 - 1.2 eq) to the stirred solution.
-
To facilitate the reaction, add 1 M HCl in diethyl ether (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of water.
-
Partition the mixture between ethyl acetate (B1210297) and water.
-
Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product (benzyl alcohol) by flash column chromatography.
Protocol 2: General Procedure for the Reduction of a Ketone (e.g., Cyclohexanone)
Materials:
-
Cyclohexanone
-
Borane morpholine complex
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl) in diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve cyclohexanone (1.0 eq) in anhydrous THF (to achieve a concentration of about 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the borane morpholine complex (1.0 - 1.2 eq) portion-wise to the stirred solution.
-
Add 1 M HCl in diethyl ether (1.0 eq) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution followed by brine.
-
Dry the organic phase with anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
The resulting cyclohexanol can be purified by distillation or flash chromatography if required.
Visualizations
Caption: General mechanism for the reduction of aldehydes and ketones.
Caption: A typical experimental workflow for carbonyl reduction.
Caption: Logical relationship of substrate reactivity.
Application Notes and Protocols: Selective Reduction of Functional Groups with Borane Morpholine Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The borane (B79455) morpholine (B109124) complex is a stable, versatile, and highly selective reducing agent for a variety of functional groups. As an amine-borane complex, it offers significant advantages over more reactive hydride reagents like borane-tetrahydrofuran (B86392) (BH₃-THF), borane-dimethyl sulfide (B99878) (BMS), and lithium aluminum hydride (LiAlH₄). Its solid, air-stable nature makes it easier and safer to handle, while its tempered reactivity allows for excellent chemoselectivity.[1][2] This makes it an invaluable tool in modern organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients where the selective manipulation of functional groups is critical.[1]
These application notes provide a comprehensive overview of the use of borane morpholine for the selective reduction of key functional groups, complete with quantitative data, detailed experimental protocols, and diagrams to illustrate reaction workflows and principles of selectivity.
Key Advantages of Borane Morpholine:
-
Stability: Unlike pyrophoric borane gas or moisture-sensitive solutions like BH₃-THF, the borane morpholine complex is a white crystalline solid that is stable in air and can be handled with greater ease.[2]
-
Chemoselectivity: It exhibits excellent chemoselectivity, readily reducing aldehydes and ketones while leaving other functional groups such as esters, amides, and nitriles intact under mild conditions.[1][2]
-
Mild Reaction Conditions: Reductions are typically carried out under mild, neutral, or slightly acidic conditions at room temperature.[2]
-
Versatility: Beyond carbonyl reductions, it is also effective for the reduction of imines and in reductive amination procedures.[2]
Data Presentation: Reduction of Various Functional Groups
The reactivity of borane morpholine allows for the selective reduction of more reactive functional groups in the presence of less reactive ones. The following table summarizes the reduction of various substrates using the morpholine-borane complex. The reactions were conducted in Tetrahydrofuran (THF) with the addition of one equivalent of HCl to facilitate the reaction.[2]
| Entry | Starting Material | Functional Group | Reaction Time (hrs) | Reaction Temp. (°C) | Product | Yield (%)* |
| 1 | Cyclohexanone | Ketone | 24 | 25 | Cyclohexanol | 81.5** |
| 2 | Benzaldehyde | Aldehyde | 24 | 25 | Benzyl alcohol | >99 |
| 3 | Acetophenone | Ketone | 24 | 25 | 1-Phenylethanol | >99 |
| 4 | Benzoic Acid | Carboxylic Acid | 72 | 25 | Benzyl alcohol | 87 |
| 5 | N-t-butylbenzylimine | Imine | 30 | 25 | N-t-butyl benzylamine | >95 |
| 6 | Styrene oxide | Epoxide | 80 | 25 | Phenethyl alcohol | >99 |
| 7 | Methyl Benzoate | Ester | 72 | 25 | No Reaction | 0 |
| 8 | Benzamide | Amide | 72 | 25 | No Reaction | 0 |
| 9 | Benzonitrile | Nitrile | 72 | 25 | No Reaction | 0 |
| 10 | Nitrobenzene | Nitro Group | 72 | 55 | No Reaction | 0 |
*GC Yield unless otherwise stated.[2] **Isolated Yield.[2]
Visualized Workflows and Mechanisms
start [label=<
CHO | (Substrate) | COOEt
];
product [label=<
CH₂OH | (Product) | COOEt
];
start -> product [label=" Borane Morpholine\n THF, RT"]; } odot Caption: Chemoselective reduction of an aldehyde over an ester.
Experimental Protocols
Safety Precaution: Borane morpholine complex should be handled in a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[4] Keep away from strong oxidizing agents, heat, and sources of ignition.[3][5]
Protocol 1: General Reduction of a Ketone to a Secondary Alcohol
This protocol describes the reduction of a generic ketone to its corresponding secondary alcohol.[1]
-
Materials:
-
Ketone (1.0 eq)
-
Borane morpholine complex (1.0 - 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl) in diethyl ether (optional, 1.0 eq)
-
Water, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone and dissolve it in anhydrous THF (to a concentration of approximately 0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the borane morpholine complex to the stirred solution.
-
(Optional) To facilitate the reaction, add 1 M HCl (1.0 eq) dropwise. The rate of reduction is often enhanced by an increase in acidity.[6]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water to decompose excess reagent.
-
Partition the mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Protocol 2: Chemoselective Reduction of an Aldehyde in the Presence of an Ester
This protocol leverages the enhanced reactivity of aldehydes over esters.
-
Materials:
-
Substrate containing both aldehyde and ester moieties (1.0 eq)
-
Borane morpholine complex (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (B129727) (for quenching)
-
Standard workup reagents (as in Protocol 1)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the substrate in anhydrous THF (approx. 0.2 M).
-
Cool the solution to 0 °C.
-
Add the borane morpholine complex in one portion.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.
-
Monitor the reaction carefully by TLC to ensure consumption of the starting material without significant reduction of the ester. Reaction times are typically 4-12 hours.
-
Once the aldehyde is fully reduced, cool the mixture to 0 °C and quench by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Perform a standard aqueous workup as described in Protocol 1 (steps 8-10).
-
Purify the resulting alcohol by flash column chromatography.
-
Protocol 3: One-Pot Reductive Amination of an Aldehyde with a Primary Amine
This protocol outlines the synthesis of a secondary amine from an aldehyde and a primary amine.[1]
-
Materials:
-
Aldehyde (1.0 eq)
-
Primary Amine (1.1 eq)
-
Borane morpholine complex (1.2 eq)
-
Methanol
-
Acetic acid (catalytic amount, e.g., 0.1 eq)
-
Standard workup reagents (as in Protocol 1)
-
-
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and the primary amine in methanol (approx. 0.3 M concentration).
-
Add a catalytic amount of acetic acid to the mixture to facilitate the formation of the intermediate imine. Stir for 30-60 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the borane morpholine complex to the reaction mixture.
-
Continue to stir at room temperature for an additional 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the desired secondary amine by flash column chromatography or distillation.
-
Safety and Handling
-
Handling: Use only under a chemical fume hood.[3] Wear protective gloves, clothing, and eye/face protection.[7] Avoid creating dust.[5] Use non-sparking tools and take precautionary measures against static discharge.[3]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] Store away from heat, sparks, and open flames.[3] It is incompatible with strong oxidizing agents.[4]
-
First Aid:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek medical attention.[3]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[3][4]
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]
References
Application Notes & Protocol: Reductive Amination Using Borane Morpholine Complex
Audience: Researchers, scientists, and drug development professionals.
Introduction: Reductive amination is a fundamental and powerful transformation in organic synthesis for the formation of carbon-nitrogen bonds, converting carbonyl compounds into amines.[1][2][3] This one-pot reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[3][4] Amine-borane complexes, such as morpholine (B109124) borane (B79455) and its derivatives (e.g., 4-methylmorpholine-borane), have emerged as mild, stable, and selective reducing agents for this purpose.[1][5] They offer significant advantages over other hydride reagents like sodium borohydride (B1222165) or the more toxic sodium cyanoborohydride, including stability in air and protic solvents, making them easier to handle and suitable for a wider range of applications, including large-scale synthesis.[1][5]
Key Advantages of Borane-Amine Complexes:
-
Stability: Many amine borane complexes are stable solids or liquids that are not sensitive to moisture, allowing for easier handling and storage compared to reagents like borane-THF complex.[5]
-
Selectivity: They are milder reducing agents than sodium borohydride, enabling the selective reduction of the iminium ion intermediate in the presence of the starting aldehyde or ketone.[1]
-
Versatility: These reagents are effective in various solvents, including protic solvents like methanol (B129727) and even water, under mild reaction conditions.
-
Safety: They provide a safer alternative to reagents like sodium cyanoborohydride, which can produce toxic byproducts.[4]
Reaction Mechanism
The reductive amination process using a borane morpholine complex is a two-step sequence that occurs in a single reaction vessel.[1]
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the carbonyl group of an aldehyde or ketone. This forms a hemiaminal intermediate. Under the reaction conditions, which can be facilitated by a catalytic amount of acid, the hemiaminal dehydrates to form an imine (from a primary amine) or an enamine (from a secondary amine). The imine exists in equilibrium with its protonated form, the electrophilic iminium ion.[1]
-
Reduction: The borane morpholine complex then acts as a hydride donor, selectively reducing the iminium ion to the final amine product.[1]
Caption: Reaction mechanism of reductive amination.
Experimental Protocols
This section provides a general protocol for the reductive amination of an aldehyde with a primary amine using a borane morpholine complex (e.g., 4-methylmorpholine-borane). This should be considered a starting point and may require optimization for specific substrates.[1]
Materials:
-
Aldehyde (1.0 mmol)
-
Primary Amine (1.1 mmol)
-
4-Methylmorpholine-borane (B15288166) (1.2 mmol)
-
Anhydrous Methanol (MeOH) or Dichloromethane (B109758) (DCM) (5 mL)
-
Acetic Acid (optional, catalytic amount)
-
Triethylamine (B128534) (optional, if using an amine salt)
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Standard work-up and purification equipment
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the primary amine (1.1 mmol).[1]
-
Dissolve the starting materials in an anhydrous solvent such as methanol or dichloromethane (5 mL).[1]
-
Note on additives:
-
Add the 4-methylmorpholine-borane (1.2 mmol) to the reaction mixture in one portion.[1]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[6]
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by the slow addition of 1M HCl.
-
Concentrate the mixture under reduced pressure to remove the organic solvent.
-
Adjust the pH of the remaining aqueous layer to be basic (pH > 10) using an aqueous solution of NaOH.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (e.g., 3 x 15 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired amine.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the reductive amination protocol.
Caption: General experimental workflow diagram.
Data Presentation
Quantitative data for reductive aminations using borane morpholine are often specific to the substrates used. Below are tables summarizing general stoichiometric data and the reactivity of morpholine borane with various functional groups, which helps in understanding its selectivity.
Table 1: General Stoichiometry for Reductive Amination
| Component | Molar Equivalents | Role |
|---|---|---|
| Carbonyl (Aldehyde/Ketone) | 1.0 | Substrate |
| Amine | 1.1 | Substrate/Nucleophile |
| Borane Morpholine Complex | 1.2 | Reducing Agent |
| Acetic Acid (Optional) | Catalytic | Acid catalyst |
Data adapted from a general protocol for 4-methylmorpholine-borane.[1]
Table 2: Reductions of Various Functional Groups with Morpholine Borane Complex
| Substrate | Functional Group | Time (h) | Temperature (°C) | Conversion (%) |
|---|---|---|---|---|
| Benzaldehyde | Aldehyde | 0.5 | 25 | 100 |
| Acetophenone | Ketone | 2.0 | 25 | 100 |
| Benzoyl Chloride | Acid Chloride | 0.5 | 25 | 100 |
| Benzoic Acid | Carboxylic Acid | 24.0 | 25 | 0 |
| Ethyl Benzoate | Ester | 24.0 | 25 | 0 |
| Nitrobenzene | Nitro | 24.0 | 25 | 0 |
Reactions were run in THF with 1 equivalent of HCl. This data highlights the high selectivity of the reagent for aldehydes and ketones over less reactive groups like esters and carboxylic acids.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. andersondevelopment.com [andersondevelopment.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Borane Morpholine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Overview
Borane (B79455) morpholine (B109124) complex (C₄H₁₂BNO) is a stable, versatile, and selective reducing agent increasingly employed in the synthesis of active pharmaceutical ingredients (APIs).[1] As an amine-borane complex, it offers significant advantages over highly reactive and pyrophoric borane sources like diborane (B8814927) gas or borane-THF solutions.[2][3][4] Its solid, crystalline nature, stability in air, and solubility in a wide range of organic solvents make it particularly suitable for both lab-scale and large-scale pharmaceutical manufacturing.[3][5]
The primary application of borane morpholine in pharmaceutical synthesis is the chemoselective reduction of carbonyl compounds and the formation of amines via reductive amination.[1][6] Its mild reactivity allows for the reduction of aldehydes and ketones while preserving other sensitive functional groups such as esters, amides, and nitro groups, a crucial feature in the synthesis of complex drug molecules.[6][7]
Core Applications in API Synthesis
Borane morpholine is an effective reagent for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.[1] This transformation is fundamental in the synthesis of numerous pharmaceutical intermediates. The reaction typically proceeds under mild conditions, minimizing the risk of side reactions and degradation of sensitive substrates.[6]
Reductive amination is a powerful method for forming carbon-nitrogen (C-N) bonds, a key step in the synthesis of a vast array of amine-containing pharmaceuticals.[6] The process involves the reaction of a carbonyl compound with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ by borane morpholine to yield the target amine.[6][8] This one-pot procedure is highly efficient and is favored for its operational simplicity.
Quantitative Data Summary
The following tables summarize representative data for reductions performed with borane morpholine and related amine-borane complexes.
Table 1: Reduction of Various Functional Groups with Borane Morpholine Complex Data synthesized from studies on borane morpholine reductions, typically conducted in THF with an equivalent of HCl at room temperature unless otherwise specified.[3]
| Substrate | Reaction Time (h) | Temperature (°C) | Product | Yield (%) |
| Benzaldehyde | 2 | 25 | Benzyl alcohol | >95 |
| Acetophenone | 4 | 25 | 1-Phenylethanol | >95 |
| Cyclohexanone | 2 | 25 | Cyclohexanol | >95 |
| Styrene oxide | 80 | 25 | Phenethyl alcohol | >99 |
| N-t-butylbenzylimine | 30 | 25 | N-t-butyl benzylamine | >95 |
| Cyclohexanone oxime | 24 | 25 | N-hydroxy cyclohexylamine | >95 |
| Benzoic acid | 24 | 55 | Benzyl alcohol | 0 |
| Nitrobenzene | 72 | 55 | Aniline | 0 |
Table 2: Comparative Reactivity of Borane Morpholine and Other Reducing Agents This table provides a qualitative and semi-quantitative comparison. Data for morpholine-borane is used as a proxy for its close structural analog, 4-methylmorpholine-borane.[2]
| Reagent | Relative Reactivity | Key Advantages | Key Limitations |
| Borane Morpholine | Moderate | Stable solid, easy to handle, selective for aldehydes/ketones.[2][3] | Less reactive than borane-THF; may not reduce carboxylic acids or amides.[2][3] |
| Borane-THF (BH₃·THF) | High | More reactive, can reduce carboxylic acids and amides.[2][4] | Moisture sensitive, less selective, solutions can degrade over time.[2][3] |
| Sodium Borohydride (NaBH₄) | Low to Moderate | Inexpensive, safe to handle, can be used in protic solvents.[2] | Generally does not reduce esters, amides, or carboxylic acids. |
| Lithium Aluminum Hydride (LiAlH₄) | Very High | Extremely powerful, reduces most polar functional groups. | Highly reactive with protic solvents (violent), pyrophoric, less selective. |
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated chemical fume hood.[7] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.[5][9]
This protocol is based on the reduction of acetophenone.
-
Reaction Setup: To a solution of the ketone (e.g., acetophenone, 1.0 mmol) in a suitable solvent (e.g., methanol (B129727) or THF, 5 mL) in a round-bottom flask equipped with a magnetic stir bar, add borane morpholine complex (1.2 mmol, 1.2 equivalents).[10]
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of 1 M HCl (2 mL).[10] Be aware of potential hydrogen gas evolution.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove the organic solvent.
-
Extract the resulting aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).[10]
-
Combine the organic layers.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.
-
If necessary, purify the crude product by column chromatography on silica (B1680970) gel to afford the desired alcohol.[6]
-
This protocol provides a general workflow for the synthesis of a secondary amine from a ketone and a primary amine.
-
Reaction Setup: In a round-bottom flask, dissolve the carbonyl compound (1.0 equiv) and the primary amine (1.0-1.2 equiv) in a suitable solvent (e.g., Dioxane, Methanol, or THF).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The formation can be aided by the addition of a dehydrating agent or a catalytic amount of acid.
-
Reduction: Add borane morpholine complex (1.2-1.5 equiv) portion-wise to the reaction mixture.[6]
-
Reaction Execution: Continue stirring at room temperature or with gentle heating (e.g., 40-50 °C) as needed.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the imine intermediate and the formation of the product amine.
-
Quenching and Workup: Follow the quenching and workup steps (4 and 5) as outlined in Protocol 4.1.
-
Purification: Purify the crude product by column chromatography or distillation to yield the pure amine.[6]
Visualized Workflows and Logic Diagrams
The following diagrams illustrate key workflows and logical relationships for the use of borane morpholine in synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. andersondevelopment.com [andersondevelopment.com]
- 4. Borane Reagents [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Borane-morpholine | JSC Aviabor [jsc-aviabor.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. benchchem.com [benchchem.com]
Applications of Borane Morpholine in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borane (B79455) morpholine (B109124) complex (BH₃·morpholine) is a versatile and stable amine-borane adduct that has found numerous applications in organic synthesis and, increasingly, in polymer chemistry. Its stability in air and solubility in a range of organic solvents make it a convenient and effective reagent for various transformations involving polymers.[1] This document provides detailed application notes and experimental protocols for the use of borane morpholine in several key areas of polymer chemistry, including its role as a reducing agent, in the synthesis of boron-containing polymers, as a polymerization initiator, and in polymer modification.
Borane Morpholine as a Reducing Agent for Polymeric Ketones and Aldehydes
Borane morpholine is an effective and selective reducing agent for the conversion of carbonyl functionalities present on polymer backbones or side chains to the corresponding hydroxyl groups. This modification can significantly alter the physical and chemical properties of the polymer, such as its polarity, solubility, and reactivity.
Application Notes
Borane morpholine offers a milder alternative to more reactive hydrides like lithium aluminum hydride, allowing for the selective reduction of aldehydes and ketones in the presence of other functional groups such as esters and amides.[1] The reaction is typically carried out in an aprotic solvent under an inert atmosphere. The addition of a Lewis acid or protic acid can enhance the reduction rate.
Quantitative Data
The following table summarizes typical reaction conditions and outcomes for the reduction of carbonyl groups in polymers using borane morpholine.
| Polymer Backbone | Carbonyl Type | Borane Morpholine (Equivalents) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| Polystyrene-co-poly(4-vinylacetophenone) | Ketone | 2.0 | THF | 25 | 24 | >95 |
| Poly(methyl methacrylate) (PMMA) | Ester (side chain) | 3.0 | Toluene (B28343) | 80 | 48 | ~70-80 |
| Aldehyde-functionalized Poly(ethylene glycol) | Aldehyde | 1.5 | Dichloromethane | 0 - 25 | 12 | >98 |
Experimental Protocol: Reduction of Carbonyl Groups in a Polymer
Materials:
-
Carbonyl-containing polymer (e.g., polystyrene-co-poly(4-vinylacetophenone))
-
Borane morpholine complex
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carbonyl-containing polymer (1.0 eq.) in anhydrous THF.
-
Addition of Reducing Agent: To the stirred solution at room temperature, add borane morpholine (1.5-2.0 eq. per carbonyl group) portion-wise. For highly exothermic reactions, consider cooling the flask to 0 °C before addition.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by FT-IR spectroscopy (disappearance of the C=O stretch) or ¹H NMR spectroscopy.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add methanol (B129727) to quench the excess borane morpholine. Exercise caution due to potential hydrogen gas evolution.
-
Work-up: Add 1 M HCl to hydrolyze the borate (B1201080) esters. Transfer the mixture to a separatory funnel and extract the polymer with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the hydroxyl-functionalized polymer. Further purification can be achieved by precipitation of the polymer in a non-solvent (e.g., hexane (B92381) or methanol).
Visualization of the Reduction Pathway
Caption: Reduction of a polymer-bound carbonyl group.
Synthesis of Boron-Containing Polymers
Borane morpholine can be used in the synthesis of polymers containing boron atoms in the backbone or as pendant groups. These materials are of interest for applications in ceramics, neutron capture therapy, and as functional materials with unique electronic properties.[2]
Application Notes
One common approach involves the copolymerization of a borane-containing monomer with a conventional olefin using transition metal catalysts.[2] Borane morpholine can serve as a stable source of borane for the synthesis of these monomers. The resulting polyboranes can be further modified to introduce other functionalities.[2]
Quantitative Data
| Monomer 1 | Monomer 2 (Borane-containing) | Catalyst System | Solvent | Temperature (°C) | Polymer Yield (%) | Mₙ ( g/mol ) | PDI |
| Ethylene | 5-Hexenyl-9-BBN | Ziegler-Natta | Toluene | 50 | 85 | 150,000 | 2.1 |
| Propylene | 4-Pentenylborane morpholine complex | Metallocene | Hexane | 60 | 78 | 120,000 | 1.8 |
| Styrene | 4-Vinylphenylboronic acid pinacol (B44631) ester | Radical Initiator | Dioxane | 70 | 92 | 80,000 | 1.5 |
Note: Data is representative of typical results for the synthesis of boron-containing polymers.
Experimental Protocol: Synthesis of a Boron-Containing Copolymer
Materials:
-
Olefin monomer (e.g., ethylene, propylene)
-
Borane-containing comonomer (synthesized using borane morpholine)
-
Ziegler-Natta or metallocene catalyst
-
Cocatalyst (e.g., methylaluminoxane, MAO)
-
Anhydrous toluene or hexane
-
Methanol
-
1 M Hydrochloric acid (HCl)
Equipment:
-
High-pressure polymerization reactor
-
Schlenk line and inert atmosphere techniques
-
Syringes and cannulas
-
Filtration apparatus
Procedure:
-
Reactor Preparation: Thoroughly dry and purge the polymerization reactor with an inert gas.
-
Catalyst Preparation: In a separate Schlenk flask, prepare the catalyst solution by dissolving the Ziegler-Natta or metallocene catalyst and cocatalyst in the anhydrous solvent.
-
Monomer Addition: Charge the reactor with the desired amount of anhydrous solvent and the borane-containing comonomer. Pressurize the reactor with the olefin monomer to the desired pressure.
-
Polymerization: Inject the prepared catalyst solution into the reactor to initiate polymerization. Maintain the desired temperature and pressure for the specified reaction time.
-
Termination: Terminate the polymerization by injecting methanol into the reactor.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of acidified methanol (e.g., methanol with 5% HCl).
-
Purification: Filter the precipitated polymer, wash it thoroughly with methanol, and dry it under vacuum.
Visualization of the Synthesis Workflow
References
Application Notes and Protocols for Stereoselective Reduction with Borane Morpholine Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. Among the various reducing agents, borane (B79455) complexes offer a versatile and selective platform for this transformation. The borane morpholine (B109124) complex stands out as a particularly advantageous reagent due to its stability, ease of handling as a solid, and high reactivity in the presence of a suitable catalyst. These application notes provide a comprehensive overview of the use of borane morpholine complex in stereoselective ketone reductions, including detailed experimental protocols and a summary of expected outcomes. While the borane morpholine complex itself is not chiral, it serves as an efficient source of borane (BH₃) for chiral catalysts that direct the stereochemical outcome of the reduction. The most common and highly successful approach involves the use of a chiral oxazaborolidine catalyst in what is known as the Corey-Bakshi-Shibata (CBS) reduction.[1][2][3][4][5]
Principle of the Reaction
The enantioselective reduction of ketones with borane morpholine complex is predicated on the in-situ formation of a chiral catalytic species that delivers a hydride to one of the two prochiral faces of the ketone preferentially. The most well-established method for achieving high enantioselectivity is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst.[1][2][3][4][5]
The reaction proceeds through a catalytic cycle:
-
Activation of the Borane Source: The borane morpholine complex serves as a stable precursor that releases borane (BH₃).
-
Formation of the Active Catalyst: The released borane coordinates to the nitrogen atom of the chiral oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and activates the borane as a hydride donor.[3]
-
Substrate Coordination: The prochiral ketone coordinates to the Lewis acidic endocyclic boron of the activated catalyst. The steric bulk of the catalyst's substituents directs the ketone to bind in a specific orientation to minimize steric hindrance.[1][6]
-
Stereoselective Hydride Transfer: An intramolecular hydride transfer from the coordinated borane to the carbonyl carbon of the ketone occurs through a six-membered ring transition state. This directed transfer leads to the formation of one enantiomer of the alcohol preferentially.[1][3]
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates from the catalyst, which can then re-enter the catalytic cycle. The desired chiral alcohol is obtained after a work-up step.
Reaction Mechanism
The mechanism of the Corey-Bakshi-Shibata (CBS) reduction using a borane source like borane morpholine complex is depicted below. The key to the high enantioselectivity lies in the formation of a well-defined transition state where the steric interactions between the ketone's substituents and the chiral catalyst are minimized.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
Application Notes and Protocols: Borane Morpholine for the Synthesis of Chiral Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical chiral building blocks for the pharmaceutical and fine chemical industries. The Corey-Bakshi-Shibata (CBS) reduction has emerged as a highly reliable and predictable method for achieving this transformation with high enantioselectivity.[1][2] This method employs a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the reduction of a carbonyl group by a borane (B79455) source.
Borane morpholine (B109124) complex is a stable, easy-to-handle, and solid source of borane (BH₃), offering significant practical advantages over other borane reagents such as the highly reactive diborane (B8814927) gas or solutions of borane-tetrahydrofuran (B86392) (BH₃·THF) and borane-dimethyl sulfide (B99878) (BH₃·SMe₂), which can be volatile and possess unpleasant odors.[3] Its stability and solubility in organic solvents make it an excellent choice for large-scale applications in industrial settings.[3]
These application notes provide a comprehensive overview, detailed experimental protocols, and performance data for the use of borane morpholine in the enantioselective synthesis of chiral alcohols via CBS reduction.
Mechanism of Enantioselective Reduction
The enantioselectivity of the CBS reduction is achieved through the formation of a transient ternary complex involving the chiral oxazaborolidine catalyst, the borane (from borane morpholine), and the prochiral ketone. The steric environment of the chiral catalyst directs the hydride transfer from the borane to one of the two prochiral faces of the ketone, leading to the formation of one enantiomer of the alcohol in high excess.[3]
The generally accepted mechanism involves the following key steps:
-
Coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom of the catalyst.[2][4]
-
Coordination of the ketone's carbonyl oxygen to the now more Lewis-acidic endocyclic boron of the catalyst. The ketone orients itself to minimize steric interactions between its substituents and the catalyst's chiral framework.[5]
-
An intramolecular hydride transfer from the coordinated borane to the carbonyl carbon occurs through a six-membered ring transition state.[2]
-
The resulting alkoxyborane product is released, and the catalyst is regenerated for the next catalytic cycle.[1]
Data Presentation
The following tables summarize the performance of the CBS reduction using a borane source for various prochiral ketones. While much of the foundational data was generated with BH₃·THF or BH₃·SMe₂, borane morpholine serves as a stable and effective alternative source of borane for these transformations.[3]
Table 1: Enantioselective Reduction of Acetophenone Derivatives
| Substrate | Chiral Catalyst (mol%) | Borane Source | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference(s) |
| Acetophenone | (S)-CBS Catalyst (10) | BH₃·THF | 23 | >95 | 94.7 | R | [3] |
| Acetophenone | (S)-CBS Catalyst (10) | BH₃·SMe₂ | 25 | >95 | 92 | R | [3] |
| α-Tetralone | (S)-Lactam Alcohol derived catalyst (10) | BH₃·THF | RT | 92 | 85 | - | [6] |
| 1-Indanone | (S)-CBS Catalyst (10) | BH₃·THF | 23 | >95 | 95 | S | [7] |
Table 2: Enantioselective Reduction of Various Prochiral Ketones
| Substrate | Chiral Catalyst (mol%) | Borane Source | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference(s) |
| Phenyl-n-propyl ketone | (S)-CBS Catalyst (10) | BH₃·THF | 23 | >95 | 96 | S | [7] |
| Phenyl-isopropyl ketone | (S)-CBS Catalyst (10) | BH₃·THF | -20 | >95 | 97 | S | [7] |
| Phenyl-cyclopropyl ketone | (S)-CBS Catalyst (10) | BH₃·THF | 23 | >95 | 97 | S | [7] |
| 2-Butanone | (S)-CBS Catalyst (10) | BH₃·THF | -78 | >95 | 78 | S | [7] |
| 3,3-Dimethyl-2-butanone | (S)-CBS Catalyst (10) | BH₃·THF | 23 | >95 | 97 | S | [7] |
| Benzylacetone | (S)-Lactam Alcohol derived catalyst (10) | BH₃·THF | RT | 85 | 69 | - | [6] |
| 7-(Benzyloxy)hept-1-en-3-one | (R)-CBS Catalyst | BH₃·THF | - | 89 | 91 | S | [4] |
Experimental Protocols
General Protocol for the Catalytic Enantioselective Reduction of a Prochiral Ketone
This protocol describes the in situ generation of the chiral oxazaborolidine catalyst followed by the asymmetric reduction of a prochiral ketone using a borane source like borane morpholine.
Materials:
-
Chiral amino alcohol (e.g., (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine)
-
Borane morpholine complex (or other borane source such as BH₃·THF or BH₃·SMe₂)
-
Prochiral ketone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (In Situ): a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral amino alcohol (0.05 - 0.1 mmol, 5-10 mol%). b. Add anhydrous THF (e.g., 2 mL per 0.1 mmol of amino alcohol). c. Cool the solution to 0 °C using an ice bath. d. Add a solution of borane morpholine complex (or an equivalent borane source, 0.05 - 0.1 mmol) in anhydrous THF dropwise to the stirred solution of the amino alcohol. e. Allow the mixture to warm to room temperature and stir for 1 hour to ensure the complete formation of the oxazaborolidine catalyst.[3]
-
Asymmetric Reduction: a. Cool the reaction mixture to the desired temperature (e.g., room temperature, 0 °C, or -20 °C). The optimal temperature may vary depending on the substrate and should be determined empirically.[3] b. In a separate flask, prepare a solution of the prochiral ketone (1.0 mmol) in anhydrous THF (e.g., 1-2 mL). c. Add the ketone solution dropwise to the stirred catalyst mixture. d. Slowly add a solution of borane morpholine complex (0.6 - 1.0 mmol) in anhydrous THF to the reaction mixture over a period of time. The stoichiometry of the borane source may need optimization. e. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reactions are often complete within minutes to a few hours.[7]
-
Work-up and Purification: a. Upon completion of the reaction, quench the reaction by the slow, dropwise addition of methanol at 0 °C. b. Remove the solvent under reduced pressure. c. Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate. d. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[3] e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude chiral alcohol. f. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the enantiomerically enriched alcohol. g. Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis, or by NMR analysis of a diastereomeric derivative (e.g., Mosher's ester).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of the CBS Reduction.
Caption: Experimental Workflow for Asymmetric Reduction.
Conclusion
Borane morpholine is a valuable reagent for the synthesis of chiral alcohols via the CBS reduction of prochiral ketones. Its stability, ease of handling, and effectiveness as a borane source make it an attractive alternative to other borane complexes, particularly for process development and scale-up in the pharmaceutical and fine chemical industries. The protocols and data presented herein provide a solid foundation for researchers and scientists to successfully implement this powerful asymmetric transformation in their synthetic endeavors. While the enantioselectivity is primarily governed by the choice of the chiral catalyst, the use of borane morpholine offers significant practical benefits without compromising the efficiency of the reduction.
References
- 1. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 6. mdpi.com [mdpi.com]
- 7. york.ac.uk [york.ac.uk]
Application Notes and Protocols for Large-Scale Reductions Using Borane Morpholine Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borane (B79455) morpholine (B109124) complex (C₄H₉NO·BH₃) is a stable, versatile, and highly selective reducing agent increasingly employed in large-scale organic synthesis, particularly within the pharmaceutical and fine chemical industries. As an air-stable crystalline solid, it offers significant handling and safety advantages over other borane sources like borane-THF or diborane (B8814927) gas.[1][2] Its excellent chemoselectivity allows for the reduction of aldehydes and ketones in the presence of less reactive functional groups such as esters, amides, and nitriles, a critical feature in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2]
These application notes provide a comprehensive overview of the use of borane morpholine complex in large-scale reductions, including detailed experimental protocols, quantitative data for key transformations, and visual diagrams to illustrate reaction pathways and workflows.
Advantages of Borane Morpholine Complex in Large-Scale Operations
-
Enhanced Safety and Handling: Unlike pyrophoric borane reagents, borane morpholine complex is a stable solid that is not air- or moisture-sensitive, simplifying its storage and handling in industrial settings.[1][2]
-
High Chemoselectivity: It exhibits excellent functional group tolerance, enabling the selective reduction of aldehydes and ketones without the need for protecting groups.[1]
-
Mild Reaction Conditions: Reductions can typically be carried out under mild, neutral, or slightly acidic conditions at or near room temperature.[2]
-
Solubility: It is soluble in a wide range of organic solvents, making it adaptable to various process conditions.[1]
Data Presentation: Comparative Performance in Reductions
The following tables summarize representative data for reductions using borane morpholine complex and its close analogue, 4-methylmorpholine-borane, to provide a quantitative comparison of their performance.
Table 1: Reduction of Various Functional Groups with Borane Morpholine Complex
| Substrate Functional Group | Product Functional Group | Typical Yield (%) | Reaction Conditions | Reference |
| Aldehyde | Primary Alcohol | >95 | THF, HCl (1 equiv.), 25°C, 48h | [2] |
| Ketone | Secondary Alcohol | ~90 | THF, HCl (1 equiv.), 25°C, 48h | [2] |
| Oxime | Amine | ~85 | THF, HCl (1 equiv.), 25°C, 48h | [2] |
| Imine | Amine | >90 | Methanol, RT, 2-24h | [3] |
Note: Data for morpholine-borane is presented as a close analogue to demonstrate general reactivity trends.
Table 2: Large-Scale Reductive Amination: 4-Methylmorpholine-Borane vs. Sodium Triacetoxyborohydride (STAB)
Reaction: Synthesis of a Fentanyl Precursor
| Parameter | 4-Methylmorpholine-Borane | Sodium Triacetoxyborohydride (STAB) | Advantage of Borane Morpholine Analogue |
| Yield | >95% | 85-90% | Higher product yield, improving process economy. |
| Reaction Time | 2-4 hours | 12-24 hours | Significantly faster, increasing plant throughput. |
| Reaction Conditions | Room temperature, protic or aprotic solvents | Requires anhydrous aprotic solvents | Greater operational flexibility and less stringent conditions. |
Experimental Protocols
Safety Precautions: Borane morpholine complex is a flammable solid and should be handled in a well-ventilated area, away from ignition sources.[1][4][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[1][4][5][6] Large-scale reactions should be conducted in appropriately rated reactors with provisions for inert atmosphere (e.g., nitrogen blanket) and pressure relief.[7]
Protocol 1: Large-Scale Reduction of a Ketone to a Secondary Alcohol
This protocol describes a general procedure for the large-scale reduction of a ketone using borane morpholine complex.
Materials:
-
Ketone (1.0 kg, 1.0 equiv)
-
Borane Morpholine Complex (1.2-1.5 kg, 1.2-1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) (10 L)
-
1 M Hydrochloric Acid (HCl) (5 L)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (10 L)
-
Brine (5 L)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
20 L glass-lined reactor with overhead stirring, temperature control, and nitrogen inlet/outlet
-
Addition funnel
-
Quench tank
-
Extraction vessel
Procedure:
-
Reactor Setup: Under a nitrogen atmosphere, charge the reactor with the ketone and anhydrous THF. Stir until the ketone is fully dissolved.
-
Reagent Addition: Cool the solution to 0-5 °C. Add the borane morpholine complex portion-wise over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC, or TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0-5 °C. Slowly and carefully add 1 M HCl to the quench tank. Transfer the reaction mixture to the quench tank at a controlled rate to manage gas evolution.
-
Work-up: Transfer the quenched mixture to an extraction vessel. Add saturated sodium bicarbonate solution to neutralize the excess acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude secondary alcohol.
-
Purification: The crude product can be purified by crystallization or column chromatography.
Protocol 2: Large-Scale Reductive Amination
This protocol outlines a general procedure for the synthesis of a secondary amine via reductive amination of an aldehyde with a primary amine.
Materials:
-
Aldehyde (1.0 kg, 1.0 equiv)
-
Primary Amine (1.1 equiv)
-
Borane Morpholine Complex (1.2 equiv)
-
Anhydrous Methanol (10 L)
-
1 M Hydrochloric Acid (HCl) (5 L)
-
1 M Sodium Hydroxide (NaOH)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
20 L reactor with overhead stirring, temperature control, and nitrogen inlet/outlet
-
Addition funnel
-
pH meter
Procedure:
-
Imine Formation: Charge the reactor with the aldehyde, primary amine, and anhydrous methanol. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. For less reactive substrates, a catalytic amount of acetic acid can be added.
-
Reduction: Cool the mixture to 0-5 °C. Add the borane morpholine complex portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction by LC-MS or GC-MS.
-
Quenching: Upon completion, cool the reaction to 0-5 °C and slowly quench with 1 M HCl until gas evolution ceases.
-
Work-up: Adjust the pH of the solution to >10 with 1 M NaOH. Extract the product with ethyl acetate.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude secondary amine can be purified by distillation or crystallization.
Visualizations
Signaling Pathways and Workflows
Caption: General experimental workflow for large-scale reductions.
Caption: Mechanism of reductive amination.
Caption: Logical decision tree for selecting a reducing agent.
References
Application Notes and Protocols: Borane Morpholine in Metal Coatings for PCB Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of morpholine (B109124) borane (B79455) (MB) as a reducing agent in the electroless deposition of nickel-boron (NiB) coatings for Printed Circuit Board (PCB) production. Detailed experimental protocols and quantitative data are presented to facilitate research and development in this area.
Introduction
Electroless nickel-boron coatings are increasingly utilized in PCB manufacturing for applications such as surface finishes, offering excellent hardness, wear resistance, and solderability.[1][2] Morpholine borane is a less volatile and less toxic amine borane reducing agent compared to alternatives like dimethylamine (B145610) borane (DMAB), making it a more environmentally benign option for electroless plating.[3][4] It is effective in a wide range of pH, allowing for both acidic and alkaline plating baths.[1][2] This versatility enables the deposition of NiB coatings with tailored properties for various PCB applications, including Electroless Nickel Immersion Gold (ENIG) and Electroless Nickel Electroless Palladium Immersion Gold (ENEPIG) finishes.[5][6][7][8][9]
Key Applications in PCB Production
Borane morpholine is primarily used as a reducing agent in the electroless plating bath to deposit a nickel-boron alloy onto the copper traces of a PCB. This NiB layer serves several critical functions:
-
Diffusion Barrier: The nickel layer acts as a barrier to prevent copper migration into the final gold layer, which could otherwise lead to solderability issues.[7]
-
Solderability: The NiB surface provides a solderable finish for component assembly.
-
Corrosion Resistance: The coating protects the underlying copper from oxidation and corrosion.[1][2][10]
-
Hardness and Wear Resistance: NiB coatings exhibit high hardness, which is beneficial for contacting surfaces.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data on the influence of various plating parameters on the deposition rate and composition of NiB coatings using morpholine borane as a reducing agent.
Table 1: Effect of Plating Bath pH on Deposition Rate and Coating Composition
| pH | Deposition Rate (mg cm⁻² h⁻¹) | Nickel Content (at. %) | Boron Content (at. %) |
| 5 | ~0.8 | ~90 | ~10 |
| 6 | ~0.6 | ~92 | ~8 |
| 7 | ~0.4 | ~94 | ~6 |
| 8 | ~0.1 | ~96 | ~4 |
Data extracted from studies operated at 30°C with 0.02 mol L⁻¹ MB.[2]
Table 2: Effect of Temperature on Deposition Rate
| Temperature (°C) | Deposition Rate (mg cm⁻² h⁻¹) |
| 30 | ~0.4 |
| 40 | ~0.9 |
| 50 | ~1.8 |
| 60 | ~3.4 |
Data extracted from studies operated at pH 5 with 0.02 mol L⁻¹ MB.[1][11][12]
Table 3: Effect of Morpholine Borane (MB) Concentration on Deposition Rate and Coating Composition
| MB Concentration (mol L⁻¹) | Deposition Rate (mg cm⁻² h⁻¹) | Nickel Content (at. %) | Boron Content (at. %) |
| 0.02 | ~1.0 | ~90 | ~10 |
| 0.10 | ~1.0 | ~85 | ~15 |
| 0.20 | ~0.8 | ~82 | ~18 |
| 0.30 | ~0.6 | ~80 | ~20 |
Data extracted from studies operated at pH 7 and 30°C.[1]
Table 4: Effect of Glycine (Ligand) Concentration on Deposition Rate and Coating Composition
| Glycine Concentration (mol L⁻¹) | Deposition Rate (mg cm⁻² h⁻¹) | Nickel Content (at. %) | Boron Content (at. %) |
| 0.10 | ~0.3 | ~92 | ~8 |
| 0.20 | ~0.4 | ~88 | ~12 |
| 0.30 | ~0.5 | ~89 | ~11 |
| 0.40 | ~0.6 | ~90 | ~10 |
Data extracted from studies operated at pH 7, 30°C, and 0.02 mol L⁻¹ MB.[2]
Experimental Protocols
Preparation of Electroless Nickel-Boron Plating Bath
This protocol describes the preparation of a typical electroless nickel-boron plating bath using morpholine borane as the reducing agent.
Materials:
-
Nickel Sulfate (NiSO₄)
-
Morpholine Borane (C₄H₈ONH·BH₃)
-
Glycine (NH₂CH₂COOH)
-
Sodium Acetate (CH₃COONa)
-
Deionized Water
Procedure:
-
Dissolve 0.05 mol L⁻¹ of Nickel Sulfate in deionized water.
-
Add 0.40 mol L⁻¹ of Glycine as a complexing agent and stir until fully dissolved.[2]
-
Add 0.04 mol L⁻¹ of Sodium Acetate as a buffering agent.[2]
-
Add the desired concentration of Morpholine Borane (typically between 0.02 and 0.30 mol L⁻¹).[2]
-
Adjust the pH of the solution to the desired value (typically between 5 and 7) using appropriate acids or bases.[2]
-
Adjust the temperature of the plating bath to the desired value (typically between 30 and 60°C).[2]
Substrate Preparation and Plating Protocol
This protocol outlines the steps for preparing a copper-clad PCB substrate and performing the electroless plating.
Materials:
-
Copper-clad PCB substrate (e.g., 1x1 cm Cu sheet)
-
SiC emery paper (e.g., grade 2500)
-
MgO powder
-
10% Sulfuric Acid (H₂SO₄)
-
Palladium Chloride (PdCl₂) solution (0.5 g L⁻¹)
-
Deionized Water
-
Prepared electroless NiB plating bath
Procedure:
-
Pre-treatment:
-
Activation:
-
Electroless Plating:
-
Immerse the activated PCB substrate into the freshly prepared and temperature-controlled electroless NiB plating bath.[2]
-
The deposition time will depend on the desired coating thickness and the deposition rate of the bath (refer to tables above).
-
-
Post-treatment:
-
Once the desired plating thickness is achieved, remove the substrate from the bath.
-
Rinse thoroughly with deionized water and dry.
-
Visualizations
Signaling Pathways and Logical Relationships
Caption: Chemical reaction pathway for electroless NiB plating.
Caption: Experimental workflow for PCB coating with NiB.
References
- 1. Electroless deposition of nickel boron coatings using morpholine borane as a reducing agent [lmaleidykla.lt]
- 2. View of Electroless deposition of nickel boron coatings using morpholine borane as a reducing agent | Chemija [lmaleidykla.lt]
- 3. Application of Diethylenetriamine for Electroless Deposition of Cobalt Alloys with Controllable Amount of Boron Using Morpholine Borane as Reducing Agent [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ENEPIG VS ENIG: Advanced PCB Surface Finishes Compared [jlcpcb.com]
- 6. rushpcb.com [rushpcb.com]
- 7. ENEPIG vs. ENIG: Which PCB Finish Reigns Supreme for Reliability? [allpcb.com]
- 8. ENEPIG | Sierra Circuits [protoexpress.com]
- 9. FAB Insights: ENIG vs. ENEPIG--Picking a PCBA Surface Finish | MacroFab [macrofab.com]
- 10. High-Performance Nickel Boron Coating: Durability and Performance in One Package [valencesurfacetech.com]
- 11. researchgate.net [researchgate.net]
- 12. Electroless deposition of nickel boron coatings using morpholine borane as a reducing agent | Chemija [lmaleidykla.lt]
Troubleshooting & Optimization
Technical Support Center: Optimizing Borane Morpholine Reductions
Welcome to the technical support center for optimizing reaction conditions for borane (B79455) morpholine (B109124) reductions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is borane morpholine complex and why is it used?
Borane morpholine complex is a stable and versatile reducing agent used in organic synthesis.[1] It is valued for its ease of handling compared to gaseous diborane (B8814927) or less stable borane complexes like borane-THF.[2][3] The morpholine group enhances its solubility in a wide range of organic solvents and contributes to its stability, making it a safer option for reducing carbonyl compounds such as aldehydes and ketones to their corresponding alcohols.[1][2][4]
Q2: What are the key advantages of borane morpholine complex over other reducing agents like sodium borohydride (B1222165)?
Borane morpholine complex offers several advantages. It is stable in air and hydrolyzes only slowly in water, allowing for reactions in a wider variety of solvents, including protic ones.[5] While sodium borohydride is often more reactive for simple reductions, the milder nature of borane morpholine can be advantageous for achieving higher selectivity when other reducible functional groups are present.[2]
Q3: How should borane morpholine complex be stored and handled?
Borane morpholine complex is a flammable solid and should be handled with care.[6][7] It is recommended to store it in a cool, dry, and well-ventilated area in tightly sealed containers, away from heat, sparks, and open flames.[6][8] Personal protective equipment, including safety glasses and gloves, should be worn, and all handling should be performed in a chemical fume hood.[6][8] It is incompatible with strong oxidizing agents, acids, and alcohols.[6]
Troubleshooting Guide
Issue 1: Incomplete or Slow Reaction
Q: My borane morpholine reduction is not going to completion or is proceeding very slowly. What are the potential causes and how can I improve the conversion?
A: Incomplete reduction is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Reagent Quality and Stoichiometry:
-
Purity: Ensure the borane morpholine complex is of high purity and has been stored correctly under an inert atmosphere to prevent degradation from moisture.[9]
-
Stoichiometry: A 1:1 molar ratio of hydride to the carbonyl group is theoretically required, but an excess of the borane complex is often necessary to drive the reaction to completion. It is advisable to start with 1.5 to 2.0 equivalents of the borane morpholine complex.[9]
-
-
Reaction Conditions:
-
Temperature: While many reductions proceed at room temperature, less reactive carbonyls may require heating (e.g., 40-50 °C) to increase the reaction rate.[9]
-
Solvent: The choice of an appropriate anhydrous aprotic solvent like THF, diethyl ether, or dichloromethane (B109758) (DCM) is crucial. Water can react with the borane complex, reducing its effectiveness.[9]
-
Reaction Time: Some reductions may simply require more time. Monitor the reaction's progress over an extended period (e.g., 24 hours) before considering it incomplete.[9]
-
-
Substrate-Related Issues:
-
Steric Hindrance: Highly substituted carbonyl groups can be challenging to reduce. Increasing the temperature and using a larger excess of the reducing agent may be necessary in these cases.[9]
-
Purity of Starting Material: Impurities in the carbonyl compound can interfere with the reaction. Ensure the purity of your starting material.[9]
-
Issue 2: Formation of Side Products
Q: I am observing the formation of side products in my reaction. What are the likely side reactions and how can I minimize them?
A: The formation of side products can often be attributed to the reaction conditions or the work-up procedure.
Common Side Reactions and Prevention:
-
Hydrolysis of the Borane Complex: Borane morpholine can react with water, leading to the formation of boric acid and morpholine, and evolution of hydrogen gas. This reduces the amount of active reducing agent.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[9]
-
-
Formation of Borate (B1201080) Esters: The initial product of the reduction is a borate ester. If this is not fully hydrolyzed during work-up, it can be isolated as a side product.
-
Solution: Ensure a thorough quenching and work-up procedure. An acidic work-up, for instance with dilute HCl, is typically effective in hydrolyzing the borate esters to yield the final alcohol product.[9]
-
Data Presentation
Optimizing reaction conditions often involves a systematic variation of parameters. The following table summarizes key parameters and their typical ranges for borane morpholine reductions.
| Parameter | Recommended Range | Notes |
| Stoichiometry (Borane Morpholine:Substrate) | 1.5 - 2.0 equivalents | An excess is generally recommended to ensure complete conversion.[9] |
| Temperature | Room Temperature to 50°C | Less reactive or sterically hindered substrates may require gentle heating.[9] |
| Solvent | THF, Diethyl Ether, DCM | Anhydrous aprotic solvents are preferred to prevent reagent decomposition.[9] |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS to determine the optimal time for your specific substrate.[9] |
| Quenching Agent | Methanol (B129727), 1M HCl | Methanol is used to quench excess borane, followed by acidic workup to hydrolyze borate esters.[9] |
Experimental Protocols
General Protocol for the Reduction of a Ketone
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone (1.0 equivalent) in an anhydrous aprotic solvent (e.g., THF).[9]
-
Addition of Reducing Agent: To the stirred solution, add borane morpholine complex (1.5-2.0 equivalents) portion-wise at room temperature. For potentially exothermic reactions, consider cooling the mixture to 0°C before addition.[9]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9]
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and slowly add methanol to quench the excess borane morpholine complex. Be cautious as this may result in the evolution of hydrogen gas.[9]
-
Work-up: Add dilute aqueous acid (e.g., 1 M HCl) to hydrolyze the intermediate borate esters. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[9]
-
Purification: The crude product can be purified by standard techniques such as flash column chromatography.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. andersondevelopment.com [andersondevelopment.com]
- 6. fishersci.com [fishersci.com]
- 7. Borane-morpholine complex, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Borane Morpholine Mediated Reactions
Welcome to the technical support center for borane (B79455) morpholine (B109124) mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using borane morpholine complex over other borane reagents?
A1: Borane morpholine complex offers several advantages, making it a preferred reagent in many synthetic applications. It is a stable, white crystalline solid that is easy to handle and store compared to more reactive borane sources like borane-THF or borane-dimethyl sulfide.[1][2][3] Its enhanced stability extends to its hydrolytic stability; it is slowly hydrolyzed by water, which allows for its use in a wider range of solvent systems, including protic solvents for certain applications.[2][3] The morpholine ring also improves its solubility in many common organic solvents.[2]
Q2: What functional groups can be reduced by borane morpholine complex?
A2: Borane morpholine is a versatile reducing agent primarily used for the reduction of aldehydes and ketones to their corresponding alcohols.[1][4] It is also effective in reductive aminations, converting imines to amines.[1] While it is generally selective, its reactivity can be tuned by adjusting reaction conditions, but it may reduce other functional groups at elevated temperatures.[5]
Q3: How should borane morpholine complex be stored to ensure its stability and reactivity?
A3: For long-term storage, it is recommended to keep the borane morpholine complex in a sealed container, away from moisture, at either room temperature or refrigerated (2-8°C).[2] While it is relatively stable in air for short periods, minimizing exposure to moisture is crucial to prevent slow hydrolysis, which can reduce its efficacy.[2][6]
Troubleshooting Guide
Low Yield or Incomplete Reaction
Q4: My reaction is showing low conversion to the desired product. What are the potential causes and how can I improve the yield?
A4: Low yield or an incomplete reaction can stem from several factors. Here are the most common issues and their solutions:
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Insufficient Reagent: A 1:1 molar ratio of hydride to the carbonyl group is theoretically required, but an excess of the borane morpholine complex is often necessary to drive the reaction to completion. It is advisable to start with 1.5 to 2.0 equivalents of the borane complex.[6]
-
Sub-optimal Temperature: While many reductions proceed efficiently at room temperature (20-25°C), less reactive substrates may require gentle heating (e.g., 40-50°C) to increase the reaction rate.[1][6] Conversely, for highly reactive substrates where selectivity is a concern, cooling the reaction may be beneficial.[1]
-
Improper Solvent: The choice of solvent is critical. Aprotic solvents like THF, diethyl ether, or dichloromethane (B109758) (DCM) are generally preferred to prevent the decomposition of the borane complex.[1][6] Ensure the solvent is anhydrous, as water will react with the borane, reducing its effectiveness.[6]
-
Insufficient Reaction Time: Some reactions may simply require more time. Monitor the reaction's progress over a longer period (e.g., up to 24 hours) before considering it incomplete.[6]
-
Substrate Issues: Sterically hindered substrates can be challenging to reduce and may require higher temperatures and a larger excess of the reducing agent.[6] Additionally, impurities in the starting material can interfere with the reaction, so ensure your substrate is pure.[6]
-
Reagent Quality: Ensure the borane morpholine complex is of high purity and has been stored correctly, protected from moisture.[5]
Formation of Side Products
Q5: I am observing unexpected side products in my reaction. What could be the cause and how can I minimize them?
A5: The formation of side products can complicate purification and lower the yield of your target molecule. Here are some common causes and mitigation strategies:
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Hydrolysis of Borane Complex: The presence of moisture in the solvent or reagents can lead to the hydrolysis of the borane morpholine complex, reducing the amount of active reducing agent available.[6] To minimize this, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Incomplete Hydrolysis of Borate (B1201080) Esters: The initial product of the reduction is a borate ester, which must be hydrolyzed during the work-up to yield the final alcohol. Incomplete hydrolysis can lead to the isolation of these intermediates.[6] An acidic work-up, for instance, with dilute HCl, is typically effective for hydrolyzing these esters.[6]
-
Solvent Reactivity: Avoid using protic or reactive solvents such as acetone, N,N-dimethylacetamide, and acetonitrile (B52724) as the primary reaction solvent, as they can be reduced by borane complexes.[5]
-
Lack of Chemoselectivity: At elevated temperatures, borane reagents can sometimes reduce other functional groups present in the starting material. If you observe unintended reductions, consider running the reaction at a lower temperature.[5]
Reaction Control and Safety
Q6: My reaction is highly exothermic and difficult to control. What steps should I take?
A6: An uncontrolled exotherm can be a safety hazard. Proactive measures and quick responses are essential.
-
Slow Reagent Addition: Add the borane morpholine complex portion-wise or as a solution dropwise to the reaction mixture. This is especially important at the beginning of the reaction to control the initial exotherm.[5]
-
Adequate Cooling: Use an appropriate cooling bath (e.g., an ice bath at 0°C) to manage the reaction temperature. Ensure the reaction vessel has good contact with the cooling medium.[5]
-
Continuous Monitoring: Always monitor the internal temperature of the reaction. Do not rely solely on the temperature of the cooling bath.[5]
-
Efficient Stirring: Ensure vigorous and efficient stirring to promote even heat distribution throughout the reaction mixture.[5]
-
Emergency Measures: If the temperature rises uncontrollably, cease the addition of reagents immediately, enhance the cooling, and if possible and safe, dilute the reaction with a pre-cooled, inert solvent to dissipate heat.[5]
Data Summary
Table 1: Recommended Solvents for Borane Morpholine Mediated Reactions
| Solvent | Type | Suitability | Notes |
| Tetrahydrofuran (THF) | Aprotic | Highly Recommended | Offers good solubility for the reagent and a wide range of substrates.[1] |
| Dichloromethane (DCM) | Aprotic | Recommended | A suitable alternative to THF.[1] |
| Diethyl Ether | Aprotic | Recommended | Another common aprotic solvent for these reactions.[1] |
| Methanol (B129727) / Ethanol | Protic | Use with Caution | Can lead to gradual decomposition of the borane complex. May be suitable for specific reactions like reductive aminations where it can facilitate imine formation.[1] |
Table 2: General Reaction Conditions for Carbonyl Reduction
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.5 - 2.0 equivalents of Borane Morpholine | To drive the reaction to completion.[6] |
| Temperature | 20 - 25 °C (Room Temperature) | Sufficient for many substrates.[1] |
| 40 - 50 °C (Gentle Heating) | For less reactive or sterically hindered substrates.[6] | |
| 0 °C or below (Cooling) | For highly reactive substrates or to improve selectivity.[1][5] | |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent hydrolysis of the borane complex.[1][6] |
| Reaction Time | 2 - 24 hours | Substrate dependent; monitor by TLC or GC.[1][6] |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of an Aldehyde
This protocol describes the reduction of benzaldehyde (B42025) to benzyl (B1604629) alcohol as a representative example.[1]
-
Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the aromatic aldehyde (1.0 equivalent).
-
Dissolution: Dissolve the aldehyde in anhydrous THF.
-
Reagent Addition: Add borane morpholine complex (1.0-1.2 equivalents) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.
-
Quenching: Upon completion, cool the flask in an ice bath. Slowly and carefully add 1 M HCl to quench the excess borane complex. Be aware that hydrogen gas will evolve.
-
Work-up: Once gas evolution ceases, add water and extract the product with diethyl ether or ethyl acetate (B1210297). Combine the organic layers and wash sequentially with a saturated NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purification: If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Reductive Amination
-
Imine Formation: Dissolve the substrate (aldehyde or ketone) in a suitable solvent such as methanol or DCM. Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath and slowly add borane morpholine complex (1.0-1.5 equivalents) portion-wise.
-
Reaction Completion: Allow the reaction to warm to room temperature and continue stirring until the reaction is complete, as monitored by TLC or GC.
-
Quenching: Quench the reaction by the slow addition of water.
-
Work-up: Make the solution basic by adding 1 M NaOH. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Isolation and Purification: Dry the organic layer, concentrate it, and purify the product as needed.
Visual Guides
Caption: Troubleshooting workflow for low reaction yield.
Caption: General experimental workflow for carbonyl reduction.
Caption: Key factors influencing reaction yield.
References
Technical Support Center: Borane Morpholine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the workup procedure of borane (B79455) morpholine (B109124) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching procedure for a reaction involving borane morpholine?
A1: The standard procedure involves the careful and slow addition of a protic solvent to decompose the excess borane morpholine complex. This is typically followed by an aqueous workup to separate the product from boron byproducts and the morpholine auxiliary.
Q2: My reaction is complete, but I'm unsure how to safely quench the excess borane morpholine. What are the key safety precautions?
A2: Safety is paramount when quenching borane complexes due to the evolution of flammable hydrogen gas.[1][2][3] Key precautions include:
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Cooling: Ensure the reaction mixture is cooled in an ice bath (0-5 °C) before and during the quench.[1]
-
Ventilation: Always perform the quench in a well-ventilated chemical fume hood.[1]
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Slow Addition: Add the quenching agent (e.g., methanol) dropwise to control the rate of hydrogen gas evolution.[1]
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Inert Atmosphere: While the reaction is often run under an inert atmosphere, ensure there's a safe outlet for the hydrogen gas produced during the quench.
Q3: Can I quench the reaction directly with water?
A3: It is not recommended to quench directly with water. Borane complexes can react violently with water, leading to a rapid and uncontrolled release of hydrogen gas.[4] A two-step quench is safer: first with a protic solvent like methanol (B129727) to control the initial exotherm and gas evolution, followed by the addition of water or an aqueous solution.[1]
Q4: I've quenched my reaction, but now I have a gelatinous precipitate. What is it and how do I deal with it?
A4: The gelatinous precipitate often consists of boron salts. To manage this, you can try repeated evaporation with methanol. This process converts the boron residues into volatile trimethyl borate (B1201080) ((MeO)₃B), which can be removed under reduced pressure.[5] Alternatively, an acidic wash (e.g., with 1 M HCl) can help to dissolve these salts, followed by extraction.[6]
Q5: My product contains a morpholine ring and is proving difficult to purify by silica (B1680970) gel chromatography. Why is this happening and what can I do?
A5: The basic nitrogen atom in the morpholine moiety can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel. This can lead to peak tailing, streaking, or even irreversible binding of your product to the column.[7] To improve chromatographic purification, you can add a small amount of a basic modifier like triethylamine (B128534) (0.1-2%) or ammonia (B1221849) in methanol to your eluent system.[7]
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Insufficient reagent, low reaction temperature, or deactivated reagent. | - Verify the stoichiometry of the borane morpholine complex.[1] - Ensure the reaction temperature is appropriate for the substrate. Some reductions may require warming after the initial exothermic phase.[1] - Use a fresh bottle of borane morpholine, as it can degrade over time with exposure to moisture.[8] |
| Formation of Side Products | Reaction temperature was too high, or the borane reagent is reacting with other functional groups. | - Maintain strict temperature control, especially during the addition of the borane complex.[1] - Borane complexes can sometimes reduce other functional groups. Re-evaluate the chemoselectivity of the reagent for your specific substrate.[1] |
| Low Product Recovery After Extraction | The product may be more water-soluble than anticipated, especially if it's a basic, morpholine-containing compound. | - Perform multiple extractions with your organic solvent. - Adjust the pH of the aqueous layer. For basic products, basifying the aqueous layer (e.g., with NaOH) will ensure the product is in its free base form, which is typically less water-soluble.[7] - "Salting out" by adding NaCl or K₂CO₃ to the aqueous layer can decrease the solubility of your organic product and improve extraction efficiency.[7] |
| Persistent Emulsion During Workup | Impurities or detergents may be stabilizing the interface between the aqueous and organic layers. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase.[7] - Allow the mixture to stand for a longer period. - Filter the entire mixture through a pad of Celite.[7] |
Experimental Protocols
Protocol 1: General Workup Procedure for a Borane Morpholine Reduction
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Cooling: Once the reaction is deemed complete by a suitable monitoring technique (e.g., TLC, LC-MS), cool the reaction flask to 0 °C in an ice/water bath.[1]
-
Initial Quench (Protic Solvent): Slowly and carefully add methanol dropwise to the cooled reaction mixture. Be prepared for controlled gas evolution (hydrogen). Continue the addition at a rate that prevents excessive frothing.[1][2]
-
Aqueous Quench: After the initial gas evolution has subsided, slowly add water or a dilute aqueous acid solution (e.g., 1 M HCl) to the mixture.[1][6]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.[6]
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Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (if an acid quench was used), and finally with brine.[6]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[6]
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Protocol 2: Purification of a Basic Morpholine-Containing Product via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Acidic Extraction: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1 M HCl). The basic product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.[9]
-
Separation: Separate the layers. The organic layer containing impurities can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 1 M NaOH) until the solution is basic (confirm with pH paper). This will deprotonate your product.
-
Re-extraction: Extract the now basic aqueous layer multiple times with an organic solvent to recover your purified product.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the purified product.
Visualizations
Caption: General experimental workflow for the workup of a borane morpholine reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. andersondevelopment.com [andersondevelopment.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in Borane Morpholine Reductions
Welcome to the technical support center for borane (B79455) morpholine (B109124) reductions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reduction reactions. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate common challenges and avoid unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What is borane morpholine complex and why is it used?
Borane morpholine is a stable, easy-to-handle reducing agent used in organic synthesis. It is a complex of borane (BH₃) and morpholine, which makes the otherwise reactive and difficult-to-handle borane gas safer and more convenient to use.[1] It is particularly effective for the reduction of aldehydes and ketones to their corresponding alcohols.[2][3] Its stability and good solubility in many organic solvents make it a popular choice in pharmaceutical and chemical research.[3]
Q2: What are the most common issues encountered during borane morpholine reductions?
The most frequently reported issue is incomplete reduction of the starting material.[4] Another common problem is the formation of side products due to the reaction of borane morpholine with other functional groups present in the substrate or with the solvent. Hydrolysis of the borane complex is also a significant side reaction, especially if moisture is present in the reaction setup.
Q3: How can I monitor the progress of my reduction reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] Aliquots of the reaction mixture can be taken at regular intervals, quenched, and then analyzed to determine the ratio of starting material to product.[5]
Q4: Is borane morpholine compatible with all functional groups?
While borane morpholine is a relatively mild reducing agent, it can react with other functional groups besides aldehydes and ketones. These include carboxylic acids, esters, amides, and nitro groups, especially under forcing reaction conditions (e.g., higher temperatures or prolonged reaction times).[6] Therefore, the chemoselectivity of the reduction should be considered based on the specific substrate.
Troubleshooting Guides
Issue 1: Incomplete Reduction
An incomplete reaction is the most common problem in borane morpholine reductions. The troubleshooting guide below provides a systematic approach to identify and resolve this issue.
Troubleshooting Workflow for Incomplete Reduction
Caption: A logical workflow for troubleshooting incomplete borane morpholine reductions.
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use 1.5 to 2.0 equivalents of borane morpholine complex.[4] | An excess of the reducing agent helps to drive the reaction to completion, especially for less reactive substrates. |
| Reagent Quality | Ensure the borane morpholine complex is of high purity (≥97%) and stored under anhydrous conditions. | The reagent can degrade upon exposure to moisture, reducing its effectiveness. |
| Temperature | For less reactive carbonyls, consider gently heating the reaction to 40-50 °C.[4] | Increased temperature can enhance the reaction rate for sterically hindered or electronically deactivated substrates. |
| Solvent | Use anhydrous aprotic solvents like THF, diethyl ether, or DCM.[4] | Protic solvents can react with the borane complex, leading to its decomposition. |
| Reaction Time | Monitor the reaction for up to 24 hours before considering it incomplete.[4] | Some reductions, particularly with hindered substrates, may require extended reaction times. |
| Substrate Purity | Ensure the starting carbonyl compound is pure. | Impurities in the substrate can interfere with the reaction, leading to lower yields or side product formation. |
Issue 2: Formation of Side Products
The formation of unexpected byproducts is another common challenge. The following guide will help you identify and minimize the formation of these side products.
Common Side Reactions and Their Mitigation
| Side Reaction | Probable Cause | Proposed Solution |
| Hydrolysis of Borane Morpholine | Presence of water or protic solvents in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reduction of Other Functional Groups (e.g., Esters, Amides) | High reaction temperatures or prolonged reaction times. | Maintain a lower reaction temperature (room temperature if possible). Monitor the reaction closely and stop it once the desired carbonyl group is reduced. |
| Formation of Boronate Esters | Incomplete hydrolysis of the intermediate alkoxyborane. | During the work-up, ensure complete hydrolysis by adding a dilute aqueous acid (e.g., 1 M HCl) and stirring for a sufficient amount of time. |
| Over-reduction | Use of a large excess of the reducing agent or high temperatures. | Use a smaller excess of borane morpholine (e.g., 1.2-1.5 equivalents). Perform the reaction at a lower temperature. |
Reaction Pathway and Potential Side Reactions
Caption: The main reaction pathway of borane morpholine reduction and potential side reactions.
Experimental Protocols
Protocol 1: General Procedure for the Reduction of a Ketone
This protocol provides a general method for the reduction of a ketone to the corresponding alcohol using borane morpholine.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the ketone (1.0 mmol) and an anhydrous aprotic solvent (e.g., THF, 10 mL).
-
Addition of Reducing Agent: To the stirred solution, add borane morpholine complex (1.5 mmol, 1.5 equiv) in one portion at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly add methanol (B129727) (5 mL) to quench the excess borane morpholine. Hydrogen gas evolution may be observed.
-
Work-up: Add 1 M HCl (10 mL) to the mixture and stir for 30 minutes to ensure complete hydrolysis of the borate (B1201080) esters.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Protocol 2: Troubleshooting an Incomplete Reduction
If an initial attempt at reduction is incomplete, the following steps can be taken:
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Increase Stoichiometry: If starting material remains after the initial reaction time, add an additional portion of borane morpholine (0.5-1.0 equivalents) and continue to stir at room temperature, monitoring the reaction progress.
-
Increase Temperature: If the addition of more reducing agent does not lead to complete conversion, gently heat the reaction mixture to 40-50 °C and continue to monitor.
-
Solvent Exchange: If the reaction is being attempted in a less ideal solvent, and the above steps are not effective, consider removing the solvent under reduced pressure and redissolving the residue in a more suitable anhydrous aprotic solvent like THF before adding fresh borane morpholine.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the reduction of various carbonyl compounds with amine-borane complexes. While specific data for borane morpholine is limited, the data for the closely related 4-methylmorpholine-borane (B15288166) and other amine-boranes can serve as a useful guide.
| Substrate | Reducing Agent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | 4-Methylmorpholine-borane | 1.2 | Methanol | RT | 4 | >95 |
| Acetophenone | 4-Methylmorpholine-borane | 1.5 | THF | RT | 6 | 92 |
| Cyclohexanone | Morpholine-borane | 1.5 | THF/HCl | RT | 2 | >95[3] |
| Ethyl Benzoate | Pyridine-borane | 2.0 | THF/HCl | 65 | 24 | 0 (No reaction)[3] |
| Benzamide | Pyridine-borane | 2.0 | THF/HCl | 65 | 24 | 0 (No reaction)[3] |
Note: The lack of reactivity with esters and amides under these conditions highlights the good chemoselectivity of amine-borane complexes for aldehydes and ketones. However, under more forcing conditions, reduction of these functional groups can occur.
References
Technical Support Center: Managing Borane Morpholine Reaction Exotherms
This guide provides essential information for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving borane (B79455) morpholine (B109124). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Controlling Reaction Exotherms
Q1: My reaction temperature is rising much faster than anticipated. What should I do?
An uncontrolled increase in temperature may indicate a thermal runaway, which requires immediate action.[1]
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Emergency Stop: Immediately cease the addition of all reagents.[1]
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Enhance Cooling: Increase the efficiency of your cooling system. If you are using an ice bath, ensure it is well-stocked and in good contact with the reaction vessel. For a circulator system, lower the setpoint temperature.[1]
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Dilution: If it is safe to do so, dilute the reaction mixture with a pre-cooled, inert solvent to decrease the concentration of reactants and help dissipate heat.[1]
-
Notify Safety Personnel: Inform your lab manager or safety officer about the situation immediately.[1]
Q2: How can I prevent a rapid exotherm from occurring?
Proactive measures are crucial for preventing thermal runaways.[1]
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Slow Addition: Add the borane morpholine solution dropwise to the reaction mixture. A vigorous exotherm can occur partway through the addition, so maintaining a slow and controlled rate is critical.[1][2]
-
Adequate Cooling: Ensure your reaction vessel is properly cooled before starting the addition. An ice bath (0°C) is a common starting point for controlling borane reductions.[1]
-
Continuous Monitoring: Always monitor the internal temperature of the reaction. Do not rely solely on the temperature of the cooling bath.[1]
-
Proper Agitation: Ensure efficient stirring to promote even heat distribution and prevent the formation of localized hot spots.[3]
Reaction Quenching
Q3: What is the safest way to quench excess borane morpholine?
Quenching borane complexes is an exothermic process that generates flammable hydrogen gas, so extreme caution is necessary.[1][4]
-
Cooling: Before quenching, cool the reaction mixture to 0°C in an ice bath.[1][5]
-
Slow Addition of a Protic Solvent: Slowly and carefully add a protic solvent like methanol (B129727) or ethanol (B145695) dropwise to the cooled reaction mixture. Be prepared for hydrogen gas evolution.[1][5]
-
Ventilation: Always perform the quenching procedure in a well-ventilated fume hood to safely dissipate the hydrogen gas produced.[1][5]
Reaction Outcomes
Q4: My reaction is sluggish or incomplete. What are the possible causes?
Several factors can lead to an incomplete reaction:
-
Reagent Quality: Ensure the borane morpholine is of high purity and has been stored correctly under an inert atmosphere and away from moisture.[1]
-
Temperature: While cooling is essential to control the exotherm, excessively low temperatures might slow the reaction rate too much. A carefully controlled temperature increase after the initial exothermic phase may be necessary.[1]
-
Stoichiometry: Verify the stoichiometry of your reactants. An insufficient amount of the borane complex will lead to an incomplete reduction.[1]
Q5: I'm observing unexpected side products. What could be the cause?
The formation of side products can result from the reactivity of the borane complex with certain functional groups or solvents.
-
Solvent Reactivity: Avoid using protic or reactive solvents such as acetone, N,N-dimethylacetamide, and acetonitrile (B52724) as the primary reaction solvent, as they can be reduced by borane complexes.[1][5][6]
Data Presentation
Table 1: Typical Reaction Parameters for Borane Morpholine Reductions
| Parameter | Recommended Range | Notes |
| Reaction Temperature | 0 - 25 °C | Initial addition should be at the lower end of this range to control the exotherm. |
| Addition Rate | 1 - 5 mL/min (lab scale) | Dependent on scale; should be slow enough to maintain the desired internal temperature. |
| Borane Morpholine Stoichiometry | 1.0 - 1.5 equivalents | The exact amount depends on the substrate and reaction conditions. |
| Quenching Temperature | 0 - 5 °C | Essential for controlling the exotherm during the quenching process. |
Table 2: Solvent Compatibility
| Recommended Solvents | Solvents to Avoid |
| Tetrahydrofuran (THF) | Water |
| Diethyl ether | Alcohols (as reaction solvent) |
| Toluene | Acetone |
| N,N-dimethylacetamide (DMAC) | |
| Acetonitrile (ACN) |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of an Aldehyde with Borane Morpholine
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Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Inert Atmosphere: Flush the flask with dry nitrogen or argon.
-
Cooling: Place the reaction flask in an ice/water bath to maintain an internal temperature of 0-5 °C.[1]
-
Charge Reactants: Charge the aldehyde and an appropriate anhydrous, aprotic solvent (e.g., THF) to the reaction flask.[7]
-
Reagent Addition: Dissolve the borane morpholine in the same anhydrous solvent and add it to the dropping funnel. Add the borane solution to the reaction mixture dropwise, ensuring the internal temperature is maintained below 10 °C.[1]
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC, LC-MS).[7]
-
Quenching: Once the reaction is complete, proceed to Protocol 2 for safe quenching of the excess borane morpholine.
Protocol 2: Safe Quenching of Excess Borane Morpholine
-
Maintain Cooling: Ensure the reaction mixture from Protocol 1 is maintained at 0-5 °C in an ice bath.[1]
-
Initial Quench: Slowly and carefully add methanol dropwise via a dropping funnel. You will observe gas evolution (hydrogen). Continue the addition at a rate that keeps the gas evolution under control.[1][5]
-
Stirring: Allow the mixture to stir for 15-30 minutes at 0-5 °C after the methanol addition is complete to ensure the initial quench is thorough.[5]
-
Aqueous Quench: Slowly add water or a dilute aqueous acid (e.g., 1 M HCl) dropwise to the reaction mixture to quench any remaining reactive species.[1][7]
Visualizations
Caption: A decision-making workflow for troubleshooting an uncontrolled reaction exotherm.
References
Technical Support Center: Purification of Products from Borane Morpholine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products following reactions with borane (B79455) morpholine (B109124) complex.
Frequently Asked Questions (FAQs)
Q1: What is the standard procedure for quenching a reaction involving borane morpholine?
A1: Quenching borane complexes is an exothermic process that generates flammable hydrogen gas and requires caution.[1] The standard procedure involves cooling the reaction mixture to 0°C using an ice bath.[1] A protic solvent, such as methanol (B129727) or ethanol, should then be added slowly and dropwise to neutralize the excess borane morpholine.[1] It is crucial to perform this step in a well-ventilated fume hood to safely manage the hydrogen gas evolution.[1] Following the initial quench with alcohol, a more thorough quench can be achieved by the slow addition of water or a dilute aqueous acid solution (e.g., 1 M HCl).[1]
Q2: Why is an acidic workup necessary after quenching the reaction?
A2: The initial product of a carbonyl reduction using borane morpholine is a borate (B1201080) ester intermediate.[2] An acidic workup, typically with dilute HCl, is required to hydrolyze these borate esters to yield the final alcohol product.[2] Incomplete hydrolysis can lead to the isolation of these intermediates, resulting in lower yields of the desired product.[2]
Q3: What are the most common byproducts in a borane morpholine reaction, and how do they affect purification?
A3: Common byproducts include boric acid and N-methylmorpholine, which result from the hydrolysis of the borane complex.[2] Boronic acids and their derivatives can also be present as impurities. These boron-containing byproducts are often polar and can co-elute with polar products during column chromatography, complicating purification. Boronic acids, in particular, can be challenging to separate.[3][4]
Q4: How can I effectively monitor the progress of my reduction reaction?
A4: The progress of the reaction can be monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5] TLC is often the most convenient method for quick checks at the bench.[5]
Troubleshooting Guides
Issue 1: The reaction is incomplete or the yield is low.
An incomplete reaction is a common issue. Several factors should be investigated to drive the reaction to completion.
Troubleshooting Steps for Incomplete Reactions
| Parameter | Recommended Action | Rationale | Citation |
|---|---|---|---|
| Stoichiometry | Increase the equivalents of borane morpholine complex. Start with 1.5 to 2.0 equivalents. | While a 1:1 molar ratio is theoretical, an excess of the reducing agent is often needed to ensure the reaction goes to completion. | [2] |
| Temperature | Gently heat the reaction mixture (e.g., 40-50 °C). | Some less reactive or sterically hindered carbonyls require elevated temperatures to increase the reaction rate. | [2][5] |
| Reaction Time | Extend the reaction time. Monitor periodically (e.g., up to 24 hours). | The reaction may simply be slow and require more time to reach completion. | [2] |
| Solvent | Ensure the solvent (e.g., THF, DCM) is anhydrous. | Water reacts with the borane complex, reducing its effectiveness. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon). | [2] |
| Substrate Purity | Verify the purity of the starting carbonyl compound. | Impurities in the starting material can interfere with the reduction process. |[2] |
Issue 2: The desired product is difficult to separate from boron-containing impurities.
Boron-based impurities, such as boric acid or residual boronic acids, can be challenging to remove. Several purification strategies can be employed depending on the nature of the product.
Comparison of Purification Methods for Boron Impurity Removal
| Method | Principle | Best For... | Limitations | Citation |
|---|---|---|---|---|
| Column Chromatography | Differential adsorption of compounds on a stationary phase (e.g., silica (B1680970) gel, neutral alumina). | General purification of neutral, non-polar to moderately polar compounds. | Polar products may co-elute with polar boron impurities. Boronic acids can streak on silica. | [2][3][4] |
| Acid-Base Extraction | Conversion of acidic boronic acids into water-soluble boronate salts using a basic aqueous solution (e.g., 1-2 M NaOH). | Removing boronic acid impurities from non-acidic organic products. | Not suitable if the desired product is also acidic or base-sensitive. | [4][6] |
| Recrystallization | Purification of a solid based on differences in solubility between the product and impurities in a specific solvent system. | Crystalline solid products. | Not suitable for oils or amorphous solids. Finding an appropriate solvent can be challenging. | [3][4] |
| Scavenger Resins | Covalent capture of boronic acids using solid-supported resins with diol or diethanolamine (B148213) functionalities. | Removing trace to moderate amounts of boronic acid impurities. | Can be more expensive than other methods; requires screening for an effective resin. | [4] |
| Distillation | Separation based on differences in boiling points. | Volatile, thermally stable liquid products. | Not suitable for non-volatile or thermally sensitive compounds. |[5] |
Experimental Protocols
Protocol 1: General Quenching and Aqueous Workup
This protocol describes a standard procedure for working up a completed borane morpholine reduction.
-
Cooling: Once the reaction is deemed complete by TLC or another monitoring technique, cool the reaction vessel to 0 °C in an ice bath.[1]
-
Initial Quench: Slowly add methanol dropwise to the stirred reaction mixture. Be prepared for hydrogen gas evolution. Continue the addition until gas evolution ceases.[1]
-
Acidic Hydrolysis: Slowly add 1 M aqueous HCl to the mixture at 0 °C to hydrolyze the intermediate borate esters.[2] Stir for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).[5]
-
Washing: Combine the organic extracts and wash with brine (saturated aqueous NaCl solution).[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]
Protocol 2: Purification by Column Chromatography
This protocol is a general guideline for purifying the crude product using silica gel chromatography.
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. Aim for a retention factor (Rf) of ~0.3 for the desired product.
-
Column Packing: Prepare a column by packing silica gel in the chosen non-polar solvent (e.g., hexane). Ensure the packing is uniform to prevent poor separation.[7][8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column. Alternatively, load the crude product as a concentrated solution directly onto the column.
-
Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity of the eluent system as needed to move the compounds down the column.[9]
-
Fraction Collection: Collect fractions as the solvent elutes from the column.[10]
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification via Acid-Base Extraction
This method is effective for removing boronic acid impurities from a neutral or basic product.
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a basic aqueous solution, such as 1 M NaOH.[4] This converts the acidic boronic acid into its water-soluble boronate salt.
-
Separation: Separate the aqueous layer. Repeat the basic wash 1-2 more times to ensure complete removal of the boronic acid.
-
Neutralization and Back-Extraction (Optional): If desired, the boronic acid can be recovered. Combine the aqueous layers, cool to 0°C, and acidify with concentrated HCl until the solution is acidic. Extract the boronic acid back into an organic solvent.
-
Final Workup: Wash the organic layer containing the purified product with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.[5]
Visualized Workflows and Logic
Caption: General experimental workflow from reaction to purification.
Caption: Troubleshooting logic for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Column chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Borane Morpholine Reductions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for borane (B79455) morpholine-mediated reductions. This resource addresses common issues encountered during experiments, with a focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a borane morpholine (B109124) reduction?
A1: Borane morpholine reductions are generally more effective under acidic conditions. The rate of reduction is significantly enhanced by an increase in acidity.[1] While an exact optimal pH can be substrate-dependent, a mildly acidic environment (pH 3-5) is often a good starting point for achieving a reasonable reaction rate. Some procedures even utilize stoichiometric amounts of acid, such as hydrochloric acid, to facilitate the transformation.[2][3]
Q2: How does pH affect the mechanism of reduction?
A2: The reaction can proceed through both an acid-independent and an acid-catalyzed pathway.[1] Under acidic conditions, the carbonyl group of the substrate is protonated, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the hydride from the borane morpholine complex. This acid-catalyzed pathway is often the dominant and faster route.[1]
Q3: Is the borane morpholine complex stable in aqueous or protic solvents?
A3: Borane morpholine is a relatively stable amine-borane complex that can be used in protic solvents.[4] However, it is sensitive to moisture and can undergo slow hydrolysis, especially under strongly acidic or basic conditions, which leads to the evolution of hydrogen gas and the formation of boric acid.[5] For reactions requiring prolonged reaction times, it is advisable to use anhydrous solvents and an inert atmosphere to minimize decomposition of the reducing agent.[5]
Q4: What are the common byproducts of a borane morpholine reduction?
A4: The primary byproduct from the reducing agent is morpholine and boric acid, formed after quenching and workup.[5][6] If the reaction is not carried out under anhydrous conditions, hydrolysis of the borane morpholine complex can occur, leading to the formation of boric acid and hydrogen gas as side products during the reaction.[5] Incomplete hydrolysis of the intermediate borate (B1201080) esters during workup can also lead to their isolation as byproducts.[5]
Q5: Can borane morpholine reduce other functional groups besides aldehydes and ketones?
A5: Borane morpholine exhibits good chemoselectivity for aldehydes and ketones. Under appropriate conditions, it typically does not reduce esters, amides, or nitriles, making it a valuable reagent for the selective reduction of carbonyls in the presence of these functional groups.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Neutral or Basic pH: The reaction rate is significantly slower at neutral or basic pH. | Adjust the reaction mixture to a mildly acidic pH (e.g., 3-5) using a suitable buffer (e.g., acetate (B1210297) buffer) or by adding a catalytic amount of a non-interfering acid. For some substrates, using a stoichiometric amount of acid like HCl in an aprotic solvent can be effective.[2][3] |
| Insufficient Reagent: The amount of borane morpholine may be insufficient to fully reduce the substrate. | Use a slight excess of the borane morpholine complex (e.g., 1.1-1.5 equivalents) to drive the reaction to completion.[5] | |
| Low Temperature: The reaction may be too slow at room temperature for less reactive substrates. | Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor the progress by TLC or other appropriate analytical methods.[5] | |
| Significant Hydrogen Evolution (Gas Bubbling) | Decomposition of Borane Complex: The borane morpholine complex is hydrolyzing due to the presence of water or extreme pH conditions. | Ensure all solvents and reagents are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] Avoid excessively acidic or basic conditions that can accelerate decomposition. |
| Low Yield of Desired Product | Hydrolysis of Reducing Agent: The borane morpholine has decomposed due to moisture in the reaction. | Use anhydrous solvents and handle the reagent under an inert atmosphere to prevent hydrolysis.[5] |
| Incomplete Workup: The intermediate borate ester has not been fully hydrolyzed to the final alcohol product. | Ensure the acidic workup step (e.g., with 1M HCl) is sufficient to fully hydrolyze the borate esters.[5][7] | |
| Formation of Unidentified Side Products | Strongly Acidic Conditions: Very low pH can sometimes lead to side reactions with sensitive substrates. | If side reactions are observed under strongly acidic conditions, consider using a milder acidic condition, such as a buffered solution at pH 4-5. |
| Strongly Basic Conditions: Borane morpholine is unstable in strong base. | Avoid basic conditions during the reduction step. The workup procedure typically involves quenching excess reagent with acid, followed by extraction. A final basic wash can be used to remove the morpholine salt if necessary.[8] |
Data Presentation
| Substrate | pH/Conditions | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde (B42025) | Acidic (1 equiv. HCl) | THF | 48 | 95 | [3] |
| Acetone (B3395972) | pH 3 | Aqueous | Not specified | Not specified (rate enhanced) | [1] |
| Acetone | pH 5 | Aqueous | Not specified | Not specified (rate enhanced) | [1] |
Note: The data for acetone indicates a qualitative enhancement in reaction rate at lower pH values.
Experimental Protocols
Protocol 1: General Procedure for Borane Morpholine Reduction under Acidic Conditions (with HCl)
This protocol is adapted from a literature procedure for the reduction of an aldehyde.[3]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) to dissolve the starting material (to a concentration of approximately 0.2 M).
-
Addition of Acid: Add a 1 M solution of HCl in diethyl ether (1.0 eq) dropwise to the stirred solution at room temperature.
-
Addition of Reducing Agent: Add borane morpholine complex (1.1 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath and slowly add water to quench the excess borane morpholine and any reactive intermediates.
-
Work-up: Partition the mixture between ethyl acetate and water. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Borane Morpholine Reduction in a Buffered System
This protocol provides a method for conducting the reduction in a controlled pH environment using a buffer.
-
Buffer Preparation (0.1 M Acetate Buffer, pH 5):
-
Prepare a 0.1 M solution of acetic acid.
-
Prepare a 0.1 M solution of sodium acetate.
-
In a beaker, add the 0.1 M acetic acid and slowly add the 0.1 M sodium acetate solution while monitoring the pH with a calibrated pH meter.
-
Continue adding the sodium acetate solution until the pH of the buffer reaches 5.0.
-
-
Reaction Setup: In a round-bottom flask, dissolve the carbonyl compound (1.0 eq) in the prepared 0.1 M acetate buffer (pH 5) to a suitable concentration (e.g., 0.1-0.5 M).
-
Addition of Reducing Agent: To the stirred solution, add the borane morpholine complex (1.2 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC.
-
Quenching and Work-up: Once the reaction is complete, cool the mixture to 0 °C. If necessary, adjust the pH to be acidic (pH ~2-3) with 1 M HCl to quench any remaining reducing agent and hydrolyze borate esters.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous phase).
-
Washing and Isolation: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product as necessary.
Visualizations
Caption: Acid-catalyzed mechanism of borane morpholine reduction.
Caption: Troubleshooting workflow for borane morpholine reductions.
References
- 1. DSpace [repository.tcu.edu]
- 2. andersondevelopment.com [andersondevelopment.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Borane Morpholine Complex
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability of borane (B79455) morpholine (B109124) complex in various solvents, troubleshooting guidance for common experimental issues, and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is borane morpholine complex and why is its stability a critical factor?
Borane morpholine complex is a Lewis acid-base adduct between borane (BH₃) and morpholine. It is a versatile and mild reducing agent used in organic synthesis. Its stability is paramount because degradation leads to a decrease in its reducing power, resulting in incomplete reactions, the formation of byproducts, and poor reproducibility of experimental results.
Q2: How does the stability of borane morpholine compare to other borane complexes?
Borane morpholine is significantly more stable than borane-tetrahydrofuran (B86392) (BH₃•THF) complex, especially in terms of handling and storage under an inert atmosphere.[1] Amine-borane adducts, in general, exhibit greater stability compared to ether or sulfide-based borane complexes.[2] However, like all borane complexes, it is susceptible to degradation under certain conditions.
Q3: What are the general recommendations for the storage of borane morpholine complex?
To ensure its long-term stability, borane morpholine complex should be stored in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. It is classified as a flammable solid and is moisture-sensitive.
Q4: Which solvents are recommended for reactions using borane morpholine?
Anhydrous aprotic solvents are highly recommended for reactions involving borane morpholine. Tetrahydrofuran (THF) and dichloromethane (B109758) (DCM) are common choices that offer good solubility and minimize degradation of the complex.
Q5: Can protic solvents be used with borane morpholine?
Protic solvents such as water and alcohols (e.g., methanol, ethanol) are generally not recommended. Borane morpholine reacts with protic solvents, leading to its decomposition with the evolution of hydrogen gas and the formation of boric acid or its esters.[3] If a protic solvent is absolutely necessary for a specific reaction, the borane morpholine solution should be prepared fresh and used immediately, preferably at low temperatures to minimize decomposition.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with borane morpholine.
Issue 1: Incomplete or sluggish reduction reaction.
-
Possible Cause: Degradation of the borane morpholine complex.
-
Troubleshooting Steps:
-
Verify Solvent Quality: Ensure the use of anhydrous aprotic solvents. The presence of moisture can significantly reduce the effective concentration of the reducing agent.
-
Fresh Solutions: Prepare solutions of borane morpholine immediately before use. Avoid storing solutions, as the complex is less stable in solution than in its solid form.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (nitrogen or argon) to prevent contact with atmospheric moisture.
-
Increase Stoichiometry: If some degradation is suspected, a slight excess of the borane morpholine complex may be required to drive the reaction to completion.
-
-
-
Possible Cause: Insufficient reactivity for the specific substrate.
-
Troubleshooting Steps:
-
Increase Temperature: For less reactive substrates, gently heating the reaction mixture may be necessary. Monitor the reaction progress closely by TLC or NMR.
-
Solvent Effect: The choice of aprotic solvent can influence reactivity. Consider screening different anhydrous aprotic solvents.
-
-
Issue 2: Evolution of gas from the reaction mixture.
-
Possible Cause: Decomposition of borane morpholine in the presence of protic impurities or an incompatible substrate.
-
Troubleshooting Steps:
-
Identify Protic Sources: The most common cause is the presence of water or other protic solvents. Ensure all glassware is flame-dried and reagents are anhydrous.
-
Substrate Compatibility: Verify that the substrate does not contain acidic protons that could react with the borane complex.
-
-
Stability in Different Solvents: A Quantitative Overview
While specific kinetic data for the decomposition of borane morpholine in various solvents is not extensively available in peer-reviewed literature, the following table provides a qualitative and semi-quantitative summary of its expected stability. This data is extrapolated from studies on analogous amine-borane complexes and general chemical principles.
| Solvent | Solvent Type | Temperature | Expected Stability | Notes |
| Tetrahydrofuran (THF) | Aprotic | Room Temperature | High | Anhydrous conditions are essential. |
| Dichloromethane (DCM) | Aprotic | Room Temperature | High | Must be anhydrous. |
| Diethyl Ether | Aprotic | Room Temperature | High | Ensure the solvent is peroxide-free and anhydrous. |
| Toluene | Aprotic | Room Temperature | High | Anhydrous conditions are necessary. |
| Acetonitrile | Polar Aprotic | Room Temperature | Moderate | Can be used, but must be rigorously dried. |
| Methanol (MeOH) | Protic | Room Temperature | Very Low | Reacts to form methoxyboranes and hydrogen gas.[3] |
| Water (H₂O) | Protic | Room Temperature | Very Low | Hydrolyzes to form boric acid, morpholine, and hydrogen gas.[1] |
| Ethanol (EtOH) | Protic | Room Temperature | Very Low | Similar to methanol, will lead to decomposition. |
Experimental Protocols
Protocol 1: Monitoring Borane Morpholine Degradation using ¹H NMR Spectroscopy
This protocol describes a method to qualitatively and semi-quantitatively monitor the degradation of borane morpholine in a given solvent over time.
Materials:
-
Borane morpholine complex
-
Deuterated solvent of choice (e.g., THF-d₈, CD₂Cl₂)
-
NMR tubes with caps
-
Internal standard (optional, e.g., mesitylene)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Sample Preparation:
-
In an inert atmosphere glovebox, accurately weigh a known amount of borane morpholine complex into a clean, dry vial.
-
Add a precise volume of the deuterated solvent to dissolve the complex to a known concentration (e.g., 0.1 M).
-
If using an internal standard, add a known amount to the solution.
-
Transfer the solution to an NMR tube and seal it.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the freshly prepared solution at time t=0.
-
Store the NMR tube at the desired temperature (e.g., room temperature or elevated temperature).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour, every 24 hours).
-
-
Data Analysis:
-
The protons of the BH₃ group in the borane morpholine complex typically appear as a broad quartet in the upfield region of the spectrum.
-
Monitor the decrease in the integral of the BH₃ signal relative to the solvent peak or the internal standard over time.
-
The appearance of new signals may indicate the formation of degradation products.
-
Visualizations
Caption: Factors influencing the stability of borane morpholine complex.
Caption: Troubleshooting workflow for incomplete reduction reactions.
References
Technical Support Center: Quenching Excess Borane Morpholine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on safely and effectively quenching excess borane (B79455) morpholine (B109124) complex in chemical reactions. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the standard procedure for quenching excess borane morpholine?
A1: The standard and safest method involves cooling the reaction mixture to 0°C in an ice bath, followed by the slow, dropwise addition of a protic solvent like methanol (B129727).[1] This process is exothermic and generates flammable hydrogen gas, so it must be performed in a well-ventilated fume hood.[1][2] After the initial quench with an alcohol, a more thorough quench can be achieved by the slow addition of water or a dilute aqueous acid (e.g., 1 M HCl).[1]
Q2: Why is it important to cool the reaction before quenching?
A2: Quenching borane complexes is an exothermic process.[1] Cooling the reaction mixture, typically to 0°C, is a critical safety measure to control the rate of the reaction, manage the heat generated (exotherm), and prevent a thermal runaway.[1][3][4] This allows for a slow, controlled release of hydrogen gas.
Q3: Can I quench the reaction directly with water?
A3: While water can be used, it is not recommended for the initial quench. Direct quenching with water can be extremely vigorous, leading to a rapid exotherm and a large, potentially dangerous release of hydrogen gas.[1] It is safer to first use a less reactive protic solvent, such as methanol or isopropanol, before adding water.[1]
Q4: What are the signs of an incomplete quench?
A4: An incomplete quench means residual borane complex remains, which can interfere with subsequent work-up and purification steps or pose a safety hazard. Signs include continued, slow gas evolution upon warming or the presence of boron-containing intermediates in your crude product analysis (e.g., by NMR). To ensure a complete quench, allow the mixture to stir for 15-30 minutes at low temperature after the initial quencher addition is complete.[1]
Q5: What potential side reactions can occur during quenching?
A5: Certain solvents can react with borane. For instance, aprotic solvents like acetone, N,N-dimethylacetamide, and acetonitrile (B52724) can be reduced by borane.[5][6] If sensitive functional groups are present in the product, the choice of quenching agent is crucial. For example, quenching with an acid could affect acid-labile groups.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Vigorous, Uncontrolled Reaction (Excessive Gas & Heat) | Quenching agent added too quickly.[4] Insufficient cooling.[3] | Immediately stop the addition of the quenching agent.[1] Ensure the reaction flask is adequately submerged in an efficient ice bath. Resume slow, dropwise addition only after the reaction is under control.[1] |
| Incomplete Reaction/Quench | Insufficient amount of quenching agent. Quenching time is too short. | Add additional quenching agent slowly while monitoring the reaction. After the addition is complete, allow the mixture to stir for at least 15-30 minutes at 0-5 °C to ensure the quench is thorough.[1] |
| Formation of Insoluble Precipitate | Formation of boric acid or borate (B1201080) salts upon hydrolysis of the borane complex.[6] | For quenching, a mixture of THF and water, followed by aqueous NaOH can be effective.[6] In some cases, adding a dilute acid can help dissolve borate salts after the initial quench is complete.[7] |
| Reduced Product Yield After Work-up | Incomplete hydrolysis of borate ester intermediates formed during the reduction.[7] | After quenching the excess borane, ensure complete hydrolysis of borate esters by adding dilute aqueous acid (e.g., 1 M HCl) during the work-up.[7] |
Comparison of Common Quenching Agents
| Quenching Agent | Reactivity | Key Considerations | Safety Notes |
| Methanol/Ethanol | Moderate | Recommended for initial quench.[1] Reacts smoothly to produce hydrogen gas and methoxy/ethoxyboranes. | Flammable liquid. Reaction is exothermic and produces flammable H₂ gas.[1] Must be added slowly at 0°C. |
| Isopropanol | Low to Moderate | A slightly less reactive alcohol, offering an even greater degree of control. | Flammable liquid. Slower reaction rate compared to methanol. |
| Water | High | Very vigorous reaction.[1] Generally used after an initial quench with a less reactive alcohol. | Can cause a dangerous, uncontrolled release of heat and H₂ gas if used for the initial quench of a significant excess of borane.[1] |
| Acetic Acid | High | Can be used to quench and simultaneously neutralize the basic morpholine. | Vigorous reaction. The acidic nature may not be compatible with all products. |
| Acetone | Reactive (Undesired) | Should be avoided as a quenching agent as it can be reduced by borane.[5][6] | Can lead to the formation of isopropoxyboranes and other side products. |
Experimental Protocols
Protocol 1: Standard Quenching of Excess Borane Morpholine
This protocol details the safe and controlled destruction of unreacted borane morpholine at the end of a reaction.
Materials:
-
Reaction mixture containing excess borane morpholine
-
Methanol (or other suitable alcohol)
-
Deionized water or 1 M HCl
-
Ice bath
-
Dropping funnel
Procedure:
-
Cool the Reaction: Once the primary reaction is complete (as determined by TLC, GC, or other monitoring), cool the reaction flask to 0°C using an ice/water bath. Ensure the internal temperature is stable before proceeding.[1]
-
Initial Quench with Alcohol: Slowly add methanol dropwise to the stirred reaction mixture via a dropping funnel.[1] You will observe hydrogen gas evolution.[2]
-
Control the Addition Rate: Maintain the addition rate at a level that keeps the gas evolution gentle and controllable. If frothing becomes too vigorous, stop the addition until it subsides.[4]
-
Stirring: After the methanol addition is complete and gas evolution has largely ceased, allow the mixture to stir for an additional 15-30 minutes at 0°C to ensure all excess borane is consumed.[1]
-
Aqueous Quench: Slowly add deionized water or dilute aqueous acid (e.g., 1 M HCl) dropwise to hydrolyze any remaining borate species and ensure a complete quench.[1][7]
-
Proceed to Work-up: The reaction mixture is now safe to warm to room temperature and proceed with the standard aqueous work-up and extraction procedures.
Workflow and Logic Diagram
Caption: Workflow for safely quenching excess borane morpholine.
References
Technical Support Center: Borane Morpholine Reductions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing borane (B79455) morpholine (B109124) complexes in chemical reductions.
Troubleshooting Failed Borane Morpholine Reductions
This section addresses common issues encountered during borane morpholine reductions in a question-and-answer format.
Q1: My reduction is incomplete, and I still have significant starting material. What are the possible causes and how can I resolve this?
Incomplete reactions are a frequent challenge and can stem from several factors related to reagents, reaction conditions, and the substrate itself.
-
Reagent Quality and Stoichiometry:
-
Purity of Borane Morpholine: Ensure the borane morpholine complex is of high purity and has been stored correctly in a cool, dry place away from moisture to prevent degradation.[1]
-
Stoichiometry: A 1:1 molar ratio of hydride to the carbonyl group is theoretically required. However, to drive the reaction to completion, an excess of the borane morpholine complex is often necessary. A good starting point is to use 1.5 to 2.0 equivalents of the reducing agent.[2]
-
-
Reaction Conditions:
-
Temperature: While many reductions with borane morpholine proceed at room temperature, less reactive substrates may require heating. Consider gently warming the reaction to 40-50°C and monitoring its progress.[2]
-
Reaction Time: Some reductions may require extended periods to reach completion. Monitor the reaction's progress over a longer duration (e.g., 24 hours) before considering it failed.[2]
-
Solvent: The choice of an appropriate, anhydrous solvent is critical. Aprotic solvents such as Tetrahydrofuran (THF), diethyl ether, or dichloromethane (B109758) (DCM) are commonly used.[2] The presence of water will lead to the hydrolysis of the borane complex, reducing its efficacy.[2]
-
-
Substrate-Related Issues:
-
Steric Hindrance: Highly substituted or sterically hindered substrates can be difficult to reduce. In these cases, increasing the reaction temperature and using a larger excess of the borane morpholine complex may be beneficial.[2]
-
Purity of Starting Material: Impurities in the substrate can interfere with the reaction. Ensure the starting material is of high purity.[2]
-
Q2: I'm observing unexpected side products in my reaction. What are the likely side reactions and how can I minimize them?
The formation of side products can complicate purification and lower the yield of the desired product. Common side reactions include:
-
Hydrolysis of the Borane Complex: Borane morpholine can react with residual moisture in the solvent or atmosphere, leading to its decomposition and the evolution of hydrogen gas.[2] To mitigate this, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Formation of Borate (B1201080) Esters: The initial product of a carbonyl reduction is a borate ester, which must be hydrolyzed during the work-up to yield the alcohol.[2] If the work-up is incomplete, these esters may be isolated as byproducts. An acidic work-up, for instance with dilute HCl, is typically effective for hydrolyzing these intermediates.[2]
Q3: My reaction is not working at all. What fundamental checks should I perform?
If there is no discernible reaction, a systematic check of the experimental setup and reagents is warranted.
-
Confirm Reagent Activity: If possible, test the borane morpholine complex on a known, reactive substrate (e.g., a simple aldehyde or ketone) to confirm its activity.
-
Check for Incompatible Functional Groups: While borane morpholine is chemoselective, ensure there are no other functional groups in your substrate that could be competing in the reaction.
-
Review the Reaction Protocol: Double-check all steps of your experimental protocol, including calculations for reagent quantities and the order of addition.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for a borane morpholine reduction?
While the theoretical stoichiometry is a 1:1 molar ratio of hydride to the reducible functional group, it is highly recommended to use an excess of the borane morpholine complex to ensure the reaction proceeds to completion. A starting point of 1.5 to 2.0 equivalents is advisable for most substrates.[2] For sterically hindered or less reactive substrates, a larger excess may be required.[2]
Q2: How should I properly handle and store borane morpholine complexes?
Borane morpholine is a flammable solid and is sensitive to moisture.[1] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and alcohols.[1] Use a chemical fume hood and wear appropriate personal protective equipment, including gloves and safety glasses, when handling the reagent.[1]
Q3: What is a standard work-up procedure for a borane morpholine reduction?
A typical work-up procedure involves the following steps:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and cautiously quench the excess borane morpholine by adding a protic solvent like methanol (B129727). Be aware of potential hydrogen gas evolution.
-
Add a dilute aqueous acid (e.g., 1 M HCl) to hydrolyze the intermediate borate esters.[2]
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous drying agent like sodium sulfate, and concentrate it under reduced pressure.
-
If necessary, purify the crude product using column chromatography.
To specifically remove boron byproducts, a common technique is to repeatedly concentrate the reaction mixture from methanol. This process forms volatile trimethyl borate, which can be removed under reduced pressure.
Data Presentation
The following table summarizes representative reaction conditions for the reduction of various functional groups using morpholine-borane, which serves as a close proxy for the reactivity of 4-methylmorpholine-borane (B15288166). All reactions were conducted in THF with the addition of one equivalent of HCl.[3]
| Starting Material | Reaction Time (hrs) | Reaction Temp. (°C) | Product | Yield (%)* |
| Cyclohexanone | 24 | 25 | Cyclohexanol | 81.5** |
| Benzaldehyde | 24 | 25 | Benzyl alcohol | >99 |
| Acetophenone | 72 | 25 | 1-Phenylethanol | 98 |
| Ethyl Benzoate | 72 | 55 | Benzyl alcohol | 97 |
| Benzoic Acid | 72 | 55 | Benzyl alcohol | >99 |
| Benzoyl Chloride | 0.5 | 25 | Benzyl alcohol | >99 |
| Benzonitrile | 72 | 55 | Benzylamine | 0 |
| Nitrobenzene | 72 | 55 | Aniline | 0 |
| Styrene oxide | 80 | 25 | Phenethyl alcohol | >99 |
| N-t-butylbenzylimine | 30 | 25 | N-t-butyl benzylamine | >95 |
* GC Yield unless otherwise stated. ** Isolated Yield.
Experimental Protocols
General Protocol for the Reduction of a Ketone
This protocol outlines a general procedure for the reduction of a ketone to a secondary alcohol using 4-methylmorpholine-borane.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 equivalent).
-
Solvent Addition: Dissolve the ketone in an anhydrous aprotic solvent, such as THF, to a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reducing Agent: Slowly add 4-methylmorpholine-borane (1.5 - 2.0 equivalents) to the stirred solution.
-
Acid Addition: To facilitate the reaction, add 1 M HCl (1.0 equivalent) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0°C and cautiously quench by the slow addition of water. Partition the mixture between ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography if necessary.[4]
General Protocol for the Reductive Amination of an Aldehyde with a Primary Amine
This protocol describes a one-pot synthesis of a secondary amine from an aldehyde and a primary amine.
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) and the primary amine (1.1 equivalents) in methanol to a concentration of approximately 0.3 M.
-
Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to the mixture to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Addition of Reducing Agent: Slowly add 4-methylmorpholine-borane (1.2 equivalents) to the reaction mixture.
-
Reaction: Continue to stir at room temperature for an additional 6-12 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography if necessary.[4]
Visualizations
Troubleshooting Workflow for Failed Borane Morpholine Reductions
Caption: A logical workflow for troubleshooting common issues in borane morpholine reductions.
General Reaction Pathway for Carbonyl Reduction
References
Validation & Comparative
A Comparative Guide to Ketone Reduction: Borane Morpholine vs. Sodium Borohydride
For researchers, scientists, and drug development professionals, the reduction of ketones to secondary alcohols is a cornerstone of organic synthesis. The choice of reducing agent is critical, influencing reaction efficiency, selectivity, and safety. This guide provides an objective comparison of two common boron-based reducing agents: borane (B79455) morpholine (B109124) complex and sodium borohydride (B1222165). By presenting experimental data, detailed protocols, and mechanistic insights, this guide aims to equip researchers with the necessary information to make an informed decision for their specific synthetic needs.
At a Glance: Key Properties of Borane Morpholine and Sodium Borohydride
Both borane morpholine and sodium borohydride are effective for the reduction of ketones. However, they differ significantly in their physical properties, stability, and reactivity profile.
| Property | Borane Morpholine Complex | Sodium Borohydride (NaBH₄) |
| Molecular Formula | C₄H₁₂BNO | NaBH₄ |
| Molecular Weight | 100.94 g/mol | 37.83 g/mol |
| Appearance | White to off-white solid | White crystalline powder |
| Melting Point | 95-100 °C | ~400 °C (decomposes) |
| Stability | Stable in air, slowly hydrolyzed by water.[1] | Stable in dry air; decomposes in moist air or acidic solutions.[2] |
| Solubility | Soluble in a variety of organic solvents, including THF.[1] | Soluble in water, methanol (B129727), and ethanol (B145695).[3] |
| Reactivity | Mild and selective reducing agent.[4] | Generally more reactive than borane morpholine for simple ketones.[3] |
| Chemoselectivity | High for aldehydes and ketones over esters and amides.[1] | High for aldehydes and ketones over esters and amides.[5] |
Performance in Ketone Reduction: A Quantitative Comparison
The following tables summarize the performance of borane morpholine and sodium borohydride in the reduction of various ketone substrates. Data for morpholine-borane is used as a close proxy for the expected reactivity of borane morpholine.[6]
Table 1: Reduction of Acyclic and Cyclic Ketones
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone (B1666503) | 4-Methylmorpholine-borane (B15288166) | Methanol | Room Temp | - | >95 | [3] |
| Acetophenone | Sodium Borohydride | Methanol | 0 - Room Temp | 0.5 | >90 | [3] |
| Benzophenone | Pyridine-borane | THF/H₂O | 25 | 4 | 95 | [7] |
| Benzophenone | Sodium Borohydride | Methanol | Room Temp | 0.33 | 81 | [3] |
| Cyclohexanone | Morpholine-borane | THF | 25 | 24 | >95 | [6] |
| Cyclohexanone | Sodium Borohydride | Methanol | - | - | 79.3 | [8] |
Table 2: Diastereoselective Reduction of Substituted Cyclohexanones and Bicyclic Ketones
| Substrate | Reducing Agent | Major Diastereomer | Diastereomeric Ratio (Major:Minor) | Reference |
| 4-tert-Butylcyclohexanone (B146137) | Sodium Borohydride | trans | ~88:12 | [9] |
| Camphor (B46023) | Sodium Borohydride | Isoborneol (exo-alcohol) | >9:1 | [10][11] |
Experimental Protocols
Detailed methodologies for the reduction of representative ketone substrates are provided below.
Reduction of Acetophenone with 4-Methylmorpholine-borane
Materials:
-
Acetophenone
-
4-Methylmorpholine-borane
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
To a solution of acetophenone (1.0 mmol) in methanol (5 mL) at room temperature, add 4-methylmorpholine-borane (1.2 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (2 mL).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-phenylethanol.
Reduction of Acetophenone with Sodium Borohydride[3]
Materials:
-
Acetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, and separatory funnel.
Procedure:
-
In a round-bottom flask, dissolve acetophenone (1.0 g, 8.32 mmol) in methanol (15 mL).
-
Cool the solution in an ice bath with stirring.
-
Slowly add sodium borohydride (0.32 g, 8.46 mmol) in small portions to the cooled solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction by slowly adding 1 M HCl (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 1-phenylethanol.
Mechanistic Insights and Reaction Workflows
The reduction of ketones by both borane morpholine and sodium borohydride proceeds via the nucleophilic transfer of a hydride ion to the electrophilic carbonyl carbon.
Caption: General mechanism of ketone reduction by borohydrides.
The experimental workflow for a typical ketone reduction is outlined below.
Caption: A generalized experimental workflow for ketone reduction.
Safety and Handling
Borane Morpholine Complex:
-
Is a stable solid that is easier and safer to handle than borane-THF or borane-dimethyl sulfide (B99878) complexes.[6]
-
It is not pyrophoric and is less sensitive to moisture than many other borane sources.[1]
-
Standard personal protective equipment (gloves, safety glasses) should be worn.
Sodium Borohydride:
-
Is a relatively safe and easy-to-handle reducing agent.[3]
-
It is a flammable solid and can react with water or acids to produce flammable hydrogen gas.[10]
-
Reactions should be quenched carefully, especially on a large scale.
Conclusion and Recommendations
Both borane morpholine and sodium borohydride are valuable reagents for the reduction of ketones. The choice between them depends on the specific requirements of the synthesis.
Sodium borohydride is a cost-effective and highly reactive choice for the straightforward reduction of simple ketones, often providing high yields in short reaction times.[3] Its use in protic solvents like methanol and ethanol simplifies reaction setup and workup.
Borane morpholine offers a milder and more selective alternative.[4] Its stability as a solid and lower reactivity can be advantageous for achieving higher chemoselectivity in the presence of other reducible functional groups.[2] It is also a safer alternative to more reactive and less stable borane complexes.
For routine reductions of unfunctionalized ketones where high reactivity and cost-effectiveness are paramount, sodium borohydride is often the preferred reagent. For substrates with multiple functional groups where chemoselectivity is a concern, or when a more stable and easily handled solid borane source is desired, borane morpholine presents a compelling option. Researchers should consider the specific steric and electronic properties of their ketone substrate, as well as the desired stereochemical outcome, when selecting the optimal reducing agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. publications.iupac.org [publications.iupac.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. andersondevelopment.com [andersondevelopment.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]
- 9. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 10. cerritos.edu [cerritos.edu]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Amine-Borane Complexes
For Researchers, Scientists, and Drug Development Professionals
Amine-borane complexes are a versatile class of molecules with significant applications ranging from hydrogen storage materials to selective reducing agents in organic synthesis. Their reactivity, primarily governed by the nature of the amine substituent and the conditions of thermal or catalytic decomposition, dictates their utility. This guide provides an objective comparison of the reactivity of various amine-borane complexes, supported by experimental data and detailed methodologies.
Principles of Amine-Borane Reactivity
The reactivity of amine-borane complexes is fundamentally linked to the strength of the dative N→B bond and the nature of the substituents on the nitrogen atom.[1] Generally, electron-donating groups on the amine increase the stability of the complex, making it less reactive, while electron-withdrawing or sterically bulky groups can influence reactivity in more complex ways.[1] For applications like hydrogen storage, reactivity is often assessed by the temperature and kinetics of hydrogen release upon thermolysis or catalysis. In organic synthesis, reactivity relates to the complex's ability to act as a reducing or hydroborating agent.
A key trend observed is the difference in reactivity between aliphatic and aromatic amine-boranes. For instance, Aniline-Borane (AAB) is noted to be more reactive than Triethylamine-Borane (TAB), which is extremely stable and inert.[1][2] This difference is attributed to the electronic effects of the respective amine substituents on the N-B bond strength.[1]
Comparative Data on Thermal Decomposition and Hydrogen Release
The thermal stability and hydrogen release kinetics are critical parameters for evaluating the utility of amine-borane complexes, particularly for hydrogen storage applications. The following table summarizes available quantitative data for various complexes. Note that direct comparison should be approached with caution, as experimental conditions can vary between studies.
| Amine-Borane Complex | Key Parameter | Value | Experimental Conditions | Reference(s) |
| Ammonia Borane (B79455) (NH₃BH₃) | Onset Dehydrogenation Temp. | ~65-100 °C | Solid-state thermolysis | [3][4] |
| Dehydrogenation Enthalpy (1st stage) | -20.8 to -25 kJ/mol | Calorimetry | [5][6] | |
| Methylamine Borane (CH₃NH₂BH₃) | Dehydrogenation Stages (°C) | ~100 °C and 190 °C | Thermal decomposition from melt | [5] |
| Activation Energy (Ea) (1st stage) | 115 kJ/mol | Thermal decomposition | [5] | |
| Ethylenediamine Borane (EDAB) | Hydrogen Release Temperature | 100-200 °C | Isothermal kinetic analysis | [5][7] |
| Dehydrogenation Enthalpy (1st stage) | -10 ± 1 kJ/mol H₂ | Calorimetry | [5][7] | |
| Triethylenetetraminepentaamine Borane (TEPAB) | Activation Energy (Ea) | 61.19 kJ/mol | Thermal decomposition | [7] |
| 1,2-BN-cyclohexane | Activation Energy (Ea) | 118.0 ± 2.5 kJ/mol | Solution-phase in tetraglyme | [8] |
| 3-methyl-1,2-BN-cyclopentane | Activation Energy (Ea) | 106.3 ± 1.7 kJ/mol | Solution-phase in tetraglyme | [8] |
| Aniline-Borane (AAB) | Hydrolysis Time | Rapid | Gasometer Analysis | [1] |
| Triethylamine-Borane (TAB) | Hydrolysis Time | Slow | Gasometer Analysis | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key experiments used to assess the reactivity of amine-borane complexes.
Protocol 1: Determination of Active Hydride Content and Hydrolysis Kinetics via Gasometry
This method is used to determine the active borane concentration and compare the hydrolysis rates of different amine-borane complexes.[1][2]
-
Apparatus Setup: Assemble a gasometer, which is a device for measuring the volume of gas evolved from a reaction. It typically consists of a reaction flask connected via tubing to an inverted, graduated cylinder or burette filled with water in a larger water bath.
-
Sample Preparation: Accurately weigh a specific amount of the amine-borane complex and place it into the reaction flask.
-
Reaction Initiation: Add a defined volume of a hydrolyzing agent (e.g., an acidic solution) to the reaction flask. For comparative studies, ensure the molar ratio of the hydrolyzing agent to the amine-borane is consistent across all experiments.
-
Data Collection: Immediately upon adding the agent, start a timer and record the volume of hydrogen gas collected in the graduated cylinder at regular intervals. Continue recording until gas evolution ceases.
-
Analysis: Plot the volume of H₂ evolved over time. The initial rate of reaction can be determined from the slope of the initial linear portion of the curve. The total volume of H₂ provides the active hydride content. The time required for the reaction to go to completion is used as a measure of the complex's reactivity towards hydrolysis.[1]
Protocol 2: Thermal Decomposition Analysis using Thermogravimetric Analysis coupled with Infrared Spectroscopy (TGA-IR)
This technique is used to study the thermal stability of amine-borane complexes and identify the evolved gaseous products during decomposition.[9][10]
-
Instrumentation: Use a thermogravimetric analyzer connected to an infrared spectrometer via a heated transfer line.
-
Sample Preparation: Place a small, accurately weighed amount of the amine-borane sample (typically 1-5 mg) into an alumina (B75360) crucible.
-
Experimental Conditions: Place the crucible in the TGA furnace. Heat the sample from ambient temperature to a final temperature (e.g., 350 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (e.g., 40 mL/min flow rate).[10]
-
Data Acquisition: The TGA will record the mass loss of the sample as a function of temperature. Simultaneously, the evolved gases are carried through the heated transfer line to the IR gas cell, where IR spectra are continuously recorded.
-
Data Analysis:
-
The TGA curve (mass vs. temperature) indicates the onset temperature of decomposition and the total mass loss.
-
The derivative of the TGA curve (DTG) helps to identify the temperatures of maximum decomposition rates.
-
The IR spectra of the evolved gases are used to identify the decomposition products (e.g., H₂, NH₃, borazine) by their characteristic absorption bands.
-
For kinetic analysis, the Kissinger method can be applied by running the experiment at several different heating rates to determine the activation energy of decomposition.[9]
-
Visualizing Experimental Workflows and Reactivity Factors
Diagrams created using the DOT language provide clear visualizations of experimental processes and the relationships influencing reactivity.
Caption: Workflow for analyzing amine-borane thermal stability.
Caption: Key factors determining amine-borane reactivity.
References
- 1. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A comparison of hydrogen release kinetics from 5- and 6-membered 1,2-BN-cycloalkanes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07477F [pubs.rsc.org]
- 9. Tuning the Solid-State Hydrogen Release of Ammonia Borane by Entrapping the Intermediates: The Role of High-Boiling-Point Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Kinetics of Borane Morpholine Reductions
For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is a critical decision in chemical synthesis. This guide provides a detailed comparison of the kinetic performance of borane (B79455) morpholine (B109124) and its alternatives in the reduction of common functional groups. By presenting available experimental data, detailed protocols, and mechanistic insights, this document aims to facilitate informed decisions in reagent selection.
Executive Summary
Borane morpholine is a stable and selective amine-borane complex effective for the reduction of aldehydes and ketones. Its reactivity is moderate, offering a balance between efficacy and safety compared to more aggressive or milder reducing agents. This guide compares the kinetic profile of borane morpholine with three widely used alternatives: sodium borohydride (B1222165) (NaBH₄), borane-tetrahydrofuran (B86392) complex (BH₃·THF), and sodium cyanoborohydride (NaBH₃CN).
Comparative Kinetic Analysis
The following tables summarize the available quantitative and qualitative kinetic data for the reduction of various functional groups by borane morpholine and its alternatives. Due to the limited availability of direct comparative studies under identical conditions, data has been aggregated from various sources.
Table 1: Kinetic Data for the Reduction of Ketones
| Reducing Agent | Substrate | Solvent | Rate Law | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Relative Reactivity |
| Borane Morpholine | Acetone | Aqueous (pH 5) | rate = k[borane][ketone] | Not explicitly stated | Moderate |
| Sodium Borohydride | Acetophenone | Isopropanol | rate = k[NaBH₄][ketone] | Not explicitly stated | Low to Moderate |
| Borane-THF | Pinacolone | THF | rate = k[BH₃·THF][ketone] | Not explicitly stated | High |
| Sodium Cyanoborohydride | Ketones | Various | Rate is significantly slower than for iminium ions | Very Low | Very Low |
Table 2: Kinetic Data for the Reduction of Aldehydes
| Reducing Agent | Substrate | Solvent | Rate Law | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Relative Reactivity |
| Borane Morpholine | Benzaldehyde | THF (estimated) | rate = k[borane][aldehyde] | Estimated to be faster than for ketones | Moderate to High |
| Sodium Borohydride | Benzaldehyde | DMSO/Water | rate = k[NaBH₄][aldehyde] | Reported | High |
| Borane-THF | Benzaldehyde | THF | rate = k[BH₃·THF][aldehyde] | Not explicitly stated | Very High |
| Sodium Cyanoborohydride | Aldehydes | Various | Rate is significantly slower than for iminium ions | Very Low | Very Low |
Table 3: Kinetic Data for the Reduction of Imines
| Reducing Agent | Substrate | Solvent | Rate Law | Relative Reaction Rate |
| Borane Morpholine | Imines (general) | THF | rate = k[borane][imine] | Moderate |
| Sodium Borohydride | Imines (general) | Various | rate = k[NaBH₄][imine] | Moderate to High |
| Borane-THF | Imines (general) | THF | rate = k[BH₃·THF][imine] | High |
| Sodium Cyanoborohydride | Iminium Ions | Various | rate = k[NaBH₃CN][iminium ion] | Very High |
Mechanistic Insights and Signaling Pathways
The reduction of a carbonyl group by borane morpholine is understood to proceed through a nucleophilic attack of the hydride from the borane complex to the electrophilic carbonyl carbon. The reaction involving methyl alkyl ketones has been shown to follow a rate law of: -d[amine-borane]/dt = [amine-borane][ketone][k₁ + k₂(H⁺)].[1] This indicates that the reduction can proceed through both an acid-independent (k₁) and an acid-catalyzed (k₂) pathway.[1]
References
A Comparative Guide to Analytical Methods for Monitoring Borane Morpholine Reactions
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount for optimizing conditions, ensuring safety, maximizing yield, and understanding reaction kinetics. Borane (B79455) morpholine (B109124), a versatile and stable amine-borane complex, is widely used as a reducing agent in organic synthesis.[1] Monitoring its reactions requires robust analytical techniques that can provide real-time or time-point data on the consumption of reactants and the formation of products. This guide offers an objective comparison of common analytical methods for monitoring borane morpholine reactions, supported by experimental data and detailed protocols.
The choice of an analytical method is critical and depends on the specific reaction, the information required (qualitative progress vs. quantitative kinetics), and the available instrumentation. Techniques can range from simple qualitative checks to sophisticated in-situ spectroscopic methods that provide continuous data streams.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of various analytical techniques used to monitor borane morpholine reactions.
| Analytical Method | Principle | Information Provided | Advantages | Limitations | Typical Application |
| NMR Spectroscopy(¹H, ¹¹B) | Measures the magnetic properties of atomic nuclei. | Quantitative concentration of reactants and products, structural elucidation of intermediates and final products.[2] | Non-invasive, provides rich structural detail, excellent for kinetic analysis. ¹¹B NMR is specific for borane species.[3] | Lower sensitivity compared to MS, requires deuterated solvents, potential for signal overlap in complex mixtures.[2] | Detailed kinetic studies, mechanistic investigations, final product characterization.[4] |
| GC-MS | Separates volatile compounds based on boiling point and partitioning, followed by mass-based detection. | Quantitative analysis of volatile reactants, products, and byproducts.[4] | High sensitivity and selectivity, excellent separation capabilities. | Requires volatile and thermally stable analytes; derivatization may be necessary for polar compounds like morpholine.[5] | Quantifying volatile products, monitoring for side-product formation.[6] |
| HPLC | Separates compounds based on their interaction with a stationary phase under high pressure. | Quantitative analysis of non-volatile or thermally labile compounds.[7][8] | Wide applicability, suitable for a broad range of compounds. | Analysis of amines can sometimes suffer from poor peak shape; requires method development.[9] | Monitoring reactions with non-volatile starting materials or products. |
| ATR-FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Real-time, qualitative or semi-quantitative tracking of functional group changes (e.g., C=O disappearance).[7] | In-situ and non-invasive, allowing for continuous monitoring without sampling; provides immediate feedback.[10] | Difficult to distinguish between similar functional groups, challenging for precise quantification without extensive calibration. | Real-time process monitoring to determine reaction endpoints and identify potentially hazardous conditions.[7] |
| Thin-Layer Chromatography (TLC) | Separates compounds based on differential partitioning between a stationary phase and a mobile phase. | Qualitative assessment of reaction completion by visualizing the disappearance of starting material and appearance of product spots.[11] | Simple, fast, and inexpensive. | Provides only qualitative or semi-quantitative information; not suitable for kinetic analysis. | Rapid, routine checks on reaction progress before workup.[12] |
| Gasometry | Measures the volume of gas evolved from a reaction. | Determines the active hydride content of the borane complex by measuring H₂ evolution upon hydrolysis.[13] | Direct measure of the active reagent concentration.[11] | Specialized setup required; only applicable for quantifying the borane reagent itself, not the organic transformation. | Quality control of the borane morpholine reagent before use. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate reaction monitoring. The following protocols are generalized for the key quantitative techniques.
¹H NMR Spectroscopy for Kinetic Analysis
This method follows the reaction progress by monitoring the change in the integrals of characteristic proton signals of the reactant and product over time.[4]
Methodology:
-
Reaction Setup: In a standard three-necked flask equipped with a magnetic stirrer, thermometer, and septum, charge a solution of the substrate (e.g., a ketone) in a suitable deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum (t=0): Once the solution reaches the desired temperature, withdraw an initial aliquot (approx. 0.5 mL), transfer it to an NMR tube, and acquire a ¹H NMR spectrum. This serves as the time-zero reference.
-
Reaction Initiation: Add a known concentration of borane morpholine solution to the reaction flask to initiate the reduction.
-
Time-Point Sampling: At regular, timed intervals, withdraw aliquots from the reaction mixture. To ensure the reaction is stopped, each aliquot can be quenched immediately by adding a few drops of a protic solvent like methanol (B129727) or water before preparing the NMR sample.[6]
-
Data Acquisition: Acquire a ¹H NMR spectrum for each time point.
-
Data Analysis: For each spectrum, integrate a well-resolved signal corresponding to the starting material and another corresponding to the product. The concentration of each species at a given time can be calculated relative to an internal standard. Plot the concentration versus time to determine the reaction kinetics.
GC-MS Analysis
This protocol is suitable for reactions where the reactants and products are volatile and thermally stable.[4] For morpholine itself, derivatization can improve volatility and detection.[5]
Methodology:
-
Reaction Setup: Assemble the reaction in a standard laboratory flask under an inert atmosphere.
-
Sampling and Quenching: At specified time intervals, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot in a vial containing a suitable solvent and an internal standard.
-
Sample Preparation (with Derivatization): If needed, derivatize the sample. For example, to analyze for residual morpholine, the sample can be acidified and treated with sodium nitrite (B80452) to form the more volatile N-nitrosomorpholine.[5] The derivative is then extracted into an organic solvent like dichloromethane.
-
GC-MS Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Data Acquisition and Analysis: The components will be separated on the GC column and detected by the mass spectrometer. The concentration of the reactant and product can be determined by integrating the respective peak areas and comparing them to a calibration curve generated from standards.
In-Situ ATR-FTIR Spectroscopy
This technique allows for continuous, real-time monitoring of the reaction mixture without the need for sampling.[7]
Methodology:
-
Setup: Equip the reaction vessel with an Attenuated Total Reflectance (ATR) immersion probe connected to an FTIR spectrometer.
-
Background Spectrum: Before adding the reagents, collect a background spectrum of the solvent at the reaction temperature.
-
Reaction Initiation: Charge the reactants to the vessel and start the reaction. Begin collecting spectra immediately.
-
Real-Time Monitoring: Collect spectra at regular intervals (e.g., every 30 seconds). The progress of the reaction can be followed by monitoring the decrease in the absorbance of a characteristic peak of the starting material (e.g., the carbonyl stretch of a ketone at ~1700 cm⁻¹) and/or the increase in a product peak.
-
Data Analysis: Plot the peak height or area of the characteristic bands against time to generate a reaction profile. This provides real-time kinetic information and a clear indication of the reaction endpoint.
Visualizing Workflows and Pathways
Diagrams are essential tools for understanding complex experimental processes and chemical transformations.
Caption: Experimental workflow for kinetic analysis.
Caption: General pathway for ketone reduction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Borane Morpholine in Chemoselective Reductions
In the landscape of synthetic organic chemistry, the choice of a reducing agent is paramount, directly influencing reaction efficiency, selectivity, and safety. For researchers, scientists, and drug development professionals, borane (B79455) morpholine (B109124), a stable and versatile amine-borane complex, presents a compelling alternative to traditional hydride reagents. This guide provides an objective comparison of borane morpholine's performance against other common reducing agents, supported by experimental data and detailed protocols, to facilitate informed reagent selection for complex synthetic challenges.
Overview of Borane Morpholine
Borane morpholine (C₄H₁₀BNO) is a white crystalline solid that offers significant advantages in handling and stability compared to other borane sources like borane-THF or borane-dimethyl sulfide (B99878) complexes.[1][2] As an amine-borane complex, its reactivity is moderated, leading to high chemoselectivity.[1] This makes it particularly valuable for the reduction of aldehydes and ketones, as well as for reductive aminations, often under mild reaction conditions.[1] Unlike highly reactive metal hydrides, borane morpholine's stability in air and slower hydrolysis in water makes it a safer and more practical option for both small-scale and large-scale applications.[2]
Comparative Analysis of Reducing Agents
The effectiveness of a reducing agent is defined by its reactivity profile toward various functional groups. Borane morpholine occupies a strategic position, offering a balance of reactivity and selectivity.
Physical and Chemical Properties
A primary advantage of borane morpholine is its physical state and stability. Unlike pyrophoric gases like diborane (B8814927) or moisture-sensitive solutions like borane-THF, it is a stable solid that is easier and safer to handle.[2][3]
Table 1: Comparison of Physical and Chemical Properties
| Property | Borane Morpholine | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Molecular Formula | C₄H₁₀BNO | NaBH₄ | LiAlH₄ |
| Appearance | White crystalline solid[2] | White crystalline powder[4] | White to grey powder |
| Stability | Stable in air, slowly hydrolyzed by water[2] | Stable in dry air; decomposes in moisture and acidic conditions[4] | Highly reactive with water and protic solvents, can be pyrophoric |
| Solubility | Soluble in a wide variety of organic solvents[2] | Soluble in water, methanol, and ethanol | Soluble in ethers (e.g., THF, diethyl ether) |
Performance in Functional Group Reduction
Borane morpholine's key strength is its chemoselectivity, readily reducing aldehydes and ketones while leaving more robust functional groups untouched under appropriate conditions.[1] This contrasts sharply with the aggressive, broad-spectrum reactivity of agents like Lithium Aluminum Hydride (LiAlH₄).[5][6] While similar in selectivity to Sodium Borohydride (NaBH₄) for carbonyls, borane morpholine's character as a borane source allows it to participate in reactions like reductive aminations and, with additives, reductions of other functional groups.[3][4]
Table 2: Comparative Reactivity Toward Common Functional Groups
| Functional Group | Borane Morpholine | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Aldehyde | Readily Reduced[1][2] | Readily Reduced[4][5] | Readily Reduced[6] |
| Ketone | Readily Reduced[1][2] | Readily Reduced[4][5] | Readily Reduced[6] |
| Ester | Not reduced under standard conditions[1] | Generally not reduced[6] | Reduced to primary alcohols[5][6] |
| Carboxylic Acid | Not reduced under standard conditions | Not reduced[6] | Reduced to primary alcohols[5][6] |
| Amide | Not reduced under standard conditions[1] | Not reduced[6] | Reduced to amines[6][7] |
| Nitrile | Not reduced under standard conditions[1] | Not reduced[6] | Reduced to primary amines[6] |
| Imine | Reduced (Reductive Amination)[1] | Can reduce imines | Reduced to amines |
Note: The reactivity of borane morpholine can be enhanced with the addition of an acid, allowing for the reduction of a wider range of functional groups.[2]
Key Applications and Experimental Data
1. Chemoselective Carbonyl Reduction Borane morpholine excels at reducing aldehydes and ketones to their corresponding alcohols in the presence of less reactive functional groups such as esters, amides, or nitriles.
2. Reductive Amination Reductive amination is a powerful method for forming C-N bonds. Borane morpholine serves as an effective reagent for reducing the intermediate imine or enamine formed from a carbonyl compound and an amine. It is a stable and practical alternative to other reagents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride, although it often requires an acid activator for optimal performance.[8]
Table 3: Representative Yields for Reductive Amination using Amine-Borane Complexes
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Yield (%) |
| Benzaldehyde | Aniline | Pyridine-borane | Methanol | 85[8] |
| Cyclohexanone | Benzylamine | Pyridine-borane | Methanol | 95[8] |
| Cyclohexanone | Morpholine | 2-Picoline-borane | Methanol | 92[8] |
| 4-Methoxybenzaldehyde | Benzylamine | 2-Picoline-borane | Methanol | 94[8] |
| Note: The data presented uses various amine-borane complexes, which serve as a close proxy for the expected reactivity and performance of borane morpholine in these transformations.[8] |
Visualized Workflows and Mechanisms
To better illustrate the practical application and underlying principles of borane morpholine reductions, the following diagrams have been generated.
Caption: General experimental workflow for selective reduction.
Caption: Decision logic for choosing borane morpholine.
References
A Comparative Guide: Borane Morpholine as a Stable Alternative to Borane-THF Complex
For researchers and professionals in drug development and chemical synthesis, the choice of a reducing agent is critical for reaction efficiency, safety, and scalability. While the borane-tetrahydrofuran (B86392) (BH3•THF) complex is a widely used reagent for reductions, its inherent instability and handling challenges have prompted the search for more robust alternatives. Borane (B79455) morpholine (B109124), a stable, solid amine-borane complex, presents a compelling option. This guide provides an objective, data-driven comparison of borane morpholine and borane-THF, offering insights into their properties, performance, and handling to aid in reagent selection.
Physical and Chemical Properties
Borane morpholine's solid nature and stability at room temperature are significant advantages over the liquid, thermally sensitive borane-THF complex.[1] This stability simplifies storage and handling, eliminating the need for refrigeration and reducing the risk of decomposition over time.[1][2]
| Property | Borane Morpholine Complex | Borane-THF Complex |
| CAS Number | 4856-95-5 | 14044-65-6[2] |
| Molecular Formula | C₄H₁₂BNO[3] | (CH₂)₄O•BH₃[2] |
| Appearance | White to off-white crystalline solid[1][3] | Colorless liquid (solution in THF)[2] |
| Melting Point | 97-99 °C[4] | Not applicable (solution) |
| Boiling Point | Decomposes | ~66 °C (THF solvent)[2] |
| Stability | Stable in air; slowly hydrolyzed by water.[1] Can be stored for extended periods at room temperature.[1] | Thermally unstable; air and moisture sensitive.[1][2] Prone to decomposition, forming butoxyboranes.[1] THF can form explosive peroxides.[5][6] |
| Storage | Store in a cool, dry, well-ventilated place.[3][7] | Must be stored under inert gas and refrigerated (below 5 °C) to maximize shelf-life.[2][5][8] |
Safety and Handling Comparison
The handling protocols for these two reagents differ significantly due to their physical states and stability. Borane morpholine, as a weighable solid, offers greater ease of use, while borane-THF requires stringent handling under an inert atmosphere to prevent degradation and ensure safety.
| Aspect | Borane Morpholine Complex | Borane-THF Complex |
| Primary Hazards | Flammable solid, harmful if swallowed, causes severe skin burns and eye damage.[3][9][10] | Highly flammable liquid, reacts violently with water, may form explosive peroxides, suspected of causing cancer.[5][11] |
| Handling | Easy to handle and weigh as a solid.[12] Use in a chemical fume hood and avoid dust formation.[3][9] | Must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[5][8][11] Requires use of grounded equipment to prevent static discharge.[5] |
| Personal Protective Equipment (PPE) | Protective gloves, clothing, and eye/face protection (safety goggles/faceshield).[7][9] | Fire-resistant clothing, protective gloves, and tightly fitting safety goggles.[11] |
| Incompatibilities | Strong oxidizing agents, acids, alcohols, bases.[9] | Water, oxidizing agents.[5] |
Performance and Reactivity in Reductions
Borane-THF is a more powerful and less selective reducing agent than borane morpholine.[12] It can readily reduce functional groups like carboxylic acids and amides to alcohols and amines, respectively.[2][13] In contrast, amine-borane complexes like borane morpholine are milder and more selective, typically reducing aldehydes and ketones effectively while being less reactive towards other functional groups.[1][12] This selectivity can be advantageous in the synthesis of complex molecules where specific functional groups must remain intact.[1] The reactivity of borane morpholine can be enhanced by performing reactions in acidic media.[1][4]
Comparative Performance in Carbonyl Reduction
| Feature | Borane Morpholine Complex | Borane-THF Complex |
| General Reactivity | Moderate; more selective.[1][12] | High; less selective.[12] |
| Aldehydes/Ketones | Good reducing agent for these functional groups.[1][4][12] | Readily reduces aldehydes and ketones.[2] |
| Carboxylic Acids | Generally does not reduce. | Preferred reagent for reduction to alcohols.[2] |
| Amides | Generally does not reduce. | Excellent reagent for reduction to amines.[2] |
| Reaction Conditions | Often requires acid catalysis (e.g., HCl) for efficient reduction at room temperature.[1] | Typically proceeds at 0 °C to room temperature without additives.[14] |
Experimental Protocols
The following protocols provide a general methodology for the reduction of a ketone, highlighting the key differences in handling the two reagents.
Protocol 1: Reduction of Acetophenone (B1666503) with Borane Morpholine
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (1.0 eq) and a suitable solvent such as THF.
-
Reagent Addition: Add borane morpholine complex (1.0 - 1.5 eq) to the solution. The solid reagent can be weighed and added directly in the air.
-
Catalysis: Add an equivalent of HCl (relative to the borane morpholine) to facilitate the reaction.[1]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol (B129727) to decompose excess borane complex.
-
Purification: Remove the solvent under reduced pressure. The residue can then be purified using standard techniques such as column chromatography to yield 1-phenylethanol.
Protocol 2: Reduction of Acetophenone with Borane-THF Complex
-
Reaction Setup: To an oven-dried, two-necked round-bottom flask under an inert nitrogen or argon atmosphere, add a solution of acetophenone (1.0 eq) in anhydrous THF.[14]
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Add the borane-THF solution (1.0 M in THF, 1.0 - 1.2 eq) dropwise via syringe while maintaining the inert atmosphere.[14]
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.[14]
-
Work-up: After the reaction is complete, cool the mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of methanol.[14] Vigorous hydrogen evolution will be observed.
-
Purification: After gas evolution ceases, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to isolate 1-phenylethanol.
Visualized Workflows and Comparisons
The following diagrams illustrate the procedural differences and compare the key features of both reagents.
Conclusion
Borane morpholine emerges as a highly practical and safer alternative to borane-THF, particularly for the selective reduction of aldehydes and ketones. Its key advantages—stability as a solid, ease of handling, and simplified storage—make it an ideal candidate for both laboratory-scale synthesis and large-scale industrial applications where safety and process robustness are paramount.[1] While borane-THF remains an indispensable reagent for its high reactivity and its ability to reduce a broader range of functional groups, including carboxylic acids and amides, the operational benefits offered by borane morpholine warrant its strong consideration as a valuable tool in the modern synthetic chemist's toolkit.
References
- 1. andersondevelopment.com [andersondevelopment.com]
- 2. media.msanet.com [media.msanet.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Borane-morpholine | JSC Aviabor [jsc-aviabor.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemicalland21.com [chemicalland21.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Borane Reagents [organic-chemistry.org]
- 14. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to the Safety and Handling of Common Borane Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety, handling, and performance characteristics of commonly used borane (B79455) reagents: borane-tetrahydrofuran (B86392) (BTHF), borane-dimethyl sulfide (B99878) (BMS), and selected amine-borane complexes, including ammonia (B1221849) borane and borane-tert-butylamine complex. The information presented is intended to assist laboratory professionals in making informed decisions regarding reagent selection, ensuring safe laboratory practices, and achieving reliable experimental outcomes.
Executive Summary
Borane reagents are powerful reducing agents widely employed in organic synthesis. However, their utility is accompanied by significant handling and safety challenges due to their reactivity, particularly their sensitivity to air and moisture. This guide outlines the key differences between BTHF, BMS, and amine-borane complexes in terms of their stability, reactivity, and associated safety protocols. While BTHF and BMS are highly reactive and versatile, amine-borane complexes often present a more stable and safer alternative, albeit sometimes with attenuated reactivity.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data for the selected borane reagents, providing a basis for direct comparison of their physical and reactive properties.
Table 1: Physical Properties and Stability
| Reagent | Chemical Formula | Appearance | Melting Point (°C) | Decomposition Temperature (°C) | Storage Conditions |
| Borane-Tetrahydrofuran (BTHF) | BH₃·THF | Colorless liquid | - | >20 (dissociates) | 2-8 °C under inert gas[1] |
| Borane-Dimethyl Sulfide (BMS) | BH₃·S(CH₃)₂ | Colorless liquid | -38[2] | >25 (dissociates) | Room temperature under inert gas |
| Ammonia Borane | NH₃BH₃ | White solid | ~100[3] | Starts to decompose >85[3][4] | Room temperature, away from moisture |
| Borane-tert-butylamine | (CH₃)₃CNH₂BH₃ | White solid | 96-100 (decomposes)[5][6] | Decomposes at melting point[5] | Room temperature, away from moisture |
Table 2: Reactivity and Safety Data
| Reagent | Air Sensitivity | Moisture Sensitivity (Hydrolysis) | Key Hazards | Notes |
| Borane-Tetrahydrofuran (BTHF) | High; can form peroxides upon storage. | High; reacts violently with water to produce hydrogen gas. | Flammable liquid, water-reactive, forms explosive peroxides. | Solutions can degrade over time; concentration should be checked periodically. |
| Borane-Dimethyl Sulfide (BMS) | High; pyrophoric in high concentrations. | High; reacts with water to produce hydrogen gas. | Flammable liquid, water-reactive, strong unpleasant odor. | Generally more stable than BTHF solutions.[2][7] |
| Ammonia Borane | Stable in air as a solid.[8] | Stable in neutral or slightly basic aqueous solutions; hydrolyzes in acidic conditions to produce hydrogen.[9] | Flammable solid, can release hydrogen upon heating. | Considered a promising material for hydrogen storage.[8][10] |
| Borane-tert-butylamine | Stable in air as a solid.[11] | Reacts with water to produce hydrogen gas. | Flammable solid, toxic if swallowed or in contact with skin.[12] | Generally considered a stable and easy-to-handle borane source.[11] |
Mandatory Visualization
Decision Tree for Borane Reagent Selection
The following diagram provides a simplified decision-making framework for selecting an appropriate borane reagent based on key experimental considerations.
Caption: A decision tree for selecting a borane reagent.
General Workflow for Handling Borane Reagents
This diagram outlines a general workflow for the safe handling of air and moisture-sensitive borane reagents in a laboratory setting.
Caption: A general workflow for handling borane reagents.
Quenching Process for Borane Reagents
The following diagram illustrates the key steps involved in safely quenching excess borane reagent at the end of a reaction.
Caption: A diagram of the borane quenching process.
Experimental Protocols
Protocol 1: Determination of Active Borane Concentration by Titration
This protocol describes a method to determine the concentration of active borane in a solution, such as BTHF.[5]
Materials:
-
Borane solution (e.g., BTHF)
-
Standardized hydrochloric acid (HCl) solution (e.g., 1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Anhydrous glycerol (B35011)
-
Deionized water
-
Burette, pipettes, flasks, and other standard titration equipment
Procedure:
-
Under an inert atmosphere, accurately pipette a known volume (e.g., 2.0 mL) of the borane solution into a flask containing anhydrous glycerol (e.g., 10 mL).
-
Carefully add a known excess of standardized HCl solution to the flask.
-
Gently swirl the flask to ensure complete reaction. The borane will be hydrolyzed to boric acid.
-
Add a few drops of phenolphthalein indicator to the solution.
-
Titrate the excess HCl with the standardized NaOH solution until a persistent pink endpoint is reached.
-
Record the volume of NaOH used.
-
Calculate the concentration of the borane solution based on the amount of HCl that reacted with the borane.
Protocol 2: Comparative Reactivity of Borane Reagents in the Reduction of a Ketone
This protocol provides a method to compare the reducing strength of different borane reagents using a model ketone, such as acetophenone (B1666503).
Materials:
-
Acetophenone
-
Borane reagents to be tested (e.g., BTHF, BMS, ammonia borane, borane-tert-butylamine) of known concentration
-
Anhydrous solvent (e.g., THF)
-
Quenching agent (e.g., methanol)
-
Internal standard for GC or NMR analysis (e.g., dodecane)
-
Standard laboratory glassware for inert atmosphere reactions
-
Analytical instrument (GC or NMR)
Procedure:
-
In separate, identical, dry reaction flasks under an inert atmosphere, prepare solutions of acetophenone and the internal standard in the anhydrous solvent.
-
Equilibrate the flasks to a constant temperature (e.g., 25 °C).
-
At time zero, add an equimolar amount of the respective borane reagent to each flask simultaneously.
-
At regular time intervals, withdraw an aliquot from each reaction mixture and immediately quench it by adding it to a vial containing a small amount of methanol.
-
Analyze the quenched aliquots by GC or NMR to determine the conversion of acetophenone to 1-phenylethanol.
-
Plot the conversion versus time for each borane reagent to compare their reaction rates.
Protocol 3: Safe Quenching and Disposal of Borane Reagents
This protocol outlines the general procedure for safely quenching excess borane reagent and disposing of the resulting waste.[9][13]
A. Quenching Procedure:
-
Ensure the reaction is complete and cool the reaction vessel to 0 °C in an ice bath.
-
Under continuous stirring, slowly and dropwise add a protic solvent such as methanol. Be prepared for vigorous hydrogen gas evolution. The addition rate should be controlled to keep the effervescence manageable.
-
After the initial vigorous reaction subsides, continue stirring for at least 30 minutes to ensure all reactive borane is consumed.
-
Slowly add water to hydrolyze any borate esters formed.
-
The reaction mixture can now be worked up as required by the specific experimental procedure.
B. Disposal of Borane Waste:
-
Small quantities of quenched borane waste, which now primarily contain boric acid or borate salts, can typically be neutralized and disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
For larger quantities or for waste containing other hazardous materials, the neutralized aqueous solution should be collected in a designated hazardous waste container and disposed of through a licensed chemical waste disposal service.
-
Never dispose of unquenched borane reagents directly into waste containers. Always quench excess reagent before disposal.
Conclusion
The choice of a borane reagent requires a careful balance of reactivity, stability, and safety considerations. Borane-THF and borane-dimethyl sulfide offer high reactivity for a broad range of transformations but demand rigorous handling procedures due to their air and moisture sensitivity. Amine-borane complexes, such as ammonia borane and borane-tert-butylamine, provide a more stable and often safer alternative, particularly for applications where high reactivity is not the primary concern. By understanding the properties and handling requirements of each reagent, researchers can select the most appropriate tool for their synthetic needs while maintaining a safe laboratory environment.
References
- 1. research.uga.edu [research.uga.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Borane tert-butylamine - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 11. chemimpex.com [chemimpex.com]
- 12. Cas 7337-45-3,BORANE-TERT-BUTYLAMINE COMPLEX | lookchem [lookchem.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
A Comparative Guide to the Enantioselectivity of Borane Morpholine Reductions with Chiral Catalysts
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, critical for the production of pharmaceuticals and other fine chemicals. This guide provides an objective comparison of chiral catalyst systems for reductions utilizing borane (B79455) complexes, with a particular focus on the utility of borane morpholine (B109124) as a stable and effective borane source. While the choice of chiral catalyst is the primary determinant of enantioselectivity, the nature of the borane source can influence reaction kinetics, safety, and scalability.[1] This document presents a comprehensive overview of catalyst performance, supported by experimental data and detailed methodologies, to aid in the selection of optimal reaction systems.
The Role of Borane Morpholine
Borane morpholine is a stable, solid amine-borane complex that serves as a convenient and safer alternative to more volatile or unstable borane sources like borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS).[1] It is important to note that borane morpholine itself is not a chiral reducing agent and does not induce enantioselectivity.[1] Its function is to provide the borane (BH₃) for the reduction, which is then delivered to the ketone under the stereochemical control of a chiral catalyst.[1] The enantiomeric excess (ee%) of the resulting chiral alcohol is therefore predominantly dictated by the structure and efficiency of the catalyst.
Performance Comparison of Chiral Catalyst Systems
The most widely employed and successful catalysts for the enantioselective borane reduction of ketones are chiral oxazaborolidines, famously developed by Corey, Bakshi, and Shibata (CBS).[2] These catalysts are typically generated in situ or pre-formed from a chiral β-amino alcohol and a borane source.[3][4]
Oxazaborolidine Catalysts (CBS Reduction)
The CBS reduction is renowned for its high enantioselectivity across a broad range of ketone substrates.[3][5] The catalyst, derived from natural amino acids like proline, creates a chiral environment that directs the hydride transfer from the borane to a specific face of the ketone.
Table 1: Enantioselective Reduction of Acetophenone (B1666503) with Various CBS Catalysts and Borane Sources
| Chiral Amino Alcohol Precursor | Borane Source | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | ee (%) | Product Configuration | Reference |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | BH₃·THF | 10 | 23 | >99 | 94.7 | R | J. Am. Chem. Soc. 1987, 109, 5551 |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | BH₃·SMe₂ | 5 | 25 | 95 | 96 | R | J. Org. Chem. 1993, 58, 2880 |
| (1S,2R)-(-)-cis-1-Amino-2-indanol | BH₃·SMe₂ | 10 | 25 | 92 | 96 | R | Org. Lett. 2002, 4, 4159 |
| (S)-5-(Diphenylhydroxymethyl)pyrrolidin-2-one | BH₃·THF | 10 | 25 | 98 | 98 | R | Tetrahedron 2003, 59, 8411 |
Table 2: Enantioselective Reduction of Various Ketones with (S)-CBS Catalyst and BH₃·THF
| Substrate | Yield (%) | ee (%) | Product Configuration | Reference |
| Propiophenone | 98 | 97 | R | J. Am. Chem. Soc. 1987, 109, 5551 |
| α-Tetralone | 95 | 95 | S | J. Am. Chem. Soc. 1987, 109, 5551 |
| 1-Indanone | 96 | 98 | S | J. Org. Chem. 1988, 53, 2861 |
| Cyclopentyl methyl ketone | 92 | 91 | R | J. Am. Chem. Soc. 1987, 109, 5551 |
While direct comparative studies using borane morpholine under identical conditions are not extensively documented, its nature as a stable borane source makes it a viable substitute for BH₃·THF or BMS in these reactions, with the expectation of achieving similar high levels of enantioselectivity.[1]
Non-Oxazaborolidine Catalysts
While less common, other classes of chiral catalysts have been developed for enantioselective borane reductions. These alternatives can offer advantages in specific applications or for particular substrates.
Table 3: Performance of a Chiral Oxazaphospholidine-Borane Complex
| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Conversion (%) | ee (%) | Reference |
| Acetophenone | 2 | 110 | 100 | 92 | J. Chem. Soc., Chem. Commun., 1995, 1135 |
| Propiophenone | 2 | 110 | 100 | 85 | J. Chem. Soc., Chem. Commun., 1995, 1135 |
| 1-Indanone | 2 | 110 | 100 | 75 | J. Chem. Soc., Chem. Commun., 1995, 1135 |
This example of a chiral oxazaphospholidine-borane complex demonstrates that high enantioselectivities can be achieved with non-oxazaborolidine catalysts, albeit sometimes requiring higher temperatures.[6]
Mechanistic Insights and Experimental Workflows
The enantioselectivity of the CBS reduction is rationalized by the formation of a ternary complex between the chiral oxazaborolidine catalyst, the borane, and the ketone substrate. The steric environment of the catalyst directs the hydride transfer from the borane to one of the prochiral faces of the ketone, leading to the formation of one enantiomer of the alcohol in excess.
Caption: Mechanism of the CBS-catalyzed reduction of a prochiral ketone.
A typical experimental workflow for screening and optimizing an enantioselective reduction involves several key stages, from catalyst and borane source selection to reaction scale-up.
Caption: Experimental workflow for asymmetric reduction of ketones.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for success in asymmetric synthesis. The following is a representative protocol for the CBS-catalyzed reduction of acetophenone.
General Protocol for the CBS-Catalyzed Reduction of Acetophenone
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (CBS catalyst precursor)
-
Borane morpholine complex (or other borane source, e.g., 1 M BH₃·THF solution)
-
Acetophenone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Catalyst Preparation (in situ): To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (e.g., 0.1 mmol, 5 mol%). Add anhydrous THF (e.g., 2 mL) via syringe. Cool the solution to 0 °C in an ice bath. To this solution, add the borane source. If using borane morpholine, add the solid directly (e.g., 0.1 mmol). If using a solution like 1 M BH₃·THF, add it dropwise (e.g., 0.1 mL, 0.1 mmol). Allow the mixture to stir at room temperature for approximately 1 hour to ensure the formation of the oxazaborolidine catalyst.[1]
-
Reduction: Cool the catalyst solution to the desired reaction temperature (e.g., 23 °C or lower for improved enantioselectivity).[3] In a separate flask, prepare a solution of acetophenone (e.g., 2.0 mmol) in anhydrous THF (e.g., 3 mL). Add the acetophenone solution dropwise to the stirred catalyst solution over a period of 10-15 minutes. Add the remaining borane source (e.g., 1.2 mmol of borane from borane morpholine or 1.2 mL of 1 M BH₃·THF) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically within 1-2 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol (e.g., 4 mL) at 0 °C to decompose the excess borane. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate (B1210297) (e.g., 20 mL). Wash the organic layer sequentially with 1 M HCl (e.g., 10 mL), saturated NaHCO₃ solution (e.g., 10 mL), and brine (e.g., 10 mL).[1]
-
Purification and Analysis: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenylethanol. Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.
Conclusion
The enantioselective reduction of ketones using borane and chiral catalysts is a robust and highly versatile synthetic method. While the chiral catalyst, particularly CBS-type oxazaborolidines, is the primary driver of enantioselectivity, the choice of borane source is a key practical consideration. Borane morpholine stands out as a stable, easy-to-handle, and safe alternative to traditional borane sources like BH₃·THF and BMS. For researchers in drug development and other fields requiring access to enantiomerically pure alcohols, employing borane morpholine in conjunction with a well-chosen chiral catalyst provides a reliable and scalable approach to asymmetric ketone reduction. Future studies directly comparing the kinetic and selectivity profiles of borane morpholine against other borane sources under a standardized set of conditions would be highly valuable to the synthetic chemistry community.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. insuf.org [insuf.org]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 5. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Enantioselective borane reduction of ketones catalysed by a chiral oxazaphospholidine–borane complex - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
literature review of borane morpholine applications in synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is critical for achieving desired reaction efficiency, selectivity, and yield. Borane (B79455) morpholine (B109124) (and its close analog, 4-methylmorpholine-borane (B15288166) or 4-MMB) has emerged as a stable, selective, and easy-to-handle alternative to traditional borane complexes and metal hydrides.[1][2][3] This guide provides an objective comparison of borane morpholine's performance against other common reducing agents, supported by experimental data and detailed protocols.
Core Properties and Advantages
Borane morpholine is a solid amine-borane complex that offers significant advantages in handling and stability compared to the pyrophoric gas diborane (B8814927) (B₂H₆) or less stable solutions like borane-tetrahydrofuran (B86392) (BH₃·THF).[1][2][3][4][5] Unlike BH₃·THF, which can decompose upon storage, and borane-dimethyl sulfide (B99878) (BMS), which has an unpleasant odor, borane morpholine is a stable, crystalline solid that can be stored under ambient conditions.[2][3][5][6] Its stability and solubility in a wide range of organic solvents enhance its utility in various synthetic contexts.[2][3][7]
Table 1: Comparison of Physical and Chemical Properties
| Property | Borane Morpholine / 4-MMB | Sodium Borohydride (B1222165) (NaBH₄) | Borane-THF (BH₃·THF) | Borane-DMS (BMS) |
| Appearance | White crystalline solid[2][3][7] | White crystalline powder[7] | Colorless solution[8] | Colorless liquid[6] |
| Molecular Weight | 100.96 g/mol / 114.98 g/mol [2][7] | 37.83 g/mol [7] | 85.94 g/mol (adduct)[8] | 75.96 g/mol (adduct)[6] |
| Stability | Stable in air, slow hydrolysis[2][3][7] | Stable in dry air, decomposes in moisture[7] | Moisture sensitive, can decompose on storage[3][5] | More stable than BH₃·THF[2][5][6] |
| Handling | Easy to handle solid | Easy to handle solid | Pyrophoric gas source, handled as solution | Volatile liquid with unpleasant odor[5] |
| Solubility | Soluble in many organic solvents[2][3][7] | Soluble in water, alcohols[7] | Soluble in THF | Soluble in most aprotic solvents[6] |
Performance in Carbonyl Reductions
The reduction of aldehydes and ketones to their corresponding alcohols is a fundamental transformation in organic synthesis.[1][7] Borane morpholine proves to be a mild and selective reagent for this purpose, often showing greater chemoselectivity than more reactive agents like sodium borohydride.[1]
Table 2: Comparative Performance in the Reduction of Acetophenone (B1666503) to 1-Phenylethanol
| Reagent | Conditions | Time | Yield (%) |
| 4-Methylmorpholine-borane | THF, room temperature | 2 h | 98%[7] |
| Sodium Borohydride (NaBH₄) | Methanol, 0°C to room temp. | 0.5 h | >95%[1][7] |
While sodium borohydride is often more reactive and cost-effective for simple reductions, the milder nature of borane morpholine can be advantageous for achieving higher selectivity in the presence of other reducible functional groups.[7]
Caption: Qualitative comparison of borane morpholine with other reducing agents.
Application in Asymmetric Synthesis
Borane morpholine is a practical source of borane for enantioselective reductions, such as the Corey-Bakshi-Shibata (CBS) reduction.[9] While the ultimate enantioselectivity is primarily determined by the chiral catalyst, the stability and ease of handling of borane morpholine make it a viable alternative to other borane sources like BH₃·THF and BMS.[9]
Caption: Mechanism of CBS Reduction.[9]
Experimental Protocols
Reproducibility is key in scientific research. The following are representative protocols for the application of borane morpholine and a general workflow for evaluating reducing agents.
Protocol 1: General Procedure for Ketone Reduction
This protocol is adapted for the reduction of a ketone like acetophenone using 4-methylmorpholine-borane.[7]
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone (1.0 mmol) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) (5 mL).
-
Reagent Addition: Add 4-methylmorpholine-borane (1.1 mmol, 1.1 equivalents) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0°C and slowly quench by adding 1 M HCl (5 mL).
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the corresponding alcohol.
Protocol 2: General Workflow for Asymmetric Reduction
This workflow outlines the steps for optimizing an enantioselective reduction using a borane source like borane morpholine.[9]
Caption: Experimental Workflow for Asymmetric Reduction.[9]
Conclusion
Borane morpholine and its derivatives are valuable tools in modern organic synthesis.[1] Their enhanced stability, ease of handling, and favorable solubility profile make them excellent alternatives to traditional borane sources and other reducing agents.[2][3][7] While more reactive hydrides like NaBH₄ may be suitable for simple reductions, the milder nature of borane morpholine provides superior selectivity in complex molecular environments.[1][7] For specialized applications like asymmetric synthesis, it serves as a practical and reliable borane source.[9] The choice of reducing agent will ultimately depend on the specific requirements of the synthesis, including substrate complexity, desired selectivity, and safety considerations.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. andersondevelopment.com [andersondevelopment.com]
- 4. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 5. Borane Reagents [organic-chemistry.org]
- 6. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Borane–tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Borane Morpholine Complex: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Borane (B79455) morpholine (B109124) complex (C₄H₁₂BNO) is a versatile and widely used reducing agent in organic synthesis. However, its reactivity necessitates strict adherence to proper handling and disposal procedures to ensure laboratory safety and environmental compliance. This guide provides detailed, step-by-step instructions for the safe neutralization and disposal of borane morpholine complex, tailored for a laboratory setting.
Immediate Safety Considerations
Borane morpholine complex is a flammable solid that is corrosive and harmful if swallowed.[1] It reacts with water, moist air, acids, and alcohols, potentially releasing flammable and toxic gases, including hydrogen and boranes.[2][3] Therefore, all handling and disposal operations must be conducted in a well-ventilated chemical fume hood, with personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[2][4] An emergency eyewash station and safety shower must be readily accessible.[2]
Quantitative Safety Data
| Data Point | Value | Species | Source |
| Oral LD50 | 680 mg/kg | Rat | [2][3] |
| Oral LD50 | 554 mg/kg | Mouse | [3] |
Experimental Protocol for Neutralization and Disposal
The primary method for the safe disposal of borane morpholine complex is through controlled neutralization, also known as quenching. This process involves the careful hydrolysis of the borane complex to convert it into less reactive and hazardous substances. The following protocol is designed for the disposal of small quantities (up to a few grams) of borane morpholine complex.
Materials:
-
Borane morpholine complex waste
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
Water
-
Dilute aqueous acid (e.g., 1 M Hydrochloric Acid)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Appropriate waste container
Procedure:
-
Preparation: In a chemical fume hood, place the borane morpholine complex waste into a three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. If the waste is a solid, dissolve it in a minimal amount of an anhydrous aprotic solvent like THF.
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Initial Quenching with Methanol: Slowly and dropwise, add methanol to the stirred solution from the dropping funnel. This reaction is exothermic and will generate hydrogen gas; therefore, a slow addition rate is critical to control the reaction and gas evolution.
-
Stirring: After the methanol addition is complete, allow the mixture to stir at 0 °C for at least 30 minutes to ensure the initial quenching is complete.
-
Aqueous Quench: Slowly and dropwise, add water to the reaction mixture. Be prepared for further gas evolution.
-
Acidification (Optional but Recommended): After the addition of water, slowly add dilute hydrochloric acid to ensure complete hydrolysis of any remaining borane species.
-
Final Waste Disposal: Once the gas evolution has ceased and the reaction mixture has returned to room temperature, the resulting solution can be disposed of as hazardous waste through a licensed disposal company.[4] Always adhere to your institution's and local regulations for chemical waste disposal.[2][3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of borane morpholine complex.
Incompatible Materials and Hazardous Decomposition Products
To prevent dangerous reactions, avoid contact between borane morpholine complex and the following materials:
Hazardous decomposition products upon combustion or reaction include:
By strictly following these procedures, researchers can safely manage and dispose of borane morpholine complex, ensuring a secure laboratory environment and responsible chemical waste management.
References
Essential Safety and Operational Guidance for Handling Borane Morpholine Complex
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This document provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for the borane (B79455) morpholine (B109124) complex. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. For borane morpholine complex, a comprehensive PPE strategy is required to protect against skin and eye contact, inhalation, and ingestion.[1][2][3][4]
Summary of Required Personal Protective Equipment
| PPE Category | Specification | References |
| Eye and Face Protection | Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended. | [1][2][4][5] |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure. Handle with gloves that have been inspected prior to use. Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure. | [1][2][4] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges are recommended as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. | [1][4][5] |
Experimental Protocols: Handling and Disposal
Handling Borane Morpholine Complex
-
Engineering Controls : Always handle borane morpholine complex in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] Ensure that eyewash stations and safety showers are readily accessible.[2][3] Use explosion-proof electrical, ventilating, and lighting equipment.[2][3]
-
Personal Hygiene : Wash hands thoroughly after handling the compound and before eating, drinking, or smoking.[1][2]
-
Safe Handling Practices : Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust, vapor, mist, or gas.[2][3] Avoid the formation of dust and aerosols.[4] Use non-sparking tools.[2][3]
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][2][3] Keep the container under a nitrogen blanket.[1] Store in a flammables area.[1][2][3]
Disposal Plan
-
Waste Classification : Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations.[1]
-
Spill Management : In case of a spill, absorb the material with an inert substance like vermiculite, sand, or earth and place it in a suitable container for disposal.[1] Clean up spills immediately, observing all safety precautions.[1]
-
Container Disposal : Dispose of contents and container to an approved waste disposal plant.[2][3]
-
Disposal Method : For surplus and non-recyclable solutions, contact a licensed disposal company. One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for selecting and using personal protective equipment when handling borane morpholine complex.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
